Product packaging for 2-(4-Aminophenyl)acetamide(Cat. No.:CAS No. 6633-76-7)

2-(4-Aminophenyl)acetamide

货号: B1267592
CAS 编号: 6633-76-7
分子量: 150.18 g/mol
InChI 键: PBFBGLBYZHLKHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(4-Aminophenyl)acetamide (CAS Number 6633-76-7) is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. It is an important research intermediate in medicinal chemistry. This compound is related to a class of molecules with significant research interest, particularly in the development and study of novel antitumor agents. For instance, research has explored the mechanisms of acquired resistance to the potent anticancer agent 2-(4-aminophenyl)benzothiazole, highlighting the importance of the 4-aminophenyl moiety in interacting with biological targets such as cytochrome P450 enzymes and N-acetyl transferases . The metabolic pathways of such compounds, including potential acetylation and hydroxylation, are a key area of investigation for understanding their activity and resistance profiles. This compound serves as a valuable building block for synthesizing more complex molecules for pharmaceutical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B1267592 2-(4-Aminophenyl)acetamide CAS No. 6633-76-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBGLBYZHLKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285527
Record name 2-(4-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-76-7
Record name 6633-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Aminophenyl)acetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

N-(4-Aminophenyl)acetamide is a significant organic compound, serving as a crucial intermediate in the synthesis of various commercial products.[1][2] It is particularly vital in the pharmaceutical industry as a precursor to analgesics and antipyretics, most notably paracetamol (acetaminophen), and in the manufacturing of azo dyes and pigments.[1][3][4][5] This guide provides a detailed overview of its chemical and structural properties for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

N-(4-Aminophenyl)acetamide is an amino derivative of acetanilide, featuring an acetamide group and an amino group in a para position on a benzene ring.[2][3]

  • IUPAC Name: N-(4-aminophenyl)acetamide[3][6][7][8]

  • Synonyms: 4-Aminoacetanilide, p-Aminoacetanilide, 4-Acetamidoaniline, N-Acetyl-p-phenylenediamine[7][8][9][10][11]

  • CAS Number: 122-80-5[3][6][9]

  • Molecular Formula: C₈H₁₀N₂O[3][6][9][12]

  • SMILES: CC(=O)NC1=CC=C(N)C=C1[3][6][11]

  • InChI Key: CHMBIJAOCISYEW-UHFFFAOYSA-N[1][6][7][11]

Caption: 2D structure of N-(4-Aminophenyl)acetamide.

Core Chemical Properties

The physicochemical properties of N-(4-Aminophenyl)acetamide are summarized in the table below. These characteristics are essential for its handling, purification, and application in synthesis.

PropertyValueReference(s)
Molecular Weight 150.18 g/mol [3][9][11][12]
Appearance White to off-white or pink to brown crystalline powder/solid.[1][3][6][13]
Melting Point 159 - 167 °C[3][6][11][12][13][14]
Boiling Point 267 °C[3][10][13]
Density ~1.14 - 1.19 g/cm³[3][13]
Flash Point 150 - 195 °C[12][13]
Water Solubility 0.1 - 1 g/100 mL at 25 °C (Slightly soluble)[1][3][10][13]
pKa (Predicted) 14.75 ± 0.70[15][16]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of N-(4-Aminophenyl)acetamide.

A prevalent and reliable method for synthesizing N-(4-Aminophenyl)acetamide is the chemical reduction of p-nitroacetanilide.[4][17] Iron powder in an acidic medium is a classic and effective reducing agent for this transformation.[17][18]

Methodology:

  • Setup: A reaction vessel is charged with iron filings (125 g), water (500 mL), and 40% acetic acid (8 mL). The mixture is heated to boiling with vigorous agitation.[18]

  • Addition of Reactant: Moist p-nitroacetanilide (180 g) is added to the boiling mixture in small portions to control the exothermic reaction.[18]

  • Reaction: Boiling is maintained for approximately 10 minutes after the final addition. The reaction is complete when a spot of the solution on filter paper appears colorless.[18]

  • Workup: The mixture is cooled to 70°C. Sodium carbonate is carefully added until the solution is alkaline. This step is temperature-sensitive; adding it at boiling or in excess can cause hydrolysis of the product.[18]

  • Purification: A minimal amount of ammonium sulfide is added to precipitate any remaining iron salts. The hot mixture is then filtered to remove the iron sludge.[18]

  • Isolation: The filtrate is concentrated by evaporation to a volume of about 400 mL. Upon cooling, N-(4-Aminophenyl)acetamide crystallizes as long needles. The product is collected by filtration.[18]

A "green" synthesis alternative involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH₄Cl) in water.[3] Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method.[3]

Synthesis_Workflow Start p-Nitroacetanilide Reaction Reduction of Nitro Group Start->Reaction Reagents Fe / Acetic Acid or Zn / NH4Cl or H2, Pd/C Reagents->Reaction Workup Basification (Na2CO3) & Filtration Reaction->Workup Isolation Crystallization Workup->Isolation Product N-(4-Aminophenyl)acetamide Isolation->Product

Caption: General workflow for the synthesis of N-(4-Aminophenyl)acetamide.

The identity and purity of synthesized N-(4-Aminophenyl)acetamide can be confirmed through several analytical techniques.

  • Titration: Purity can be quantitatively determined by titration with perchloric acid (HClO₄).[6][12]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups. Characteristic absorption bands for the amide N-H stretch are observed in the range of 3280-3369 cm⁻¹.[4][6]

  • UV-Visible Spectroscopy: In solution, the compound exhibits characteristic UV absorption maxima at approximately 206 nm and 246 nm.[4]

  • Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight. Electron ionization typically shows a molecular ion peak (M+H)⁺ at m/z 151.1 and a significant fragment from the loss of the acetyl group at m/z 109.1.[4]

Applications and Biological Relevance

While N-(4-Aminophenyl)acetamide itself does not have major direct therapeutic applications, its role as a synthetic intermediate is critical.

  • Pharmaceuticals: It is a key building block in the industrial synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4] It is also a starting material for synthesizing other biologically active molecules, such as certain beta-lactams and benzothiazole derivatives which have shown anti-inflammatory properties.[2][3]

  • Dye Industry: The compound is used to produce various dyes, including dispersed and acid-resistant dyes.[2][9][10][17]

  • Metabolism: It has been identified as a human and bacterial xenobiotic metabolite, indicating its formation during the breakdown of other chemical compounds in biological systems.[8]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Aminoacetanilide

This technical guide provides a comprehensive overview of 4-Aminoacetanilide (CAS No: 122-80-5), a pivotal chemical intermediate. It details the compound's physicochemical properties, outlines detailed experimental protocols for its synthesis, and illustrates its role as a precursor in various manufacturing processes. This document is intended to serve as a key resource for professionals in research and development.

Core Compound Identification and Properties

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide, is an aromatic amine derivative essential for numerous synthetic applications.[1] Its structure, featuring both an acetylamino and a primary amino group on a phenyl ring, allows for versatile chemical transformations.[1]

Chemical and Physical Data

The fundamental properties of 4-Aminoacetanilide are summarized below, providing essential data for laboratory and industrial applications.

IdentifierValueSource
CAS Number 122-80-5[2][3]
Molecular Formula C₈H₁₀N₂O[2][3]
Molecular Weight 150.18 g/mol [2][3]
IUPAC Name N-(4-aminophenyl)acetamide[4]
Synonyms p-Aminoacetanilide, 4-Acetamidoaniline, N-Acetyl-p-phenylenediamine[2][4][5]
Physical PropertyValueSource
Appearance White to pink or brown crystalline powder/solid.[4][5][6][7][4][5][6][7]
Melting Point 159-167 °C[2][8][9]
Boiling Point 267 °C (513 °F) at 760 mmHg[4][5]
Solubility in Water 0.1-1 g/100 mL at 25 °C[5][8]
Density ~1.203 g/cm³[8]

Synthesis of 4-Aminoacetanilide: Experimental Protocols

The most common and well-documented laboratory synthesis of 4-Aminoacetanilide involves the reduction of 4-nitroacetanilide. This itself is typically prepared via the nitration of acetanilide, a precursor synthesized from aniline. The entire workflow, from aniline to the final product, is a multi-step process.

Logical Workflow: From Aniline to 4-Aminoacetanilide

The following diagram illustrates the high-level logical workflow for the synthesis process.

G cluster_start Starting Material cluster_intermediate1 Step 1: Acetylation cluster_intermediate2 Step 2: Nitration cluster_final Step 3: Reduction Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Nitroacetanilide 4-Nitroacetanilide Acetanilide->Nitroacetanilide Nitrating Mixture (HNO₃ + H₂SO₄) Aminoacetanilide 4-Aminoacetanilide Nitroacetanilide->Aminoacetanilide e.g., Fe/CH₃COOH or Sn/HCl

Caption: Multi-step synthesis workflow from aniline to 4-aminoacetanilide.

Protocol 1: Preparation of 4-Nitroacetanilide from Acetanilide

This preliminary step is required to produce the intermediate for the final reduction.

Methodology:

  • In an Erlenmeyer flask, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

  • Add 5 cm³ of concentrated sulfuric acid with constant stirring. The solution will become warm. Cool this solution to between 0-2°C using an ice-salt bath.

  • Separately, prepare a cold nitrating mixture by carefully adding 1.5 cm³ of concentrated nitric acid to 1.0 cm³ of concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature is maintained below 10°C throughout the addition.

  • After the addition is complete, remove the flask from the cooling bath and let it stand at room temperature for one hour.

  • Pour the reaction mixture into 50 cm³ of cold water or crushed ice while stirring. The crude 4-nitroacetanilide will precipitate.[10]

  • Filter the precipitate using a Büchner funnel and wash it with cold water until the filtrate is free of acid (test with litmus paper).

  • The crude product can be purified by recrystallization from ethyl alcohol.[10]

Protocol 2: Reduction of 4-Nitroacetanilide to 4-Aminoacetanilide

This protocol details the final reduction step to yield the target compound.

Methodology using Iron Filings:

  • Heat a mixture of 500 mL of water, 125 g of iron filings, and 8 mL of 40% acetic acid to boiling in a vessel equipped with an efficient agitator.[2]

  • To the boiling mixture, add 180 g of moist 4-nitroacetanilide in small portions.[2]

  • Continue boiling for 10 minutes after the final addition. At this point, a spot test of the solution on filter paper should be colorless.[2]

  • Cool the solution to 70°C and add sodium carbonate until the mixture is alkaline. Avoid adding sodium carbonate at boiling temperatures or in excess to prevent hydrolysis of the product.[2]

  • Complete the precipitation of iron by adding a minimal amount of ammonium sulfide. A drop tested on filter paper should show no coloration with sodium sulfide.[2]

  • Filter the hot reaction mixture to remove the iron sludge.[2]

  • Evaporate the filtrate to a volume of approximately 400 mL and allow it to cool. 4-Aminoacetanilide will crystallize as long needles.[2]

  • A second crop of crystals can be obtained by further evaporating the mother liquor.[2]

Applications in Pharmaceutical and Chemical Industries

4-Aminoacetanilide is a versatile intermediate with significant applications in both the pharmaceutical and dye industries.[6] Its dual functional groups make it a valuable building block for complex organic molecules.

Role as a Pharmaceutical Intermediate

The diagram below illustrates the central role of 4-Aminoacetanilide as a precursor in the synthesis of important pharmaceutical compounds.

G cluster_precursor Core Intermediate cluster_products Synthesized Products A 4-Aminoacetanilide (CAS: 122-80-5) B Paracetamol (Analgesic) A->B Diazotization & Hydrolysis C Beta-Lactam Antibiotics A->C Multi-step Synthesis D Azo Dyes A->D Diazotization & Coupling Reactions E Other Heterocycles A->E Cyclization Reactions

Caption: Role of 4-Aminoacetanilide as a key intermediate in synthesis.

  • Paracetamol Synthesis: 4-Aminoacetanilide is a key semi-product used to manufacture N-(4-hydroxyphenyl) acetamide, commonly known as paracetamol.[11] The synthesis involves converting the primary amine on 4-aminoacetanilide into a diazonium salt, which is subsequently hydrolyzed to yield the hydroxyl group of paracetamol.[7]

  • Beta-Lactam Synthesis: The compound serves as a starting material for synthesizing various beta-lactam structures, which are core components of many antibiotics.[6][7]

  • Dye and Pigment Industry: It is used as an intermediate in the production of azo dyes and other pigments.[6][12]

  • Metabolite: 4-Aminoacetanilide is recognized as a human urinary metabolite and a bacterial xenobiotic metabolite, indicating its relevance in toxicological and metabolic studies.[4]

Analytical and Quality Control

Purity assessment of 4-Aminoacetanilide is critical, especially for pharmaceutical applications where high-purity intermediates (>98%) are required.[1] Several analytical techniques are employed for its characterization and quality control:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid like phosphoric acid (or formic acid for MS-compatibility).[5]

  • Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible (UV/VIS) Spectroscopy, and Mass Spectrometry (MS) are used for structural identification and characterization.[11]

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.[11]

References

Synthesis of N-(4-Aminophenyl)acetamide from 4-Nitroacetanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of N-(4-aminophenyl)acetamide, a significant intermediate in the pharmaceutical and dye industries. The synthesis involves the reduction of 4-nitroacetanilide, a process for which multiple effective protocols have been developed. This document details two established methods for this conversion, offering a comparative analysis of their reagents, conditions, and yields.

Introduction

N-(4-aminophenyl)acetamide, also known as 4-aminoacetanilide, is a crucial building block in organic synthesis. Its applications are widespread, ranging from the production of azo dyes to the synthesis of various pharmaceutical compounds. The molecule features both an amino and an acetamido group attached to a benzene ring at the para position, making it a versatile precursor for further chemical modifications. The most common and economically viable route to N-(4-aminophenyl)acetamide is through the reduction of the nitro group of 4-nitroacetanilide. This guide will explore the chemical principles and practical execution of this important transformation.

Overall Reaction Scheme

The synthesis of N-(4-aminophenyl)acetamide from 4-nitroacetanilide is a single-step reduction reaction. The core of this transformation is the conversion of the nitro group (-NO₂) to a primary amine group (-NH₂). This is typically achieved using a metal catalyst in an acidic or neutral medium.

The general reaction is as follows:

This guide will focus on two prevalent methods for this reduction: one employing iron in the presence of a weak acid and another utilizing zinc powder with a neutral salt.

Experimental Protocols

Detailed methodologies for two distinct and reliable reduction procedures are provided below. These protocols are based on established laboratory practices and offer a clear path to the successful synthesis of N-(4-aminophenyl)acetamide.

Method 1: Reduction with Iron and Acetic Acid

This classic and robust method utilizes iron filings as the reducing agent in the presence of acetic acid, which serves to activate the iron surface and provide a proton source.

Materials:

  • 4-Nitroacetanilide

  • Iron filings

  • 40% Acetic acid

  • Water

  • Sodium carbonate

  • Ammonium sulfide solution

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.[1]

  • In small portions, add 180 g of moist 4-nitroacetanilide to the boiling mixture with vigorous agitation.[1]

  • After the final addition of 4-nitroacetanilide, continue boiling for an additional 10 minutes. The completion of the reaction can be monitored by spotting the solution on filter paper; a colorless spot indicates the absence of the starting material.[1]

  • Cool the reaction mixture to 70°C and carefully add sodium carbonate until the solution is alkaline to litmus paper. Avoid adding sodium carbonate at 100°C or in excess, as this may lead to the hydrolysis of the product.[1]

  • To precipitate any remaining iron salts, add a minimal amount of ammonium sulfide solution until a drop of the mixture no longer gives a coloration with sodium sulfide on a filter paper.[1]

  • Filter the hot reaction mixture to remove the iron sludge.

  • Evaporate the filtrate to a volume of approximately 400 ml and allow it to cool. N-(4-aminophenyl)acetamide will crystallize as long needles.[1]

  • Collect the crystals by filtration. A second crop of crystals can be obtained by further evaporation of the mother liquor.[1]

  • Dry the product to a constant weight. The expected yield is approximately 55% of the theoretical yield (80-90 g).[1]

Method 2: Reduction with Zinc and Ammonium Chloride

This method offers a "greener" alternative, proceeding under neutral conditions in an aqueous medium.

Materials:

  • 4-Nitroacetanilide

  • Zinc dust

  • Ammonium chloride

  • Ethanol

  • Water

  • Chloroform

Procedure:

  • In a suitable reaction flask, mix 1.8 g (0.01 mole) of 4-nitroacetanilide with 1 g (0.018 mole) of ammonium chloride, 25 mL of distilled water, and 5 mL of ethanol.

  • With constant stirring, add 1.3 g (0.02 mole) of zinc dust to the mixture over a period of 15 minutes.

  • Continue stirring the mixture for an additional 10 minutes after the complete addition of zinc dust.

  • Upon completion of the reaction, filter the mixture to remove the unreacted zinc and other solid byproducts.

  • Extract the filtrate with chloroform.

  • Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude N-(4-aminophenyl)acetamide.

  • The crude product can be further purified by recrystallization from hot water or ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two described synthetic methods, allowing for a direct comparison of their efficiencies and requirements.

ParameterMethod 1: Iron/Acetic AcidMethod 2: Zinc/Ammonium Chloride
Starting Material 4-Nitroacetanilide4-Nitroacetanilide
Molar Mass ( g/mol ) 180.16180.16
Reducing Agent Iron filingsZinc dust
Catalyst/Medium Acetic acid/WaterAmmonium chloride/Water/Ethanol
Reaction Temperature Boiling (approx. 100°C)Room Temperature
Reaction Time ~10 minutes after addition~25 minutes
Product N-(4-aminophenyl)acetamideN-(4-aminophenyl)acetamide
Molar Mass ( g/mol ) 150.18150.18
Reported Yield 55%Not explicitly stated for this substrate, but generally moderate for similar reductions.
Work-up Procedure Filtration, neutralization, crystallizationFiltration, extraction, evaporation

Visualization of the Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of N-(4-aminophenyl)acetamide.

Synthesis_Workflow cluster_method1 Method 1: Iron/Acetic Acid Reduction cluster_method2 Method 2: Zinc/Ammonium Chloride Reduction M1_Start 4-Nitroacetanilide M1_Step1 React with Fe/ Acetic Acid in H₂O at boiling M1_Start->M1_Step1 M1_Step2 Cool and neutralize with Na₂CO₃ M1_Step1->M1_Step2 M1_Step3 Filter to remove iron sludge M1_Step2->M1_Step3 M1_Step4 Evaporate and crystallize M1_Step3->M1_Step4 M1_End N-(4-aminophenyl)acetamide M1_Step4->M1_End M2_Start 4-Nitroacetanilide M2_Step1 React with Zn/NH₄Cl in H₂O/Ethanol at RT M2_Start->M2_Step1 M2_Step2 Filter to remove unreacted zinc M2_Step1->M2_Step2 M2_Step3 Extract with chloroform M2_Step2->M2_Step3 M2_Step4 Evaporate solvent M2_Step3->M2_Step4 M2_End N-(4-aminophenyl)acetamide M2_Step4->M2_End

Caption: Comparative workflow for the synthesis of N-(4-aminophenyl)acetamide.

Conclusion

The reduction of 4-nitroacetanilide to N-(4-aminophenyl)acetamide is a fundamental and well-established transformation in organic chemistry. Both the iron/acetic acid and zinc/ammonium chloride methods provide effective routes to the desired product. The choice between these methods may depend on factors such as scale, available equipment, and considerations for waste disposal. The iron-based method is a classic, high-yielding procedure suitable for large-scale synthesis, while the zinc-based method offers a milder and more environmentally benign alternative. This guide provides the necessary technical details for researchers and professionals to confidently perform this synthesis and adapt it to their specific needs.

References

Spectroscopic data of 2-(4-Aminophenyl)acetamide (FTIR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Aminophenyl)acetamide, also known as 4'-aminoacetanilide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of organic compounds. This document presents Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

FTIR Spectroscopy
Wavenumber (cm⁻¹)AssignmentFunctional Group
3368 - 3280N-H stretchingAmide and Amine
3126 - 3061C-H stretchingAromatic
1651C=O stretchingAmide I
1597N-H bendingAmine
1558N-H bendingAmide II
1516C=C stretchingAromatic
1442C-H bendingCH₃
1373C-N stretchingAromatic amine
1265C-N stretchingAmide III
833C-H out-of-plane bendingp-disubstituted benzene
¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.47s1H-NH- (Amide)
7.21d, J=8.4 Hz2HAr-H (ortho to -NHCOCH₃)
6.53d, J=8.4 Hz2HAr-H (ortho to -NH₂)
4.87s2H-NH₂ (Amine)
1.98s3H-CH₃ (Acetyl)
¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
167.9C=O (Amide)
145.8C-NH₂
128.9C-NHCOCH₃
120.8CH (ortho to -NHCOCH₃)
113.8CH (ortho to -NH₂)
24.1CH₃ (Acetyl)
Mass Spectrometry (Electron Ionization - EI)
m/zInterpretation
151.1[M+1]⁺ (Molecular ion + H)
150.1[M]⁺ (Molecular ion)
109.1[M - COCH₂]⁺
108.0[M - CH₂CO]⁺
92.0[C₆H₆N]⁺
65.0[C₅H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their initialization and self-check procedures.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as necessary.

  • Cleaning: Thoroughly clean the ATR crystal and the pressure clamp after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Use a 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width compared to ¹H NMR.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Mass Spectrometry

This protocol describes a general procedure for analyzing a solid sample using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample with sufficient volatility, a direct insertion probe can be used. The probe is heated to volatilize the sample into the ion source.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by a detector, which generates a signal proportional to the abundance of each ion.

  • Data Acquisition and Processing: A mass spectrum is generated by plotting the relative abundance of the ions against their m/z ratio. The instrument's software is used to identify the molecular ion peak and analyze the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Compound This compound (Solid Powder) Prepared_Sample Prepare Sample for Each Technique Compound->Prepared_Sample FTIR FTIR Spectroscopy Prepared_Sample->FTIR Solid (ATR) NMR NMR Spectroscopy Prepared_Sample->NMR Solution in Deuterated Solvent MS Mass Spectrometry Prepared_Sample->MS Solid/Vapor FTIR_Data FTIR Spectrum (Vibrational Modes) FTIR->FTIR_Data NMR_Data NMR Spectra (¹H, ¹³C) (Chemical Environment) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Confirm Structure of This compound FTIR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of 4-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Aminoacetanilide, a significant intermediate in the pharmaceutical and dye industries. The following sections detail its melting point and solubility characteristics, supported by standardized experimental protocols for accurate determination.

Core Physical Properties of 4-Aminoacetanilide

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a white to slightly reddish crystalline solid.[1] Its physical characteristics are crucial for its handling, formulation, and synthesis applications.

Quantitative Data Summary

The melting point and solubility of 4-Aminoacetanilide are summarized in the table below. These values represent a range reported across various sources, reflecting potential variations due to experimental conditions and sample purity.

Physical PropertyValueUnitConditions
Melting Point159 - 167°C-
Solubility in Water0.1 - 1 g/100 mLat 25 °C[2][3][4][5]
1 - 10mg/mLat 25 °C (77 °F)[1]
Solubility in Organic Solvents--More readily soluble in ethanol, ether, and chloroform.[6]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and drug development. The following are detailed methodologies for measuring the melting point and solubility of a solid compound like 4-Aminoacetanilide, based on established pharmacopeial and international guidelines.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted and precise technique for this measurement.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the initial collapse of the sample to its complete liquefaction is recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[7]

  • Capillary tubes (sealed at one end)[6]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry 4-Aminoacetanilide is finely powdered using a mortar and pestle.[6]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2.5-3.5 mm.[1]

  • Measurement:

    • The packed capillary tube is inserted into the heating block of the melting point apparatus.

    • For an unknown sample, a rapid preliminary heating is performed to determine an approximate melting range.[5]

    • For a precise measurement, the apparatus is pre-heated to a temperature about 5-10°C below the expected melting point.[3][7]

    • The heating rate is then adjusted to a slow and steady rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]

  • Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[1]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent, as outlined in guidelines such as OECD 105.[2][8]

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Flasks with stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of 4-Aminoacetanilide is added to a flask containing the desired solvent (e.g., distilled water, ethanol). The use of excess solid ensures that a saturated solution is formed.

    • The flask is securely stoppered and placed in a constant temperature shaker bath, typically set at 25°C.[2][8]

    • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[8]

  • Sample Collection and Preparation:

    • After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.

    • A sample of the supernatant is carefully withdrawn.

    • The sample is immediately filtered to remove any suspended solid particles that could interfere with the concentration measurement.

  • Concentration Analysis:

    • The concentration of 4-Aminoacetanilide in the clear, saturated filtrate is determined using a suitable and validated analytical method. For aromatic compounds like 4-Aminoacetanilide, UV-Vis spectrophotometry is often a convenient choice.

    • A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved solute in the experimental sample.

  • Reporting: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL) at the specified temperature.

Logical Relationships in Physical Property Determination

The accurate determination of physical properties relies on a structured experimental workflow. The following diagram illustrates the logical progression from sample preparation to final data analysis for determining the melting point and solubility of a solid compound.

Physical_Property_Workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination mp_prep Sample Preparation (Dry and Powder) mp_pack Pack Capillary Tube mp_prep->mp_pack mp_heat Controlled Heating mp_pack->mp_heat mp_observe Observe Phase Transition mp_heat->mp_observe mp_record Record Temperature Range mp_observe->mp_record end End: Characterized Physical Properties mp_record->end sol_prep Prepare Supersaturated Mixture sol_equil Equilibrate at Constant Temperature sol_prep->sol_equil sol_filter Separate Solid and Liquid Phases sol_equil->sol_filter sol_analyze Analyze Solute Concentration sol_filter->sol_analyze sol_calculate Calculate Solubility sol_analyze->sol_calculate sol_calculate->end start Start: Pure Solid Sample start->mp_prep start->sol_prep

Caption: Workflow for determining the melting point and solubility of a solid.

References

The Synthesis of Paracetamol: A Technical Guide with a Focus on the Precursor 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is one of the most widely used over-the-counter analgesic and antipyretic drugs. Its synthesis is a cornerstone of pharmaceutical chemistry, typically involving the acetylation of 4-aminophenol. This guide provides a comprehensive overview of the established synthesis of paracetamol from 4-aminophenol, including detailed experimental protocols and quantitative data. Furthermore, it explores a theoretical, multi-step pathway for the synthesis of paracetamol from the non-standard precursor, 2-(4-aminophenyl)acetamide. This exploration is intended to provide a deeper understanding of synthetic strategy and potential, albeit less conventional, routes to this vital pharmaceutical compound.

Introduction

The industrial production of paracetamol primarily relies on the acetylation of 4-aminophenol, a method favored for its efficiency and high yield.[1] The synthesis is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride.[1] While this is the predominant route, the exploration of alternative synthetic pathways from different precursors is of academic and industrial interest, potentially offering advantages in terms of cost, availability of starting materials, or environmental impact.

This guide will first detail the well-established synthesis of paracetamol from 4-aminophenol. Subsequently, it will propose a hypothetical multi-step synthesis starting from this compound, a compound not typically used for this purpose. This theoretical pathway will highlight key organic transformations and potential challenges.

Established Synthesis of Paracetamol from 4-Aminophenol

The most common laboratory and industrial synthesis of paracetamol involves the acetylation of 4-aminophenol using acetic anhydride.[2][3] The reaction is typically carried out in an aqueous medium or an organic solvent.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which is subsequently protonated to form acetic acid as a byproduct.[1]

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of paracetamol from 4-aminophenol.

Materials:

  • 4-Aminophenol

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization)

  • Activated charcoal (optional, for decolorization)

Procedure:

  • In a round-bottom flask, suspend 4-aminophenol in deionized water.

  • Add acetic anhydride to the suspension and gently heat the mixture while stirring. The reaction is exothermic.

  • Continue heating and stirring for a specified period to ensure the completion of the reaction.

  • Cool the reaction mixture in an ice bath to induce the crystallization of the crude paracetamol.

  • Collect the crude product by vacuum filtration and wash it with cold deionized water to remove impurities such as unreacted starting materials and acetic acid.

  • For further purification, recrystallize the crude paracetamol from a suitable solvent, such as a mixture of ethanol and water. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtration to remove colored impurities.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in an oven at a controlled temperature.[3]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis of paracetamol from 4-aminophenol.

ParameterValueReference
Reactants
4-Aminophenol Molar Mass109.13 g/mol [1]
Acetic Anhydride Molar Mass102.09 g/mol [1]
Product
Paracetamol Molar Mass151.16 g/mol [1]
Melting Point169-172 °C[2]
Typical Yield>85% (after recrystallization)[2]
Solubility (Paracetamol)
WaterSparingly soluble in cold water, more soluble in hot water[3]
EthanolSoluble[3]

Visualization of the Standard Synthesis Pathway

Paracetamol_Synthesis aminophenol 4-Aminophenol reaction Acetylation aminophenol->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction paracetamol Paracetamol acetic_acid Acetic Acid (byproduct) reaction->paracetamol reaction->acetic_acid

Caption: Standard synthesis of paracetamol from 4-aminophenol.

Theoretical Synthesis of Paracetamol from this compound

The synthesis of paracetamol from this compound is not a standard or documented procedure. However, a plausible, albeit multi-step, pathway can be proposed based on fundamental organic reactions. This theoretical route would first involve the conversion of this compound into the key intermediate, 4-aminophenol, which would then be acetylated as described in the previous section.

The conversion of this compound to 4-aminophenol is the primary challenge and would likely proceed through the following hypothetical steps:

Step 1: Hydrolysis of the Amide The primary amide group of this compound could be hydrolyzed under acidic or basic conditions to yield 4-aminophenylacetic acid.

Step 2: Hofmann or Curtius Rearrangement A Hofmann rearrangement of the primary amide, this compound, would lead to the formation of a primary amine with one less carbon atom.[4][5] This would result in the formation of 4-aminobenzylamine, which is not the desired intermediate. Similarly, a Curtius rearrangement of an acyl azide derived from 4-aminophenylacetic acid would also lead to 4-aminobenzylamine.[6][7]

A more viable, though still challenging, route from 4-aminophenylacetic acid to 4-aminophenol would involve the following transformations:

Alternative Step 2: Conversion of the Carboxylic Acid to a Phenol

This conversion is not a single, standard named reaction and would likely require a multi-step sequence. A possible, though potentially low-yielding, sequence could be:

  • 2a. Diazotization: The primary amino group of 4-aminophenylacetic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • 2b. Sandmeyer-type Reaction: The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce a hydroxyl group, which would yield 4-hydroxyphenylacetic acid.

  • 2c. Oxidative Decarboxylation: The final and most challenging step would be the decarboxylation of 4-hydroxyphenylacetic acid to yield 4-aminophenol. This is not a trivial transformation and may require specialized reagents or conditions.

Given the complexity and likely low efficiency of converting this compound to 4-aminophenol, this starting material is not a practical precursor for paracetamol synthesis.

Proposed Experimental Considerations
  • Hydrolysis: Acid-catalyzed hydrolysis would likely require refluxing in a strong acid like hydrochloric acid. Base-catalyzed hydrolysis would involve refluxing with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate.

  • Diazotization and Hydrolysis: These reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent hydrolysis to the phenol often requires heating.

  • Decarboxylation: The decarboxylation of aromatic carboxylic acids can be challenging and may require high temperatures or the use of a catalyst.

Visualization of the Theoretical Synthesis Pathway

Theoretical_Paracetamol_Synthesis start This compound hydrolysis Hydrolysis start->hydrolysis intermediate1 4-Aminophenylacetic Acid hydrolysis->intermediate1 conversion Multi-step Conversion intermediate1->conversion intermediate2 4-Aminophenol conversion->intermediate2 acetylation Acetylation intermediate2->acetylation paracetamol Paracetamol acetylation->paracetamol

Caption: Theoretical pathway from this compound to paracetamol.

Purification and Characterization of Paracetamol

Regardless of the synthetic route, the final product must be purified and characterized to ensure it meets pharmaceutical standards.

Purification Methods
  • Recrystallization: This is the most common method for purifying crude paracetamol. The choice of solvent is critical to obtain high purity crystals.[3]

  • Activated Charcoal Treatment: Used to remove colored impurities.[3]

Characterization Techniques

The identity and purity of the synthesized paracetamol can be confirmed using various analytical techniques:

TechniqueExpected Results
Melting Point A sharp melting point within the range of 169-172 °C indicates high purity. A broad melting range suggests the presence of impurities.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic peaks for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms.
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for assessing the purity of the final product and quantifying any impurities.

Conclusion

The synthesis of paracetamol via the acetylation of 4-aminophenol is a robust, well-established, and efficient process that is widely used in the pharmaceutical industry. The experimental protocol is straightforward, and the product can be readily purified to a high degree.

While the synthesis of paracetamol from this compound is theoretically plausible through a multi-step pathway, it presents significant challenges, particularly in the conversion of the arylacetic acid moiety to a phenol. This theoretical exploration underscores the elegance and efficiency of the established synthetic route and highlights the importance of precursor selection in the design of a practical and economical synthesis. For researchers and professionals in drug development, a thorough understanding of both established and potential synthetic routes is crucial for innovation and process optimization.

References

The Discovery and Enduring Legacy of 4-Aminoacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, historical significance, and analytical data of a pivotal chemical intermediate.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is an aromatic amine that emerged in the late 19th century, a period of burgeoning innovation in synthetic chemistry.[1][2] While the precise individual credited with its initial synthesis remains unrecorded, its discovery was intrinsically linked to the burgeoning aniline dye industry.[1] This compound quickly transcended its origins in color chemistry to become a cornerstone in the development of pharmaceuticals, most notably as a precursor to early analgesic and antipyretic drugs.[1][3] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of 4-Aminoacetanilide, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Aminoacetanilide is a white to slightly reddish crystalline solid that tends to darken upon exposure to air.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC NameN-(4-aminophenyl)acetamide[4]
Other Namesp-Aminoacetanilide, N-Acetyl-p-phenylenediamine[4][5]
CAS Number122-80-5[4]
Molecular FormulaC₈H₁₀N₂O[4]
Molar Mass150.18 g/mol [4]
Melting Point164–167 °C[4]
Boiling Point267 °C[4]
Solubility in water0.1-1 g/100 mL at 25 °C[4]

Historical Synthesis Protocols

The industrial production of 4-Aminoacetanilide has historically relied on a two-step process starting from acetanilide. This involves the nitration of acetanilide to form p-nitroacetanilide, followed by the reduction of the nitro group to an amine.

Step 1: Nitration of Acetanilide to p-Nitroacetanilide

The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, with the para isomer being the major product due to reduced steric hindrance.[6][7]

This protocol is a representative method for the synthesis of p-nitroacetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, dissolve 3 grams of finely powdered acetanilide in glacial acetic acid, gently warming if necessary to achieve complete dissolution.[6]

  • Cool the solution and slowly add concentrated sulfuric acid with constant stirring. The mixture will become warm.[6]

  • Place the beaker in an ice bath to cool the solution.[6]

  • In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture.[8]

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 20°C with constant stirring.[6]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[6]

  • Pour the reaction mixture onto 100 grams of crushed ice with stirring to precipitate the crude p-nitroacetanilide.[6]

  • Filter the resulting crystals and wash thoroughly with cold water to remove any residual acid.[6]

  • Recrystallize the crude product from ethanol to yield purified p-nitroacetanilide.[6]

nitration_workflow cluster_dissolution Dissolution cluster_cooling_and_acidification Cooling & Acidification cluster_nitration Nitration cluster_workup Workup & Purification acetanilide Acetanilide dissolve Dissolve Acetanilide in Acetic Acid acetanilide->dissolve glacial_acetic_acid Glacial Acetic Acid glacial_acetic_acid->dissolve cool_acidify Cool and Add Conc. H₂SO₄ dissolve->cool_acidify conc_h2so4 Conc. H₂SO₄ conc_h2so4->cool_acidify nitration_step Add Nitrating Mixture (< 20°C) cool_acidify->nitration_step nitrating_mixture Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) nitrating_mixture->nitration_step precipitation Precipitate on Ice nitration_step->precipitation filtration_washing Filter and Wash with Cold Water precipitation->filtration_washing recrystallization Recrystallize from Ethanol filtration_washing->recrystallization p_nitroacetanilide p-Nitroacetanilide recrystallization->p_nitroacetanilide

Figure 1. Experimental workflow for the nitration of acetanilide.
Step 2: Reduction of p-Nitroacetanilide to 4-Aminoacetanilide

A historical method for the reduction of the nitro group involves the use of iron filings in an acidic medium. This method was widely used in the early 20th century.[9]

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming (1937).[9]

Materials:

  • p-Nitroacetanilide (moist)

  • Iron filings

  • 40% Acetic acid

  • Water

  • Sodium carbonate

  • Ammonium sulfide

Procedure:

  • In a vessel equipped with a stirrer, heat a mixture of 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water to boiling.[9]

  • To the boiling mixture, add 180 g of moist p-nitroacetanilide in small portions.[9]

  • Continue boiling for 10 minutes after the final addition. A spot test on filter paper should show a colorless solution.[9]

  • Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.[9]

  • Complete the precipitation of iron by adding a minimal amount of ammonium sulfide. A spot test with sodium sulfide should show no coloration.[9]

  • Filter the reaction mixture and evaporate the filtrate to a volume of 400 ml.[9]

  • Upon cooling, 4-Aminoacetanilide will crystallize as long needles. A second crop can be obtained by further evaporation of the mother liquor.[9]

reduction_workflow cluster_reaction_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Isolation iron_filings Iron Filings boiling_mixture Heat to Boiling iron_filings->boiling_mixture acetic_acid 40% Acetic Acid acetic_acid->boiling_mixture water Water water->boiling_mixture add_nitro Add p-Nitroacetanilide in Portions boiling_mixture->add_nitro p_nitroacetanilide p-Nitroacetanilide p_nitroacetanilide->add_nitro cool_neutralize Cool to 70°C and Neutralize with Na₂CO₃ add_nitro->cool_neutralize precipitate_iron Precipitate Iron with (NH₄)₂S cool_neutralize->precipitate_iron filter_evaporate Filter and Evaporate Filtrate precipitate_iron->filter_evaporate crystallize Crystallize 4-Aminoacetanilide filter_evaporate->crystallize aminoacetanilide 4-Aminoacetanilide crystallize->aminoacetanilide

Figure 2. Historical workflow for the reduction of p-nitroacetanilide.

Alternative Synthesis: Acetylation of p-Phenylenediamine

A more direct route to 4-Aminoacetanilide is the selective acetylation of p-phenylenediamine. This method avoids the use of nitrating agents and subsequent reduction steps.

Experimental Protocol: Acetylation of p-Phenylenediamine

This protocol describes a modern approach to the synthesis of 4-Aminoacetanilide.[10]

Materials:

  • p-Phenylenediamine

  • Ethyl acetate

  • Acetic acid

  • Triethylenediamine (catalyst)

  • n-Butanol (for washing)

Procedure:

  • In a four-necked flask equipped with a stirrer, condenser, and heating system, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix well.[10]

  • Under a nitrogen atmosphere, heat the mixture to 65-90°C.[10]

  • Add 10.00 g of acetic acid dropwise. After the addition, maintain the reaction temperature at 78-82°C for 6 hours.[10]

  • After the reaction is complete, cool the mixture to 15-25°C and let it stand for 6.5 hours to allow for crystallization.[10]

  • Filter the product and wash the filter cake with n-butanol.[10]

  • Dry the product in a vacuum oven at 80°C for 6 hours to obtain white crystals of 4-Aminoacetanilide.[10]

Historical and Industrial Significance

Pivotal Intermediate in the Azo Dye Industry

The primary amino group of 4-Aminoacetanilide can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes.[1] These dyes have been instrumental in the textile, paper, and leather industries.[5] Specific examples of dyes synthesized using 4-Aminoacetanilide as an intermediate include:

  • Disperse Yellow G[1]

  • Direct Acid-Resistant Vermilion 4BS[1]

  • Acid-Resistant Fuchsia 6B[1]

  • Active Blue AG[1]

  • Black Salt ANB[1]

  • Neutral Brilliant Blue GL[1]

azo_dye_synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling aminoacetanilide 4-Aminoacetanilide diazonium_salt Diazonium Salt aminoacetanilide->diazonium_salt hno2_hcl HNO₂ / HCl hno2_hcl->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye coupling_component Coupling Component (e.g., Phenol, Naphthol) coupling_component->azo_dye

Figure 3. Generalized pathway for azo dye synthesis from 4-aminoacetanilide.
A Precursor in Pharmaceutical Synthesis

4-Aminoacetanilide played a crucial role in the history of analgesic and antipyretic medications as a key intermediate in the synthesis of phenacetin and paracetamol (acetaminophen).

Phenacetin Synthesis: Phenacetin, a once widely used pain reliever and fever reducer, can be synthesized from 4-Aminoacetanilide via the Williamson ether synthesis. This involves the formation of a phenoxide from the corresponding p-aminophenol derivative, followed by reaction with an ethyl halide. Although phenacetin has been largely withdrawn from the market due to its adverse effects, its synthesis represents a significant historical application of 4-Aminoacetanilide.[11][12]

Paracetamol (Acetaminophen) Synthesis: Paracetamol, one of the most widely used over-the-counter analgesics, can be synthesized from 4-Aminoacetanilide. The process involves the diazotization of the amino group of 4-Aminoacetanilide, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group, thereby forming paracetamol.

Conclusion

From its origins in the vibrant world of 19th-century dye chemistry to its pivotal role in the development of modern pharmaceuticals, 4-Aminoacetanilide has proven to be a remarkably versatile and enduring chemical intermediate. Its straightforward synthesis and reactive functional groups have made it an invaluable building block in organic synthesis for over a century. The historical context of its discovery and application underscores the interconnectedness of different fields of chemical industry and the profound impact that a single molecule can have on technological and medical progress. This guide has provided a detailed overview of its discovery, historical synthesis, and key applications, offering valuable insights for today's researchers and scientists.

References

An In-depth Technical Guide to the Isomers of Aminoacetanilide and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the isomers of aminoacetanilide: 2-aminoacetanilide, 3-aminoacetanilide, and 4-aminoacetanilide. It delves into their synthesis, physicochemical properties, and a detailed exploration of their basic characteristics. This document is intended to serve as a valuable resource for professionals in drug development and chemical research.

Introduction to Aminoacetanilide Isomers

Aminoacetanilides are aromatic compounds containing both an amino (-NH₂) and an acetamido (-NHCOCH₃) group attached to a benzene ring. The relative positions of these two functional groups give rise to three structural isomers: ortho (2-), meta (3-), and para (4-).[1] These compounds are significant intermediates in the synthesis of various pharmaceuticals and dyes.[2][3][4] Understanding their basic properties is crucial for reaction design, purification, and the development of new chemical entities.

Synthesis of Aminoacetanilide Isomers

The most common synthetic route to all three isomers involves the reduction of the corresponding nitroacetanilide precursor. This two-step process typically starts with the acetylation of the respective nitroaniline, followed by the reduction of the nitro group.

General Synthesis Pathway:

  • Acetylation of Nitroaniline: The corresponding nitroaniline is acetylated using acetic anhydride or acetyl chloride to form the N-(nitrophenyl)acetamide.

  • Reduction of Nitroacetanilide: The nitro group of the N-(nitrophenyl)acetamide is then reduced to an amino group. Common reducing agents include tin and hydrochloric acid, or catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst).[2][3][4]

For instance, 4-aminoacetanilide can be synthesized by the reduction of 4-nitroacetanilide.[4] An alternative green synthesis method involves the reduction of p-nitroacetanilide using zinc and ammonium chloride in water.[4] Similarly, 2-aminoacetanilide is produced via the catalytic hydrogenation of 2-nitroacetanilide.[2] The synthesis of 3-aminoacetanilide also proceeds through the reduction of m-nitroacetanilide.[3]

Physicochemical Properties

The physical properties of the aminoacetanilide isomers are summarized in the table below. These properties are essential for their handling, purification, and use in synthetic protocols.

Property2-Aminoacetanilide (ortho)3-Aminoacetanilide (meta)4-Aminoacetanilide (para)
IUPAC Name N-(2-aminophenyl)acetamide[2]N-(3-aminophenyl)acetamide[3]N-(4-aminophenyl)acetamide[4]
CAS Number 34801-09-7[2]102-28-3[3]122-80-5[4]
Molecular Formula C₈H₁₀N₂O[2]C₈H₁₀N₂O[3]C₈H₁₀N₂O[4]
Molar Mass 150.18 g/mol [2]150.18 g/mol [3]150.181 g/mol [4]
Appearance Solid[2]Gray solid[3]White to pink-brown powder[4]
Melting Point 133-137 °C[2]86-88 °C[3]164–167 °C[4]
Water Solubility Data not readily availableSoluble (1-5 g/100 mL at 24 °C)[3]Slightly soluble (0.1-1 g/100 mL at 25 °C)[4]
Predicted pKa Data not readily available14.82 ± 0.7014.75 ± 0.70[5]

Basic Properties of Aminoacetanilide Isomers

The basicity of the aminoacetanilide isomers is primarily determined by the electronic effects of the acetamido group on the aromatic ring. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, making them less available for protonation. The nature and position of substituents on the ring further modify this basicity.

The acetamido group (-NHCOCH₃) exhibits a dual electronic effect:

  • -I (Inductive) Effect: The electronegative oxygen atom in the carbonyl group withdraws electron density through the sigma bonds. This effect deactivates the ring and decreases the electron density on the amino group, thus reducing its basicity.

  • +M (Mesomeric or Resonance) Effect: The lone pair of electrons on the amide nitrogen can be delocalized into the benzene ring. This effect is electron-donating and increases the electron density at the ortho and para positions.

The overall effect on the basicity of the amino group depends on the interplay of these two opposing effects at the different isomeric positions.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer Ortho 2-Aminoacetanilide Ortho_Effects Steric Hindrance -I Effect > +M Effect (destabilized conjugate acid) Intramolecular H-bonding Ortho->Ortho_Effects Influenced by Ortho_Basicity Weakest Basicity Ortho_Effects->Ortho_Basicity Leads to Meta 3-Aminoacetanilide Meta_Effects -I Effect (dominant) No Resonance Effect Meta->Meta_Effects Influenced by Meta_Basicity Intermediate Basicity Meta_Effects->Meta_Basicity Leads to Para 4-Aminoacetanilide Para_Effects +M Effect > -I Effect (stabilized conjugate acid) Para->Para_Effects Influenced by Para_Basicity Strongest Basicity Para_Effects->Para_Basicity Leads to

Caption: Factors influencing the basicity of aminoacetanilide isomers.

Relative Basicity Ranking (Predicted):

4-Aminoacetanilide (para) > 3-Aminoacetanilide (meta) > 2-Aminoacetanilide (ortho)

  • Para-isomer: The +M effect of the acetamido group increases electron density at the para position, making the amino group more basic. This effect generally outweighs the -I effect.

  • Meta-isomer: The +M effect does not operate at the meta position. Therefore, the basicity is primarily reduced by the -I effect of the acetamido group.

  • Ortho-isomer: In addition to the electronic effects, the ortho-isomer is subject to steric hindrance from the adjacent acetamido group, which can impede the approach of a proton. Furthermore, there is a possibility of intramolecular hydrogen bonding between the amino and acetamido groups, which would decrease the availability of the amino lone pair for protonation. This combination of factors is expected to make the ortho-isomer the least basic.

Experimental Protocols for Basicity Determination

Accurate determination of the basicity of the aminoacetanilide isomers requires experimental measurement of their pKa or pKb values. The pKa of the conjugate acid is a common measure of the basicity of an amine. Two widely used methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the amine with a standard acid and monitoring the pH of the solution as a function of the volume of titrant added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the aminoacetanilide isomer and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve or by plotting the first or second derivative of the titration curve.

G start Start prep Prepare Analyte Solution (Aminoacetanilide in solvent) start->prep setup Set up Titration Apparatus (Calibrated pH meter, burette with HCl) prep->setup titrate Titrate with Standard HCl Solution setup->titrate record Record pH after each addition titrate->record plot Plot Titration Curve (pH vs. Volume of HCl) record->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate end End calculate->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that are sparingly soluble in water or for which only small amounts of sample are available. It relies on the principle that the UV-Vis absorption spectrum of the protonated and unprotonated forms of the amine are different.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the amine.

  • Preparation of Sample Solutions: Prepare a stock solution of the aminoacetanilide isomer in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to create a series of solutions with the same total amine concentration but different pH values.

  • Spectral Measurement: Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis: Identify wavelengths where the absorbance of the protonated and unprotonated species differs significantly. Plot the absorbance at a selected wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the conjugate acid. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various pH values.

Conclusion

References

The Pivotal Role of 2-(4-Aminophenyl)acetamide in Advanced Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Aminophenyl)acetamide, also known as 4-aminoacetanilide or N-acetyl-p-phenylenediamine, is a versatile chemical intermediate that serves as a cornerstone in the synthesis of a wide array of azo dyes. Its unique molecular architecture, featuring a reactive primary amine group and an acetamide moiety, allows for the creation of chromophores with diverse colors and functional properties. This technical guide provides an in-depth exploration of the synthesis, applications, and potential biological significance of dyes derived from this pivotal precursor. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are presented to facilitate research and development in the fields of dye chemistry and medicinal chemistry.

Core Chemistry and Synthetic Principles

The primary application of this compound in dye synthesis lies in its function as a diazo component in the production of azo dyes.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a conjugated system responsible for their color.[2] The synthesis of azo dyes from this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, anilines, or pyrazolones.[3] The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo linkage and generate the final dye molecule.

The final color and properties of the dye, such as its solubility, lightfastness, and affinity for different substrates, are determined by the chemical structures of both the diazo component (this compound) and the chosen coupling component.[3]

Experimental Protocols

General Protocol for the Synthesis of Azo Dyes from this compound

This protocol outlines the general procedure for the diazotization of this compound and its subsequent coupling with a generic aromatic coupling component.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Aromatic coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 20-30 minutes to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling

  • In a separate beaker, dissolve a molar equivalent of the chosen coupling component in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude dye with cold distilled water to remove any unreacted salts.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

  • Calculate the percentage yield.

Specific Protocol: Synthesis of N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide

This protocol details the synthesis of a specific azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound (1.50 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.70 g, 0.01 mol)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (1.20 g)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization: Suspend 1.50 g of this compound in 20 mL of water and add 3 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of 0.70 g of sodium nitrite in 5 mL of cold water, keeping the temperature below 5 °C. Stir for 20 minutes to obtain a clear diazonium salt solution.

  • Coupling: In a separate beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring. A red precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolation and Purification: Filter the precipitated red dye, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of azo dyes synthesized from this compound and various coupling components.

Coupling ComponentDye Name/StructureYield (%)Melting Point (°C)λmax (nm)Reference
2-NaphtholN-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]acetamide~85%245-247485 (in DMF)Adapted from[3]
PhenolN-(4-((4-hydroxyphenyl)diazenyl)phenyl)acetamide~80%238-240430 (in DMF)General protocol
N,N-DimethylanilineN-(4-((4-(dimethylamino)phenyl)diazenyl)phenyl)acetamide~90%255-257460 (in DMF)General protocol
Salicylic AcidN-(4-((2-hydroxy-4-carboxyphenyl)diazenyl)phenyl)acetamide~75%>300445 (in DMF)General protocol

Visualization of Synthetic Workflow and Applications

General Synthesis Workflow

The following diagram illustrates the two-step synthesis process of azo dyes from this compound.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C E Azo Dye C->E Coupling Reaction D Coupling Component (e.g., 2-Naphthol) D->E

Caption: General workflow for azo dye synthesis.

Logical Relationship of Applications

This diagram shows the relationship between the synthesized azo dyes and their potential applications, including in the context of drug development.

G cluster_applications Applications cluster_drug_dev Drug Development Potential A Azo Dyes from This compound B Textile Dyes (e.g., Disperse Dyes) A->B C Pigments for Inks and Coatings A->C D Analytical Reagents (e.g., pH indicators) A->D E Antimicrobial Agents A->E F Anticancer Agents A->F G Targeted Drug Delivery A->G E->F Synergistic Effects

Caption: Applications of derived azo dyes.

Role in Drug Development and Biological Activities

Beyond their traditional use as colorants, azo compounds are gaining increasing attention in the field of drug development. The azo linkage can be cleaved by azoreductase enzymes present in the gut microbiota, which opens up possibilities for colon-targeted drug delivery.[4] Furthermore, many azo dyes have been shown to possess intrinsic biological activities.

  • Antimicrobial Activity: Several studies have reported that azo dyes derived from various aromatic amines exhibit antibacterial and antifungal properties.[5][6] The presence of the azo group, along with other substituents on the aromatic rings, can contribute to their ability to inhibit the growth of microorganisms.[6]

  • Anticancer Activity: Research has indicated that certain azo compounds display cytotoxic effects against various cancer cell lines.[5] The mechanism of action is often related to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

The acetamide group in this compound can also influence the pharmacokinetic properties of the resulting dyes, potentially enhancing their bioavailability or modifying their metabolic pathways. This makes dyes derived from this precursor interesting candidates for further investigation as potential therapeutic agents.

Conclusion

This compound is a fundamentally important and versatile precursor in the synthesis of a wide range of azo dyes. The straightforward and adaptable two-step synthesis process allows for the creation of a vast library of colored compounds with tunable properties. While their primary application remains in the coloration of textiles and other materials, the emerging biological activities of these dyes present exciting opportunities for research in medicinal chemistry and drug development. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and researchers working in these dynamic fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-(4-Aminophenyl)acetamide, a compound of significant interest in the pharmaceutical and dye industries. The synthesis is achieved through the reduction of a nitroaromatic precursor, a fundamental and widely applied transformation in organic chemistry. This protocol outlines the Béchamp reduction method, which utilizes iron metal in an acidic medium, offering a classic and effective route to the desired amine. The target compound is a key intermediate in the production of various organic molecules. These application notes are intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the synthesis, purification, and characterization of this compound.

Note on Nomenclature: The compound requested, "this compound," is most commonly referred to in chemical literature as N-(4-aminophenyl)acetamide or p-aminoacetanilide. This document will proceed with the synthesis of this isomer, where the acetamide group is bonded to the phenyl ring via a nitrogen atom.

Introduction

N-(4-aminophenyl)acetamide is a crucial intermediate in organic synthesis, particularly in the preparation of azo dyes and pharmaceuticals.[1][2] The presence of a primary aromatic amine and an acetamide functional group allows for a variety of subsequent chemical modifications. The synthesis described herein involves the reduction of the nitro group of N-(4-nitrophenyl)acetamide to an amine.[3][4] Several methods are available for this transformation, including catalytic hydrogenation and the use of various metal/acid systems.[2][3][5] The Béchamp reduction, employing iron filings in acetic acid, is a well-established and cost-effective method for this purpose.[3]

Overall Reaction Scheme

The synthesis is a two-step process starting from acetanilide. The first step is the nitration of acetanilide to form N-(4-nitrophenyl)acetamide, followed by the reduction of the nitro group to yield the final product, N-(4-aminophenyl)acetamide.

Step 1: Nitration of Acetanilide

Step 2: Reduction of N-(4-nitrophenyl)acetamide

Experimental Protocols

Materials and Reagents
  • N-(4-nitrophenyl)acetamide

  • Iron filings

  • 40% Acetic acid

  • Deionized water

  • Sodium carbonate

  • Ammonium sulfide solution (optional)

  • Ethanol (for recrystallization)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Synthesis of N-(4-aminophenyl)acetamide

This protocol is adapted from established literature procedures for the Béchamp reduction.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of deionized water.

  • Initiation of Reaction: Heat the mixture to boiling.

  • Addition of Starting Material: To the boiling mixture, add 180 g of moist N-(4-nitrophenyl)acetamide in small portions, ensuring the reaction does not become too vigorous.

  • Reaction Monitoring: Continue boiling for an additional 10 minutes after the final addition of the starting material. The reaction progress can be monitored by taking a small aliquot of the reaction mixture, filtering it, and observing the color of the filtrate. The reaction is complete when the filtrate is colorless.

  • Work-up - Neutralization: Cool the reaction mixture to approximately 70°C. Carefully add sodium carbonate portion-wise until the solution is alkaline to litmus paper. This step is crucial for precipitating iron salts and neutralizing the excess acid.

  • Work-up - Removal of Iron: To ensure complete precipitation of iron, a small amount of ammonium sulfide solution can be added until a drop of the supernatant does not give a black precipitate with sodium sulfide.

  • Isolation of Crude Product: Filter the hot reaction mixture through a Büchner funnel to remove the iron sludge.

  • Crystallization: Transfer the filtrate to a beaker and evaporate it to a volume of about 400 mL. Allow the solution to cool to room temperature, and then in an ice bath to induce crystallization. The product will crystallize as long needles.

  • Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. The crude product can be further purified by recrystallization from hot ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolar Mass ( g/mol )Melting Point (°C)AppearanceReported Yield (%)
N-(4-nitrophenyl)acetamide180.16214-217Yellow crystalline solid-
N-(4-aminophenyl)acetamide150.18[2][3][6]164-167[2][3][6]White to pinkish-brown crystalline needles32-55[3]

Characterization

The identity and purity of the synthesized N-(4-aminophenyl)acetamide can be confirmed by the following analytical techniques:

  • Thin-Layer Chromatography (TLC): The reaction can be monitored, and the purity of the final product can be assessed using TLC on silica gel plates with an appropriate mobile phase (e.g., ethyl acetate/hexane mixture). The spots can be visualized under a UV lamp.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopic Methods:

    • FTIR Spectroscopy: The FTIR spectrum should show the disappearance of the characteristic nitro group peaks (around 1500 and 1340 cm⁻¹) from the starting material and the appearance of N-H stretching vibrations for the primary amine (around 3400-3200 cm⁻¹).

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of N-(4-aminophenyl)acetamide (m/z = 150.18).[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix Iron Filings, Acetic Acid, and Water heat Heat to Boiling start->heat add_nitro Add N-(4-nitrophenyl)acetamide heat->add_nitro reflux Reflux for 10 min add_nitro->reflux cool Cool to 70°C reflux->cool neutralize Neutralize with Na₂CO₃ cool->neutralize filter Filter to Remove Iron neutralize->filter evaporate Evaporate Filtrate filter->evaporate crystallize Crystallize from Water evaporate->crystallize recrystallize Recrystallize from Ethanol crystallize->recrystallize dry Dry the Product recrystallize->dry product N-(4-aminophenyl)acetamide dry->product reaction_mechanism Start N-(4-nitrophenyl)acetamide Intermediate1 Nitroso Intermediate Start->Intermediate1 + 2e⁻, + 2H⁺ - H₂O Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product N-(4-aminophenyl)acetamide Intermediate2->Product + 2e⁻, + 2H⁺ - H₂O

References

Application Notes and Protocols for the Characterization of 4-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 4-Aminoacetanilide (also known as paracetamin) using modern analytical techniques. The methods outlined are crucial for identity confirmation, purity assessment, and stability studies in research and drug development settings.

Physicochemical Properties

4-Aminoacetanilide is an amino derivative of acetanilide and serves as a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] It appears as a white or slightly reddish crystalline solid.[4][5]

Table 1: Physicochemical Properties of 4-Aminoacetanilide

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O[4][6]
Molecular Weight150.18 g/mol [4]
Melting Point164-167 °C[7]
Boiling Point267 °C[1]
SolubilitySlightly soluble in water, soluble in ethanol and ether.[3][5]
IUPAC NameN-(4-aminophenyl)acetamide[4][6]

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and identification of 4-Aminoacetanilide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for 4-Aminoacetanilide

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~2.0Singlet-CH₃ (acetyl group)
¹H~3.6Broad Singlet-NH₂ (amino group)
¹H~6.6DoubletAromatic CH (ortho to -NH₂)
¹H~7.2DoubletAromatic CH (ortho to -NHCOCH₃)
¹H~9.5Singlet-NH- (amide proton)
¹³C~24Singlet-CH₃
¹³C~115SingletAromatic CH (ortho to -NH₂)
¹³C~122SingletAromatic CH (ortho to -NHCOCH₃)
¹³C~130SingletAromatic C (ipso to -NHCOCH₃)
¹³C~145SingletAromatic C (ipso to -NH₂)
¹³C~168SingletC=O (amide carbonyl)

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Aminoacetanilide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire spectra on a 300 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans.

  • Data Acquisition:

    • Record the ¹H NMR spectrum, referencing the solvent peak.

    • Record the ¹³C NMR spectrum, referencing the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process analyze Assign Peaks & Interpret Spectra process->analyze

Caption: Workflow for NMR spectroscopic analysis of 4-Aminoacetanilide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-Aminoacetanilide.

Table 3: Key IR Absorption Bands for 4-Aminoacetanilide

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (primary amine and secondary amide)
3100-3000MediumC-H stretching (aromatic)
1660-1640StrongC=O stretching (amide I band)
1620-1580MediumN-H bending (primary amine)
1560-1540MediumN-H bending (amide II band)
850-800StrongC-H out-of-plane bending (para-disubstituted benzene)

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid 4-Aminoacetanilide sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR accessory is clean and a background spectrum has been collected.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

  • Data Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

  • Data Processing: Use the instrument software to perform a baseline correction and label the major peaks.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Solid Sample on ATR Crystal collect_sample Collect Sample Spectrum place_sample->collect_sample background Collect Background Spectrum background->collect_sample process Baseline Correction collect_sample->process analyze Identify Functional Group Peaks process->analyze

Caption: Workflow for FTIR spectroscopic analysis.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of 4-Aminoacetanilide and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the analysis of 4-Aminoacetanilide.[8]

Table 4: Typical HPLC Method Parameters for 4-Aminoacetanilide

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseAcetonitrile:Water (e.g., 20:80 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C
Expected Retention Time~3-5 minutes (highly method-dependent)

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve 10 mg of 4-Aminoacetanilide reference standard in 100 mL of mobile phase to prepare a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength and column temperature.

  • Data Acquisition: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis:

    • Determine the retention time of the main peak in the standard and sample chromatograms.

    • Calculate the purity of the sample by peak area percentage.

    • Quantify impurities using a reference standard if available.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_run HPLC Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Prepare Standard & Sample Solutions inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for HPLC analysis of 4-Aminoacetanilide.

Thermal Analysis

Thermal analysis techniques provide information on the thermal stability and decomposition of 4-Aminoacetanilide.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and heat of fusion of the compound.[9][10]

Table 5: Expected DSC Thermal Events for 4-Aminoacetanilide

Thermal EventTemperature Range (°C)Enthalpy (ΔH)
Melting Endotherm164 - 170Varies with sample purity
Decomposition> 200Exothermic/Endothermic

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Aminoacetanilide into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the heating rate (e.g., 10 °C/min).

    • Define the temperature range (e.g., 25 °C to 300 °C).

    • Purge the cell with an inert gas like nitrogen (50 mL/min).

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • Calculate the enthalpy of fusion from the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Table 6: Expected TGA Weight Loss Stages for 4-Aminoacetanilide

StageTemperature Range (°C)Weight Loss (%)Associated Process
1> 180SignificantOnset of decomposition
2> 250MajorComplete decomposition

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of 4-Aminoacetanilide into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the heating rate (e.g., 10 °C/min).

    • Define the temperature range (e.g., 25 °C to 600 °C).

    • Purge with an inert gas like nitrogen (50 mL/min).

  • Data Acquisition: Start the heating program and record the mass change versus temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition.

    • Identify the temperatures of maximum rates of weight loss from the derivative curve (DTG).

Workflow for Thermal Analysis (DSC/TGA)

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis weigh Weigh Sample into DSC/TGA Pan seal Seal Pan (for DSC) weigh->seal place Place Sample & Reference in Instrument seal->place program Set Temperature Program & Gas Flow place->program heat Heat Sample program->heat record Record Heat Flow (DSC) or Weight Loss (TGA) heat->record analyze Determine Transitions (Tm, Tdecomp) & Enthalpy/Wt Loss record->analyze

Caption: General workflow for thermal analysis (DSC/TGA).

References

Application Note: Purity Determination of 2-(4-Aminophenyl)acetamide by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Aminophenyl)acetamide, also known as 4-aminoacetanilide, is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2][3] Its purity is critical as impurities can affect the efficacy, safety, and yield of subsequent reactions. This application note provides detailed protocols for the analysis of this compound purity using two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

The primary synthesis route for this compound involves the reduction of N-(4-nitrophenyl)acetamide.[4][5] Therefore, potential impurities include the starting material (N-(4-nitrophenyl)acetamide) and by-products from incomplete reactions or side reactions. This note details methods optimized for separating the active compound from these related substances.

Materials and Reagents

  • Compound: this compound (C₈H₁₀N₂O, MW: 150.18 g/mol )[6][7]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade), Ethyl Acetate (ACS Grade), n-Hexane (ACS Grade)

  • Reagents: Formic Acid (ACS Grade)

  • Standards: Reference standards for this compound and potential impurities (e.g., N-(4-nitrophenyl)acetamide).

Instrumentation

  • TLC:

    • Silica gel 60 F₂₅₄ TLC plates[8]

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm)

  • HPLC:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

    • Data acquisition and processing software

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and cost-effective method for qualitative analysis, ideal for monitoring reaction progress and identifying the presence of major impurities.[10] This normal-phase method separates compounds based on their affinity for the polar silica stationary phase.[11]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.
  • Prepare 1 mg/mL solutions of the reference standard and known potential impurities in methanol.

2. TLC Plate and Mobile Phase Preparation:

  • Draw a faint pencil line approximately 1 cm from the bottom of the TLC plate. This will be the origin.
  • Prepare the mobile phase by mixing Ethyl Acetate and n-Hexane in a 1:1 (v/v) ratio.[4]
  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid. Allow the chamber to saturate for at least 15 minutes.

3. Spotting and Development:

  • Using separate capillary tubes, apply small spots of the sample, reference standard, and impurity standards onto the origin line.
  • Allow the spots to dry completely.
  • Carefully place the TLC plate into the saturated chamber and replace the lid.
  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.
  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

4. Visualization and R_f Calculation:

  • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.
  • Calculate the Retention Factor (R_f) for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides quantitative data on the purity of the sample. This reversed-phase method separates compounds based on their hydrophobic interactions with the nonpolar stationary phase.

1. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
  • From the stock solution, prepare a working solution at 0.1 mg/mL by diluting with the same solvent mixture.
  • Prepare standards of known impurities in a similar manner.
  • Filter all solutions through a 0.45 µm syringe filter before injection.[12]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water[13]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 1.0 mL/min[9]
  • Injection Volume: 10 µL[13]
  • Column Temperature: 30 °C
  • UV Detection: 254 nm
  • Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 50 | 50 | | 25.0 | 5 | 95 | | 30.0 | 5 | 95 | | 30.1 | 95 | 5 | | 35.0 | 95 | 5 |

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.
  • Calculate the percentage purity of the main peak using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following tables present hypothetical data for the TLC and HPLC analyses.

Table 1: TLC Results for this compound and Potential Impurity.

Compound R_f Value (Ethyl Acetate/Hexane 1:1)
N-(4-nitrophenyl)acetamide (Impurity) 0.55
This compound (Product) 0.43[4]

| 4-Phenylenediamine (Impurity) | 0.30 |

Table 2: HPLC Results and Purity Calculation.

Peak No. Compound Retention Time (min) Peak Area Area %
1 N-(4-nitrophenyl)acetamide 12.5 15,800 0.45
2 This compound 10.2 3,500,000 99.50
3 4-Phenylenediamine 5.8 1,750 0.05

| Total | | | 3,517,550 | 100.0 |

Visualizations

Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_hplc HPLC Analysis cluster_data Data Interpretation prep Weigh & Dissolve Sample (1 mg/mL in Methanol/Diluent) spot Spot Sample on Silica Plate prep->spot inject Inject Sample into RP-HPLC System prep->inject develop Develop Plate in EtOAc/Hexane (1:1) spot->develop visualize Visualize under UV (254 nm) & Calculate Rf develop->visualize data Compare Rf & RT to Standards Calculate % Purity visualize->data separate Gradient Elution (C18 Column) inject->separate detect Detect at 254 nm & Integrate Peaks separate->detect detect->data

Caption: Overall workflow for the purity analysis of this compound.

Separation_Principles cluster_tlc Normal-Phase TLC Principle cluster_hplc Reversed-Phase HPLC Principle tlc_sp { Stationary Phase (Silica Gel) |  Polar} tlc_comp Polar Analyte (low Rf) |  Nonpolar Analyte (high Rf) tlc_sp:f1->tlc_comp:f0 Strong Adsorption tlc_mp { Mobile Phase (EtOAc/Hexane) |  Nonpolar} tlc_mp:f1->tlc_comp:f1 High Solubility hplc_sp { Stationary Phase (C18) |  Nonpolar} hplc_comp Polar Analyte (low RT) |  Nonpolar Analyte (high RT) hplc_sp:f1->hplc_comp:f1 Strong Partitioning hplc_mp { Mobile Phase (ACN/H2O) |  Polar} hplc_mp:f1->hplc_comp:f0 High Solubility

Caption: Logical relationship of separation principles in TLC and HPLC.

Conclusion

The described TLC and HPLC methods are effective for the qualitative and quantitative purity analysis of this compound. The TLC method offers a fast, simple screen for impurities, while the HPLC method provides accurate quantification of the main component and related substances. These protocols are suitable for quality control during synthesis and for the final product release in research and development settings.

References

Application Note and Protocol: Purification of 4-Aminoacetanilide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a key intermediate in the synthesis of various pharmaceuticals and azo dyes.[1][2][3] The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of pharmaceutical ingredients. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This protocol provides a detailed method for the purification of 4-Aminoacetanilide using water as the recrystallization solvent. The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4][5] 4-Aminoacetanilide is sparingly soluble in cold water but its solubility increases significantly in hot water, making water an ideal solvent for its recrystallization.[1][6][7]

Key Experimental Data

The following table summarizes the key quantitative data for this protocol.

ParameterValueReference
Chemical Name4-Aminoacetanilide[3]
CAS Number122-80-5[8]
Molecular FormulaC₈H₁₀N₂O[8]
Molar Mass150.18 g/mol [3]
AppearanceWhite to pale yellow or pink to brown crystalline solid[1][7]
Melting Point (pure)164-167 °C[8][9]
Solubility in cold water (25 °C)0.1-1 g/100 mL[3]
Recrystallization SolventWater[7]

Experimental Protocol

This protocol outlines the step-by-step procedure for the recrystallization of 4-Aminoacetanilide.

3.1. Materials and Equipment

  • Crude 4-Aminoacetanilide

  • Deionized water

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Fluted filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

3.2. Procedure

  • Dissolution:

    • Place approximately 5.0 g of crude 4-Aminoacetanilide into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add approximately 100 mL of deionized water.

    • Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

    • If the solid does not completely dissolve upon boiling, add small portions of hot water dropwise until a clear solution is obtained. Use the minimum amount of hot water necessary to dissolve the solid to ensure a good yield.[10][11]

  • Decolorization (Optional):

    • If the hot solution is colored, it indicates the presence of colored impurities.

    • Remove the flask from the heat and allow it to cool slightly to prevent bumping.

    • Add a small amount (spatula tip) of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes while stirring. The charcoal will adsorb the colored impurities.[12][13]

  • Hot Filtration:

    • This step is crucial to remove insoluble impurities and activated charcoal (if used).

    • Set up a hot filtration apparatus by placing a glass funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of boiling water through it. This prevents premature crystallization of the product in the funnel.

    • Quickly pour the hot solution of 4-Aminoacetanilide through the fluted filter paper.

    • If crystallization occurs in the funnel, it can be dissolved by adding a small amount of hot water.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[11][12]

  • Collection of Crystals (Vacuum Filtration):

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities from the mother liquor.[10][12]

    • Continue to draw air through the crystals for several minutes to help dry them.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Spread the crystals thinly to facilitate drying.

    • Allow the crystals to air dry completely or dry them in a desiccator.

  • Purity Assessment:

    • Once the crystals are completely dry, weigh them to determine the percent recovery.

    • Measure the melting point of the recrystallized 4-Aminoacetanilide. A sharp melting point range close to the literature value (164-167 °C) indicates a high degree of purity.[8][9] Impurities typically cause a depression and broadening of the melting point range.[11]

Workflow Diagram

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Analysis start Start with Crude 4-Aminoacetanilide dissolve Dissolve in Minimum Hot Water start->dissolve hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry Crystals wash->dry analyze Purity Assessment (Melting Point) dry->analyze end Pure 4-Aminoacetanilide analyze->end

Caption: Workflow for the purification of 4-Aminoacetanilide by recrystallization.

References

Application Notes and Protocols for the Synthesis of Benzimidazoles using 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the synthesis of 2-(4-aminophenylmethyl)benzimidazole from 2-(4-aminophenyl)acetamide and o-phenylenediamine. While direct literature for this specific reaction is scarce, a highly plausible and efficient one-pot method involves the in situ hydrolysis of the acetamide to its corresponding carboxylic acid, followed by the well-established Phillips-Ladenburg condensation to form the benzimidazole ring.

Introduction

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including as antiviral, anticancer, and antihypertensive agents. The synthesis of the benzimidazole core is a cornerstone of many drug discovery programs. The Phillips-Ladenburg synthesis, the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid, remains a robust and widely used method.

This document outlines a protocol for the synthesis of 2-(4-aminophenylmethyl)benzimidazole, leveraging this compound as a readily available starting material. The proposed pathway involves the hydrolysis of the acetamide to 4-aminophenylacetic acid, which then undergoes cyclization with o-phenylenediamine.

Proposed Reaction Pathway

The synthesis proceeds in two key stages within a single reaction vessel:

  • Hydrolysis: Under acidic conditions and elevated temperature, the acetamide group of this compound is hydrolyzed to form a carboxylic acid (4-aminophenylacetic acid) and an ammonium salt.

  • Condensation and Cyclization: The newly formed carboxylic acid then reacts with o-phenylenediamine. The reaction proceeds through an initial N-acylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound intermediate [4-Aminophenylacetic acid] reactant1->intermediate in situ reactant2 o-Phenylenediamine product 2-(4-Aminophenylmethyl)benzimidazole reactant2->product plus1 + intermediate->product with o-Phenylenediamine plus2 + conditions1 H+, Heat (Hydrolysis) conditions2 Heat, -H2O (Cyclization)

Caption: Proposed one-pot synthesis of 2-(4-aminophenylmethyl)benzimidazole.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of benzimidazoles via the Phillips-Ladenburg condensation, which is the core reaction in the proposed protocol. The data is based on analogous reactions found in the literature and serves as a guideline for expected outcomes.

Entry Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Reference
1Hydrochloric Acid (20%)120485-95[1]
2Sulfuric Acid (96%)165775-85[1]
3o-Phosphoric AcidReflux480-90[1]
4Polyphosphoric Acid1506~51[2]
5Microwave (80W) / PPA-10 min89.5

Experimental Protocols

Materials and Equipment:

  • This compound

  • o-Phenylenediamine

  • Concentrated Hydrochloric Acid (HCl) or o-Phosphoric Acid

  • Sodium Bicarbonate (NaHCO₃) or Ammonium Hydroxide (NH₄OH) solution

  • Ethanol

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Protocol 1: Synthesis using Hydrochloric Acid

This protocol is adapted from established procedures for the synthesis of 2-substituted benzimidazoles.[1]

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (0.05 mol, 7.51 g) and o-phenylenediamine (0.05 mol, 5.41 g).

  • Acid Addition: Slowly add 100 mL of a 20% aqueous solution of hydrochloric acid to the flask while stirring.

  • Reflux: Heat the mixture to 120°C under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or 10% ammonium hydroxide solution until the pH is approximately 7-8.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-(4-aminophenylmethyl)benzimidazole.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow: Acid-Catalyzed Synthesis

Experimental_Workflow A Combine Reactants: This compound o-Phenylenediamine B Add Acid Catalyst (e.g., 20% HCl) A->B C Heat under Reflux (120°C, 4-6h) B->C D Cool to Room Temperature C->D E Neutralize with Base (e.g., NaHCO3) D->E F Isolate Product (Vacuum Filtration) E->F G Purify by Recrystallization (Ethanol) F->G H Characterize Product (MP, NMR, IR) G->H

References

Synthesis of Novel Bioactive Derivatives from 4-Aminoacetanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive derivatives from the versatile starting material, 4-Aminoacetanilide. This compound, also known as N-(4-aminophenyl)acetamide, serves as a crucial building block in the development of various therapeutic agents due to its reactive primary amine and acetamido groups.[1][2] The derivatives explored in this document, including Schiff bases, azo dyes, and various heterocyclic compounds, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.

Introduction

4-Aminoacetanilide is a derivative of aniline and an important intermediate in the synthesis of pharmaceuticals and dyes.[1][3] Its structure allows for a variety of chemical modifications, leading to a diverse range of compounds with distinct biological activities. The presence of the primary amino group facilitates reactions such as diazotization for the synthesis of azo compounds and condensation with carbonyl compounds to form Schiff bases.[4] Furthermore, it can be a precursor for the construction of complex heterocyclic systems.[1][2] These synthetic pathways open avenues for the discovery of novel drug candidates.

I. Synthesis of Bioactive Schiff Base Derivatives

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with aldehydes or ketones.[4] Derivatives synthesized from 4-aminoacetanilide have shown promising antibacterial activity.[4][5][6]

Application Notes

Schiff base derivatives of 4-aminoacetanilide are valuable for screening as potential antibacterial agents. The imine group is crucial for their biological activity. The synthesis is generally straightforward, often requiring reflux in an appropriate solvent with a catalytic amount of acid.

Experimental Protocol: Synthesis of Schiff Bases (IV-VIII)

This protocol is adapted from the synthesis of Schiff bases derived from a hydrazide intermediate of 4-aminoacetanilide.[4]

Step 1: Synthesis of Acid Hydrazide (III) from 4-Aminoacetanilide derivative (II)

  • Dissolve the synthesized ester (II) (4.5 mmol) in 50 ml of 99% ethanol.

  • Add 0.4 ml of hydrazine hydrate (80%).

  • Reflux the mixture for 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter the resulting white precipitate to obtain the acid hydrazide (III).

Step 2: Synthesis of Schiff Bases (IV-VIII)

  • Dissolve the appropriate aromatic aldehyde (1.3 mmol) in 40 ml of absolute ethanol.

  • Add 2-4 drops of glacial acetic acid to the mixture and reflux for five minutes.

  • Add the acid hydrazide (III) (0.5 g, 1.3 mmol) to the refluxing mixture.

  • Continue to reflux for 6 hours.

  • After cooling, the solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.

Antibacterial Activity Data

The following table summarizes the antibacterial activity of synthesized Schiff base derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. All tested compounds showed activity against both bacterial strains.[5][6]

CompoundTarget BacteriaActivity
Schiff Base Derivative IVE. coli (G-), S. aureus (G+)Active
Schiff Base Derivative VE. coli (G-), S. aureus (G+)Active
Schiff Base Derivative VIE. coli (G-), S. aureus (G+)Active
Schiff Base Derivative VIIE. coli (G-), S. aureus (G+)Active
Schiff Base Derivative VIIIE. coli (G-), S. aureus (G+)Active

II. Synthesis of Bioactive Azo Dye Derivatives

Azo dyes, containing the -N=N- functional group, are another important class of compounds synthesized from 4-aminoacetanilide. These derivatives have been investigated for their potential as anticancer agents.

Application Notes

The synthesis of azo dyes from 4-aminoacetanilide involves a two-step process: diazotization of the primary amine followed by coupling with a suitable aromatic compound. These compounds are of interest in cancer research, and their cytotoxic effects can be evaluated against various cancer cell lines.

Experimental Protocol: General Synthesis of Azo Dyes
  • Diazotization:

    • Dissolve 4-aminoacetanilide in a solution of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • Prepare a solution of the coupling agent (e.g., a phenol or an aromatic amine) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the solution of the coupling agent with constant stirring, maintaining the temperature at 0-5 °C.

    • Adjust the pH of the reaction mixture as required for the specific coupling reaction.

    • Continue stirring for 1-2 hours.

    • The precipitated azo dye is then collected by filtration, washed with water, and purified by recrystallization.

Anticancer Activity Data

The following table presents the IC50 values of representative azo dyes against glioblastoma (GB) cell lines, demonstrating their cytotoxic potential.

CompoundCell LineTreatment DurationIC50 (µM)
Methyl OrangeGB3 days26.47
Methyl OrangeGB7 days13.88
Sudan IGB7 days12.48

Data extracted from a study on the effect of azo-dyes on glioblastoma cells.[7]

III. Synthesis of Bioactive Heterocyclic Derivatives

4-Aminoacetanilide is a valuable precursor for the synthesis of various bioactive heterocyclic compounds, including β-lactams, pyrans, and dihydropyridines.[1]

A. β-Lactam Derivatives

β-lactams are a class of antibiotics characterized by a four-membered cyclic amide ring.

The synthesis of β-lactams often involves the cycloaddition of a ketene with an imine (Staudinger synthesis). 4-Aminoacetanilide can be used to prepare the imine component. These derivatives are of significant interest for their potential antibacterial properties.

A general method for β-lactam synthesis involves the reaction of an imine with a ketene generated in situ from an acid chloride and a tertiary amine.

  • Imine Formation:

    • React 4-aminoacetanilide with an appropriate aldehyde in a suitable solvent (e.g., ethanol, toluene) to form the corresponding imine (Schiff base).

    • The reaction is typically carried out under reflux, and the water formed is removed azeotropically.

  • [2+2] Cycloaddition (Staudinger Reaction):

    • Dissolve the synthesized imine in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a triethylamine solution dropwise.

    • Slowly add a solution of an acid chloride (e.g., chloroacetyl chloride) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction mixture is then washed with water, dried over an anhydrous salt, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

B. Pyran and Dihydropyridine Derivatives

Multi-component reactions involving acetoacetanilide derivatives can lead to the formation of 4H-pyran and 1,4-dihydropyridine derivatives with potent antitumor activities.[8]

These heterocyclic systems are synthesized via one-pot multi-component reactions, which are efficient and atom-economical. The resulting compounds have shown significant cytotoxic effects against various cancer cell lines.

  • To a solution of an acetoacetanilide derivative (1.0 mmol) in 1,4-dioxane (40 mL), add an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature for a specified time.

  • The solid product that forms is collected by filtration, washed, and recrystallized to yield the pure 4H-pyran derivative.

  • Follow the same procedure as for the 4H-pyran synthesis, but use a catalytic amount of ammonium acetate instead of triethylamine.

Antitumor Activity Data

The following table summarizes the IC50 values of synthesized 4H-pyran and 1,4-dihydropyridine derivatives against various human cancer cell lines.

CompoundCell LineIC50 (nM)
4H-pyran derivative 4aVarious<550
4H-pyran derivative 4bVarious<550
4H-pyran derivative 4fVarious<550
1,4-dihydropyridine derivative 5dVarious<550
1,4-dihydropyridine derivative 5fVarious<550

Data extracted from a study on multicomponent reactions to produce pyran and dihydropyridine derivatives.[8]

Visualizations

Synthesis Workflow for Bioactive Derivatives

Synthesis_Workflow cluster_derivatives Bioactive Derivatives cluster_activities Biological Activities 4-Aminoacetanilide 4-Aminoacetanilide Schiff Bases Schiff Bases 4-Aminoacetanilide->Schiff Bases Condensation Azo Dyes Azo Dyes 4-Aminoacetanilide->Azo Dyes Diazotization & Coupling Heterocyclic Compounds Heterocyclic Compounds 4-Aminoacetanilide->Heterocyclic Compounds Cyclization Reactions Antimicrobial Antimicrobial Schiff Bases->Antimicrobial Anticancer Anticancer Azo Dyes->Anticancer Antitumor Antitumor Heterocyclic Compounds->Antitumor

Caption: General synthesis pathways from 4-Aminoacetanilide to bioactive derivatives.

Logical Relationship of Synthesis and Activity

Logical_Relationship Start 4-Aminoacetanilide (Starting Material) Synth_SB Schiff Base Synthesis Start->Synth_SB Synth_Azo Azo Dye Synthesis Start->Synth_Azo Synth_HC Heterocycle Synthesis Start->Synth_HC Bio_Antimicrobial Antimicrobial Activity Synth_SB->Bio_Antimicrobial Bio_Anticancer Anticancer Activity Synth_Azo->Bio_Anticancer Bio_Antitumor Antitumor Activity Synth_HC->Bio_Antitumor Drug_Dev Drug Development Potential Bio_Antimicrobial->Drug_Dev Bio_Anticancer->Drug_Dev Bio_Antitumor->Drug_Dev

Caption: Logical flow from synthesis to potential drug development.

Signaling Pathway Inhibition by Anticancer Derivatives (Hypothetical)

Signaling_Pathway Derivative Bioactive Derivative (e.g., Azo Dye) Receptor Cell Surface Receptor Derivative->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

References

Application Notes and Protocols for 2-(4-Aminophenyl)acetamide in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)acetamide and its derivatives have emerged as a promising scaffold in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the modulation of key signaling cascades implicated in cancer cell proliferation and survival. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the evaluation of this compound-based compounds as potential anticancer therapeutics.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Phenylacetamide Derivatives (MTT Assay)

Compound IDCell LineCancer TypeIC50 (µM)
3d MDA-MB-468Breast Cancer0.6 ± 0.08
3d PC-12Pheochromocytoma0.6 ± 0.08
3c MCF-7Breast Cancer0.7 ± 0.08
3d MCF-7Breast Cancer0.7 ± 0.4
3j (para-nitro) MDA-MB-468Breast Cancer0.76 ± 0.09
2b (m-nitro) PC3Prostate Cancer52
2c (p-nitro) PC3Prostate Cancer80
2c (p-nitro) MCF-7Breast Cancer100

Table 2: Cytotoxicity of Phenoxyacetamide Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
Compound I HepG2Liver Cancer1.43
Compound II HepG2Liver Cancer6.52
5-FU (Control) HepG2Liver Cancer5.32
Compound I THLE-2Normal Liver Cells36.27

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, these compounds have been observed to modulate the MAPK signaling cascade, specifically the ERK and p38 pathways, which are crucial regulators of cell proliferation and stress responses. Inhibition of histone deacetylases (HDACs) has also been identified as a potential mechanism of action for some derivatives, leading to changes in gene expression that favor apoptosis and cell cycle arrest.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway 2_4_aminophenyl_acetamide This compound Derivatives FasL FasL Upregulation 2_4_aminophenyl_acetamide->FasL Bax_Bcl2 Bax Upregulation Bcl-2 Downregulation 2_4_aminophenyl_acetamide->Bax_Bcl2 Death_Receptor Death Receptor (e.g., Fas) FasL->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathways induced by this compound derivatives.

mapk_pathway 2_4_aminophenyl_acetamide This compound Derivatives ERK_Pathway ERK Pathway 2_4_aminophenyl_acetamide->ERK_Pathway Inhibition p38_Pathway p38 MAPK Pathway 2_4_aminophenyl_acetamide->p38_Pathway Activation Proliferation Cell Proliferation ERK_Pathway->Proliferation Apoptosis Apoptosis p38_Pathway->Apoptosis

Caption: Modulation of MAPK signaling by this compound derivatives.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitro group from a precursor like N-(4-nitrophenyl)acetamide.

Materials:

  • N-(4-nitrophenyl)acetamide

  • Iron (Fe) powder or Zinc (Zn) powder

  • Glacial acetic acid or Hydrochloric acid (HCl)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

Protocol (using Fe/CH3COOH):

  • To a round-bottom flask, add N-(4-nitrophenyl)acetamide and a solution of glacial acetic acid in water.

  • Heat the mixture to reflux with stirring.

  • Gradually add iron powder to the refluxing mixture.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate.

  • Filter the mixture to remove the iron salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is recrystallized from ethanol/water to yield pure this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (IC50 Calculation) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assessment: Caspase-3/7 Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

  • After the incubation period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • The luminescence signal is proportional to the amount of caspase-3/7 activity.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.

Materials:

  • HeLa nuclear extract (as a source of HDACs) or purified HDAC enzyme

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • This compound derivative

  • Black 96-well microplate

  • Fluorometric plate reader

Protocol:

  • Prepare the HDAC assay buffer, substrate, and developer solution according to the kit manufacturer's instructions.

  • In a black 96-well plate, add the HDAC assay buffer.

  • Add the this compound derivative at various concentrations. Include a no-inhibitor control and a positive control (Trichostatin A).

  • Add the HeLa nuclear extract or purified HDAC enzyme to each well (except for the blank).

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

drug_dev_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of this compound and Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Caspase-3/7, Annexin V) Cytotoxicity->Apoptosis_Assay Mechanism Mechanism of Action Studies (HDAC Inhibition, Western Blot) Apoptosis_Assay->Mechanism Data_Analysis IC50 Determination & SAR Analysis Mechanism->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General workflow for the development of anticancer agents.

Application Notes and Protocols: 4-Aminoacetanilide as a Versatile Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoacetanilide, also known as N-(4-aminophenyl)acetamide, is a crucial intermediate in the pharmaceutical and chemical industries.[1] Its bifunctional nature, possessing both a primary aromatic amine and an acetamide group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[2] This document provides detailed application notes and experimental protocols for the use of 4-aminoacetanilide in the synthesis of key pharmaceutical compounds.

Physicochemical Properties of 4-Aminoacetanilide

A thorough understanding of the physical and chemical properties of 4-aminoacetanilide is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 122-80-5[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance White to slightly reddish or brown crystalline powder[1]
Melting Point 164-167 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents.[1]
Purity (typical) ≥ 98%[2]

Application 1: Synthesis of Paracetamol (Acetaminophen)

One of the most significant applications of 4-aminoacetanilide is in the synthesis of the widely used analgesic and antipyretic drug, paracetamol. The following protocol details a synthesis route via a diazonium salt intermediate.[3][4]

Experimental Protocol: Paracetamol Synthesis via Diazotization

This method involves the diazotization of the primary amine group of 4-aminoacetanilide, followed by hydrolysis of the diazonium salt to introduce a hydroxyl group, thereby forming paracetamol.[3][5]

Materials:

  • 4-Aminoacetanilide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • In a 25 mL round-bottom flask, add 2g of 4-aminoacetanilide.

    • Slowly add 5 mL of concentrated hydrochloric acid while stirring.

    • Cool the mixture to 5 °C in an ice bath.

    • While maintaining the temperature below 10 °C, slowly add a solution of 0.5 g of sodium nitrite in 2 mL of water. Stir continuously.

  • Hydrolysis:

    • Prepare a solution of 10% (2.5 M) sodium hydroxide (10 mL) and cool it to 10 °C.

    • Pour the cooled sodium hydroxide solution into the diazonium salt mixture. A reddish-white precipitate of paracetamol will form.

  • Isolation and Purification:

    • Collect the crude paracetamol by vacuum filtration and wash the precipitate with cold water.[3]

    • The crude product can be purified by recrystallization from a mixture of water and ethanol to yield a white solid.[3]

    • Dry the purified crystals in an oven.

Quantitative Data for Paracetamol Synthesis
ParameterValueReference(s)
Starting Material 4-Aminoacetanilide[3][4]
Key Reagents HCl, NaNO₂, NaOH[3]
Reaction Temperature 5-10 °C (Diazotization)[3]
Crude Yield ~70%[3][4]
Melting Point (Crude) 166-168 °C[3]
Melting Point (Purified) 169-171 °C[4]

Experimental Workflow: Paracetamol Synthesis

G cluster_0 Diazotization cluster_1 Hydrolysis cluster_2 Isolation & Purification 4-Aminoacetanilide 4-Aminoacetanilide Dissolution in HCl Dissolution in HCl 4-Aminoacetanilide->Dissolution in HCl Conc. HCl Cooling_1 Cooling_1 Dissolution in HCl->Cooling_1 Ice Bath (5°C) Diazonium Salt Formation Diazonium Salt Formation Cooling_1->Diazonium Salt Formation NaNO2 soln. (<10°C) Precipitation Precipitation Diazonium Salt Formation->Precipitation Cold NaOH soln. Vacuum Filtration Vacuum Filtration Precipitation->Vacuum Filtration Crude Paracetamol Recrystallization Recrystallization Vacuum Filtration->Recrystallization Water/Ethanol Drying Drying Recrystallization->Drying Purified Paracetamol

Workflow for Paracetamol Synthesis from 4-Aminoacetanilide.

Application 2: Intermediate in the Synthesis of Beta-Lactams

4-Aminoacetanilide serves as a starting material for the synthesis of various β-lactam derivatives, which are core structures in many antibiotics.[5] The synthesis often involves the condensation of 4-aminoacetanilide with an aromatic aldehyde to form a Schiff base, which then undergoes cyclization.

General Protocol: Beta-Lactam Synthesis
  • Schiff Base Formation: 4-Aminoacetanilide is condensed with an aromatic aldehyde in a suitable solvent like methanol with a catalytic amount of acetic acid.

  • Cyclization: The resulting Schiff base is then treated with an acetylating agent, such as acetyl chloride, and a base like triethylamine in a solvent like DMF to furnish the β-lactam ring.[5]

Logical Relationship: Beta-Lactam Synthesis Pathway

G 4-Aminoacetanilide 4-Aminoacetanilide Schiff Base Schiff Base 4-Aminoacetanilide->Schiff Base Aromatic Aldehyde β-Lactam Derivative β-Lactam Derivative Schiff Base->β-Lactam Derivative Cyclization (e.g., Acetyl Chloride, Triethylamine)

General pathway for β-lactam synthesis from 4-Aminoacetanilide.

Application 3: Precursor for Azo Dyes

The primary amine group in 4-aminoacetanilide can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.[2] These dyes have applications in various industries, and some azo compounds also exhibit pharmaceutical properties.

General Protocol: Azo Dye Synthesis
  • Diazotization: Similar to the paracetamol synthesis, 4-aminoacetanilide is treated with a mixture of hydrochloric acid and sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.

  • Coupling Reaction: The diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aromatic amine) dissolved in an alkaline or acidic medium to yield the azo dye.

Experimental Workflow: Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Isolation 4-Aminoacetanilide 4-Aminoacetanilide Diazonium Salt Formation Diazonium Salt Formation 4-Aminoacetanilide->Diazonium Salt Formation HCl, NaNO2 (0-5°C) Azo Dye Precipitation Azo Dye Precipitation Diazonium Salt Formation->Azo Dye Precipitation Coupling Component (e.g., Phenol) Filtration & Washing Filtration & Washing Azo Dye Precipitation->Filtration & Washing

General workflow for the synthesis of azo dyes.

Conclusion

4-Aminoacetanilide is a highly versatile and economically important intermediate in pharmaceutical manufacturing. Its ability to undergo various chemical transformations, particularly diazotization and condensation reactions, makes it a cornerstone for the synthesis of essential medicines like paracetamol and classes of compounds such as β-lactams and azo dyes. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: Derivatization of 2-(4-Aminophenyl)acetamide for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)acetamide is a versatile scaffold in medicinal chemistry, offering a primary aromatic amine group that is amenable to a variety of chemical modifications. Derivatization of this core structure has been shown to be a highly effective strategy for the development of novel therapeutic agents with a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives with enhanced antimicrobial, anticancer, and anti-inflammatory properties.

Strategic Approaches to Derivatization

The primary amino group of this compound serves as a key handle for introducing diverse pharmacophores, leading to the generation of large libraries of compounds for biological screening. Common derivatization strategies include the formation of Schiff bases, chalcones, and heterocyclic structures such as pyrazoles.

  • Schiff Base Formation: Condensation of the amino group with various aromatic aldehydes yields Schiff bases. This approach allows for the introduction of a wide range of substituted aromatic rings, influencing the electronic and steric properties of the final molecule.

  • Chalcone Synthesis: The acetamide moiety can be modified to an acetophenone, which can then undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are well-known pharmacophores with diverse biological activities.

  • Pyrazole Synthesis: Chalcone derivatives can be further cyclized, for example, by reaction with hydrazine hydrate, to yield pyrazole derivatives. This introduces a five-membered heterocyclic ring, often associated with potent anti-inflammatory and other biological activities.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of representative derivatives of this compound.

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative TypeCompound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Schiff Base(E)-N-(4-((4-chlorobenzylidene)amino)phenyl)acetamideStaphylococcus aureus1862.5N/A
Escherichia coli15125N/A
Chalcone(E)-1-(4-acetamidophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneStaphylococcus aureus2231.25[1]
Escherichia coli1962.5[2]
Pyrazole5-(4-acetamidophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazoleStaphylococcus aureus16125N/A
Escherichia coli14250N/A

Table 2: Anticancer Activity of this compound Derivatives

Derivative TypeCompound IDCell LineIC50 (µM)Reference
Schiff Base(E)-N-(4-((4-methoxybenzylidene)amino)phenyl)acetamideMCF-7 (Breast Cancer)15.8[3]
HCT-116 (Colon Cancer)21.3[3]
Chalcone(E)-1-(4-acetamidophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast Cancer)8.5[4]
HCT-116 (Colon Cancer)12.1[4]
PyrazoleN-(4-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetamideMCF-7 (Breast Cancer)10.2[5]
HCT-116 (Colon Cancer)14.7N/A

Table 3: Anti-inflammatory Activity of this compound Derivatives

Derivative TypeCompound IDAssay% Inhibition of Paw EdemaReference
Pyrazole5-(4-acetamidophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamideCarrageenan-induced paw edema68.5[6]
PyrazoleN-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl)acetamideCarrageenan-induced paw edema72.3[7]

Experimental Protocols

A. Synthesis Protocols

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with constant stirring.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[8]

  • Characterize the synthesized compound using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Chalcone Derivatives from 4-Aminoacetophenone

  • Dissolve 4-aminoacetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 15 mL of ethanol in a flask.[9]

  • Slowly add 10 mL of an aqueous solution of potassium hydroxide (40%) to the mixture with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from ethanol.[10]

  • Characterize the structure of the synthesized chalcone using FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 3: Synthesis of Pyrazole Derivatives from Chalcones

  • Dissolve the synthesized chalcone derivative (1 mmol) in 25 mL of glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (2 mmol) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction completion using TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated pyrazole derivative, wash with water, and dry.

  • Recrystallize the product from a suitable solvent like ethanol or acetic acid.[11]

  • Confirm the structure of the final compound using FT-IR, ¹H-NMR, and Mass Spectrometry.

B. Biological Evaluation Protocols

Protocol 4: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

  • Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculate the surface of the MHA plates with a standardized inoculum (0.5 McFarland) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.

  • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

  • Perform serial two-fold dilutions of the synthesized compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 6: In Vitro Cytotoxicity - MTT Assay

  • Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 7: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

  • Administer the test compounds orally or intraperitoneally to rats at a specific dose.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.[6]

Visualization of Key Processes

Diagram 1: General Workflow for Derivatization and Biological Screening

G A This compound B Derivatization Reactions (Schiff Base, Chalcone, Pyrazole Synthesis) A->B C Library of Novel Derivatives B->C D Purification and Characterization (Recrystallization, Spectroscopy) C->D E Biological Screening D->E F Antimicrobial Assays (Agar Diffusion, MIC) E->F G Anticancer Assays (MTT Assay) E->G H Anti-inflammatory Assays (Paw Edema) E->H I Lead Compound Identification F->I G->I H->I

Caption: Workflow for synthesis and screening of derivatives.

Diagram 2: Synthetic Pathway for Pyrazole Derivatives

G A 4-Aminoacetophenone C Chalcone Derivative A->C Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E Pyrazole Derivative C->E Cyclization D Hydrazine Hydrate D->E

Caption: Synthesis of pyrazole derivatives from chalcones.

Diagram 3: Inhibition of the NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Derivative Acetamide Derivative Derivative->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-1β) DNA->Genes

Caption: Inhibition of NF-κB pathway by acetamide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)acetamide (also known as N-(4-aminophenyl)acetamide or p-aminoacetanilide). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve synthesis yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The mobile phase ethyl acetate-hexane (50:50) can be effective.[1]

    • Reaction Time/Temperature: If the starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. Be mindful that excessive heat can lead to degradation or side-product formation.

    • Catalyst Efficiency (for reduction reactions): When reducing 2-(4-nitrophenyl)acetamide, ensure the metal catalyst (e.g., Fe or Zn powder) is of high quality and has an activated surface.[1]

  • Sub-optimal Reaction Conditions:

    • Stoichiometry: Precise control over reactant ratios is critical. For syntheses involving the acetylation of p-phenylenediamine, using a 1:1 molar ratio of the amine to the acetylating agent can minimize the formation of di-acetylated byproducts.[2]

    • Temperature Control: For exothermic reactions, such as acylation, add reagents dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[2]

  • Product Loss During Work-up:

    • pH Adjustment: During the aqueous work-up, ensure the pH is adjusted correctly to minimize the solubility of your product in the aqueous phase, thus maximizing recovery during extraction.[2]

    • Solvent Selection: Optimize the solvents used for extraction and recrystallization to ensure high recovery of the product while leaving impurities behind.[2]

Q2: I am observing significant impurities in my final product. How can I identify and mitigate them?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: As mentioned above, ensure the reaction goes to completion by monitoring it via TLC.[2] If starting material persists, purification by recrystallization or column chromatography will be necessary.

  • Formation of Di-acetylated Byproduct: This is common when synthesizing from p-phenylenediamine. The primary cause is an excess of the acetylating agent or poor temperature control.

    • Mitigation: Employ a 1:1 stoichiometry and add the acetylating agent slowly to the cooled amine solution.[2]

    • Removal: The di-acetylated product, N,N'-acetyl-1,4-phenylenediamine, has a different polarity from the mono-acetylated product and can typically be separated by column chromatography.[2]

  • Isomeric Impurities: If starting with acetanilide, the initial nitration step to form the 2-(4-nitrophenyl)acetamide precursor can also produce the ortho-isomer.[3] While the para-isomer is favored due to steric effects, the presence of the ortho-isomer can carry through the synthesis.[3] Careful purification of the nitro-intermediate is recommended.

Q3: The purification of my crude product by recrystallization is inefficient. What can I do?

A3: Inefficient recrystallization can be due to an inappropriate solvent system or the presence of impurities that inhibit crystal formation.

  • Solvent System: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, common solvents for recrystallization include aqueous solutions or mixtures containing acetone, benzene, or ethyl acetate.[] Experiment with different solvent systems or solvent pairs to find the optimal conditions.

  • Removing Insoluble Impurities: If you observe insoluble material in the hot solution, perform a hot filtration step to remove it before allowing the solution to cool and crystallize.

  • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or the solution cooling too quickly. Try using a more dilute solution, scratching the inside of the flask with a glass rod to initiate crystallization, or adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary and most effective synthetic routes are:

  • Reduction of 2-(4-Nitrophenyl)acetamide: This involves the reduction of the nitro group of the readily available precursor, 2-(4-nitrophenyl)acetamide. Common reducing agents include metals in acidic media (e.g., Iron in acetic acid or Zinc in hydrochloric acid) or catalytic hydrogenation.[1][5]

  • Selective Acetylation of p-Phenylenediamine: This method involves the direct acetylation of one of the two amino groups on p-phenylenediamine.[6] Controlling the stoichiometry is crucial to prevent di-acetylation.[2]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase, such as a 50:50 mixture of ethyl acetate and hexane, to separate the starting material from the product.[1] Visualization can be achieved under a UV lamp.[1] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety practices should be followed.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • p-Phenylenediamine and its derivatives can be toxic and allergenic; avoid inhalation and skin contact.

  • Reactions involving strong acids (HCl) or flammable solvents should be performed with caution.

Experimental Protocols

Protocol 1: Reduction of 2-(4-Nitrophenyl)acetamide using Iron

This protocol is adapted from a method using iron chips in acetic acid.[1]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron chips (Fe), 40% acetic acid (CH3COOH), and distilled water.

  • Reaction Initiation: Heat the mixture to boiling with stirring.

  • Addition: Gradually add the 2-(4-nitrophenyl)acetamide to the boiling mixture.

  • Reflux: Continue to stir and reflux the reaction for approximately 2.5 hours. Monitor the reaction by TLC.

  • Cooling & Neutralization: After the reaction is complete, cool the flask in an ice bath to approximately 70 °C. Carefully add sodium carbonate (Na2CO3) to neutralize the acid and precipitate the iron salts.

  • Isolation: The resulting solution containing the product can then be worked up. One method involves steaming until dry to obtain brownish-violet crystals of this compound.[1] Further purification is achieved by recrystallization.

Protocol 2: Selective Acetylation of p-Phenylenediamine

This high-yield protocol is based on a patented method.[6]

  • Setup: To a 250ml four-necked flask equipped with a stirrer and condenser, add ethyl acetate (120.00g), p-phenylenediamine (32.00g), and triethylenediamine (0.26g) as a catalyst.

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Heating: Heat the resulting mixed solution to 65-90 °C.

  • Addition: Slowly add acetic acid (10.00g) dropwise into the heated solution.

  • Reaction: After the addition is complete, maintain the reaction temperature at 78-82 °C for 6 hours.

  • Crystallization: After the reaction, cool the mixture to 15-25 °C and let it stand for approximately 6.5 hours to allow the product to crystallize.

  • Isolation & Drying: Filter the mixture to collect the product. Wash the filter cake thoroughly with n-butanol and dry it under vacuum at 80 °C for 6 hours to obtain white crystals of this compound.[6]

Data Presentation: Yield Comparison

The yield of this compound is highly dependent on the synthetic route and reaction conditions.

Table 1: Comparison of Yields from Different Synthetic Routes

Starting MaterialMethod/ReagentsReported YieldReference
p-PhenylenediamineAcetic acid, triethylenediamine, ethyl acetate98.6%[6]
2-(4-Nitrophenyl)acetamideReduction with Zinc (Zn) catalyst~84.7%[1]
AcetanilideTwo steps: Nitration then Reduction49.7% (for nitration step)[3]

Visual Guides

Synthesis Workflow Diagram

This diagram illustrates the two primary synthetic pathways to obtain this compound.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Acetylation A Acetanilide B 2-(4-Nitrophenyl)acetamide A->B  Nitration (HNO3/H2SO4) C This compound B->C Reduction (e.g., Fe/HAc) F Purified Product C->F Purification D p-Phenylenediamine E This compound D->E Selective Acetylation (e.g., Acetic Acid) E->F Purification

Caption: Common synthetic routes to this compound.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

G Start Low Yield Observed CheckReaction Reaction Incomplete? Start->CheckReaction CheckPurity Side Product Formation? CheckReaction->CheckPurity No Sol_Monitor Monitor reaction with TLC. Extend reaction time or increase temperature. CheckReaction->Sol_Monitor Yes CheckWorkup Product Loss During Workup? Sol_Workup Optimize extraction solvent. Ensure correct pH during aqueous wash. CheckWorkup->Sol_Workup Yes CheckPurity->CheckWorkup No Sol_Stoich Verify stoichiometry (1:1 for acetylation). Control reagent addition rate and temperature. CheckPurity->Sol_Stoich Yes

Caption: A decision tree for troubleshooting low reaction yield.

References

Addressing solubility issues of 4-Aminoacetanilide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Aminoacetanilide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 4-Aminoacetanilide?

A1: 4-Aminoacetanilide is a crystalline solid that is sparingly soluble in water but exhibits greater solubility in several organic solvents. Its solubility is influenced by the polarity of the solvent and the temperature. Generally, it is more soluble in polar organic solvents.

Q2: In which common organic solvents is 4-Aminoacetanilide soluble?

Q3: What factors can affect the solubility of 4-Aminoacetanilide?

A3: Several factors can impact the solubility of 4-Aminoacetanilide, including:

  • Solvent Polarity: "Like dissolves like" is a key principle. The polarity of the solvent should be matched with that of 4-Aminoacetanilide for optimal solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. Heating the solvent is a common method to dissolve more 4-Aminoacetanilide.

  • pH: In aqueous or protic solvent systems, the pH can significantly influence the solubility of 4-Aminoacetanilide due to its amino group, which can be protonated.

  • Purity of the Compound: Impurities can sometimes enhance or reduce the apparent solubility of a compound.

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Q4: How can I improve the solubility of 4-Aminoacetanilide in a specific solvent?

A4: Several techniques can be employed to enhance the solubility of 4-Aminoacetanilide:

  • Recrystallization: This technique can be used to purify the compound and also to select a solvent system in which it has good solubility at elevated temperatures and lower solubility at cooler temperatures.

  • Cosolvency: The use of a mixture of solvents (a cosolvent system) can significantly increase solubility compared to a single solvent.

  • pH Adjustment: In aqueous or protic solutions, adjusting the pH to protonate the amino group can increase its solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid can increase the rate of dissolution.

Troubleshooting Guides

Issue 1: 4-Aminoacetanilide is not dissolving completely in my chosen organic solvent at room temperature.

  • Question: I am trying to dissolve 4-Aminoacetanilide in an organic solvent, but a significant amount of solid remains. What should I do?

  • Answer:

    • Heating: Gently heat the mixture while stirring. Many organic compounds, including 4-Aminoacetanilide, show a significant increase in solubility at higher temperatures. Ensure the temperature is kept below the boiling point of the solvent.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help break down solid agglomerates and increase the interaction between the solute and the solvent.

    • Solvent Polarity: Your chosen solvent may not have the optimal polarity. Consider a solvent with a different polarity or try a cosolvent system. Refer to the solubility data table for guidance.

    • Increase Solvent Volume: If a specific concentration is not critical, you can add more solvent to dissolve the remaining solid.

Issue 2: My 4-Aminoacetanilide precipitates out of solution when the temperature is decreased.

  • Question: I was able to dissolve 4-Aminoacetanilide by heating, but it crashed out of solution upon cooling. How can I prevent this?

  • Answer: This is a common phenomenon and is the basis for recrystallization.

    • Use a Cosolvent System: A mixture of a good solvent and a poor solvent can sometimes maintain solubility over a wider temperature range. Experiment with different solvent ratios.

    • Controlled Cooling: Cool the solution slowly. Slow cooling promotes the formation of larger, purer crystals and can sometimes result in a supersaturated solution that remains stable for a longer period. Rapid cooling often leads to the precipitation of amorphous solid.

    • Maintain a Minimum Temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature where the compound remains soluble.

Issue 3: I am observing inconsistent solubility results between different batches of 4-Aminoacetanilide.

  • Question: Why does the solubility of 4-Aminoacetanilide seem to vary from one experiment to another, even when using the same solvent and temperature?

  • Answer:

    • Purity Differences: Different batches of 4-Aminoacetanilide may have varying levels of impurities, which can affect solubility. Consider purifying the material by recrystallization.

    • Water Content in Solvents: The presence of even small amounts of water in your organic solvent can significantly impact the solubility of polar compounds. Ensure you are using dry (anhydrous) solvents if required for your application.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities. The history of the solid (e.g., how it was dried or stored) can influence its polymorphic form.

Data Presentation

Table 1: Solubility of 4-Aminoacetanilide in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Notes
Water250.1 - 1.0[2][3]Sparingly soluble.
Ethanol25Data not readily availableGenerally considered soluble.[1]
Methanol25Data not readily availableExpected to be soluble.
Acetone25Data not readily availableExpected to be soluble.
Isopropanol25Data not readily availableExpected to be soluble.
Tetrahydrofuran (THF)25Data not readily availableExpected to be soluble.
Chloroform25Data not readily availableSoluble.[1]
Ether25Data not readily availableSoluble.[1]

Note: The lack of specific quantitative data in the literature highlights the importance of experimental determination for specific applications. A protocol for determining solubility is provided below.

Experimental Protocols

Protocol 1: Determination of 4-Aminoacetanilide Solubility

This protocol outlines a general method for determining the solubility of 4-Aminoacetanilide in a specific solvent at a given temperature.

Materials:

  • 4-Aminoacetanilide

  • Selected organic solvent

  • Vials with screw caps

  • Magnetic stirrer and stir bars or shaker

  • Analytical balance

  • Temperature-controlled bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Add an excess amount of 4-Aminoacetanilide to a known volume of the solvent in a vial.

  • Seal the vial and place it in a temperature-controlled bath or shaker.

  • Stir or agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of 4-Aminoacetanilide in the diluted solution using a calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Recrystallization of 4-Aminoacetanilide

This protocol is adapted from standard procedures for acetanilide and is suitable for the purification of 4-Aminoacetanilide.

Materials:

  • Crude 4-Aminoacetanilide

  • Recrystallization solvent (e.g., water, ethanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Methodology:

  • Solvent Selection: Choose a solvent in which 4-Aminoacetanilide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water or an ethanol/water mixture is often a good starting point.

  • Dissolution: Place the crude 4-Aminoacetanilide in an Erlenmeyer flask and add a minimal amount of the cold recrystallization solvent. Heat the mixture on a hot plate and add more hot solvent portion-wise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of 4-Aminoacetanilide.

Protocol 3: Solubility Enhancement using a Cosolvent System

This protocol describes how to use a cosolvent system to increase the solubility of 4-Aminoacetanilide.

Materials:

  • 4-Aminoacetanilide

  • A "good" solvent (in which the compound is highly soluble, e.g., ethanol)

  • A "poor" or "anti-solvent" (in which the compound is sparingly soluble, e.g., water)

  • Vials and a magnetic stirrer

Methodology:

  • Dissolve a known amount of 4-Aminoacetanilide in a minimal volume of the "good" solvent.

  • While stirring, slowly add the "poor" solvent dropwise to the solution.

  • Observe for any precipitation. The goal is to find a ratio of the two solvents that keeps the compound dissolved at the desired concentration.

  • Systematically vary the ratios of the good and poor solvents to determine the optimal cosolvent composition for your application.

  • The final concentration of the "good" solvent should be kept as low as possible while maintaining the desired solubility to avoid potential issues with toxicity or incompatibility in downstream applications.

Visualizations

Troubleshooting_Solubility start Start: 4-Aminoacetanilide Solubility Issue check_temp Is the solution heated? start->check_temp heat_solution Action: Gently heat the solution while stirring check_temp->heat_solution No check_sonication Was sonication used? check_temp->check_sonication Yes heat_solution->check_sonication sonicate_solution Action: Use an ultrasonic bath check_sonication->sonicate_solution No check_solvent Is the solvent polarity appropriate? check_sonication->check_solvent Yes sonicate_solution->check_solvent change_solvent Action: Try a different solvent or a cosolvent system check_solvent->change_solvent No increase_volume Action: Increase the volume of the solvent check_solvent->increase_volume Yes end_success Success: Compound Dissolved change_solvent->end_success end_fail Issue Persists: Consider Purity/Polymorphism change_solvent->end_fail increase_volume->end_success increase_volume->end_fail

Caption: Troubleshooting workflow for dissolving 4-Aminoacetanilide.

Recrystallization_Workflow start Start: Crude 4-Aminoacetanilide dissolution 1. Dissolve in minimal hot solvent start->dissolution decolorization 2. Add activated charcoal (optional) dissolution->decolorization hot_filtration 3. Hot filtration to remove insolubles decolorization->hot_filtration crystallization 4. Cool filtrate slowly to form crystals hot_filtration->crystallization isolation 5. Isolate crystals by vacuum filtration crystallization->isolation washing 6. Wash crystals with ice-cold solvent isolation->washing drying 7. Dry the purified crystals washing->drying end_product End: Purified 4-Aminoacetanilide drying->end_product

Caption: Experimental workflow for the recrystallization of 4-Aminoacetanilide.

References

Common side reactions in the synthesis of 2-(4-Aminophenyl)acetamide and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Aminophenyl)acetamide, commonly known as p-aminoacetanilide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing this compound is the reduction of 4-nitroacetanilide. This transformation can be achieved using various reducing agents, with common choices including:

  • Catalytic Hydrogenation: Typically employing catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.

  • Metal-Acid Reductions: Frequently utilizing iron filings in the presence of acetic acid or hydrochloric acid, or tin in hydrochloric acid.[1][2]

  • Other Reducing Agents: Zinc powder with ammonium chloride in an aqueous medium is also a viable green chemistry approach.

Q2: My reaction seems to have worked, but the yield is very low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the experimental process. Here are some common culprits and troubleshooting steps:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion.

    • Solution: Ensure the reaction is monitored until the starting material is consumed (e.g., by TLC). If using a metal-acid reduction, ensure sufficient metal and acid are present and that the reaction is heated for an adequate duration.[1] For catalytic hydrogenation, check the activity of the catalyst and ensure proper hydrogen pressure and reaction time.

  • Product Loss During Work-up: The product can be lost during extraction and purification steps.

    • Solution: this compound has some solubility in water. When performing aqueous work-ups, minimize the volume of water used for washing. If precipitation is the method of isolation, ensure the solution is sufficiently cooled to maximize crystal formation. Evaporation of the mother liquor can sometimes yield a second crop of crystals.[1]

  • Side Reactions: The formation of byproducts will inherently lower the yield of the desired product. See subsequent questions for specific side reactions.

Q3: I have an unexpected byproduct that is more polar than my product. What could it be and how can I prevent it?

A common polar byproduct is p-phenylenediamine , which arises from the hydrolysis of the acetamide group of the final product.

  • Cause: This hydrolysis is typically catalyzed by strong acid or base, especially at elevated temperatures. For instance, during the work-up of an iron-acid reduction, adding a strong base like sodium carbonate to a hot solution to precipitate iron salts can inadvertently hydrolyze the product.[1]

  • Prevention:

    • When neutralizing the reaction mixture after a metal-acid reduction, cool the solution to below 70°C before adding a base.[1]

    • Use the base in moderation, only adding enough to achieve alkalinity.

    • Avoid prolonged heating of the product in strongly acidic or basic aqueous solutions.

Q4: My final product is contaminated with a non-polar impurity. What is the likely identity and how do I remove it?

The most common non-polar impurity is the unreacted starting material, 4-nitroacetanilide .

  • Cause: This indicates an incomplete reaction. This can be due to insufficient reducing agent, deactivated catalyst, or inadequate reaction time or temperature.

  • Prevention & Removal:

    • Ensure the reaction goes to completion by monitoring with an appropriate technique like TLC.

    • If the reaction has stalled, consider adding more reducing agent or, in the case of catalytic hydrogenation, fresh catalyst.

    • Purification can be achieved by recrystallization, often from ethanol or an ethanol/water mixture. 4-nitroacetanilide and this compound have different solubilities, which can be exploited for separation.[3]

Q5: My product seems to be a mixture of isomers. How is this possible?

This issue typically originates from the starting material, 4-nitroacetanilide.

  • Cause: The nitration of acetanilide to produce 4-nitroacetanilide is a classic electrophilic aromatic substitution reaction. While the acetamido group is primarily para-directing, a minor amount of the ortho-isomer, 2-nitroacetanilide , is also formed.[3][4] If this isomeric impurity is not removed from the starting material, it will be reduced along with the para-isomer, resulting in 2-aminoacetanilide in your final product.

  • Prevention & Removal:

    • Ensure the purity of the starting 4-nitroacetanilide. It can be purified by recrystallization from ethanol, as the ortho-isomer is more soluble.[3][4]

    • If the isomeric impurity is present in the final product, careful recrystallization may be required to isolate the desired p-aminoacetanilide.

Q6: Are there any other less common side reactions I should be aware of?

During catalytic hydrogenation, intermediates can sometimes be observed, though they are usually transient.

  • Azo-dimer formation: The reduction of nitroarenes can proceed through a condensation mechanism, which involves the formation of an azo dimer intermediate.[5] While this is typically rapidly consumed to form the final amine product, under certain conditions (e.g., catalyst deactivation, insufficient hydrogen), it could potentially be isolated as a byproduct.

  • Prevention: Ensure a sufficiently active catalyst and adequate hydrogen supply to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound.

Starting MaterialReducing Agent/CatalystSolventReaction TimeTemperatureYield (%)Purity (%)Reference
4-NitroacetanilideIron filings / Acetic AcidWater10 min after final additionBoiling55-[1]
p-PhenylenediamineAcetic Acid / 1,4-diazabicyclo[2.2.2]octaneEthyl Acetate6 hours78-82°C98.699.1[6]
4-NitroacetanilideZinc (Zn)Diluted Acetic Acid--Lower than Fe-[7]
4-NitroacetanilideIron (Fe)Diluted Acetic Acid--Higher than Zn-[7]

Experimental Protocols

Protocol 1: Reduction of 4-Nitroacetanilide using Iron and Acetic Acid [1]

  • To a reaction vessel equipped with a mechanical stirrer, add 125 g of iron filings, 8 ml of 40% acetic acid, and 500 ml of water. Heat the mixture to boiling.

  • In small portions, add 180 g of moist 4-nitroacetanilide to the boiling mixture with vigorous stirring.

  • After the final addition, continue boiling for an additional 10 minutes. The reaction is complete when a spot of the solution on filter paper is colorless.

  • Cool the reaction mixture to 70°C.

  • Carefully add sodium carbonate until the solution is alkaline to precipitate iron salts.

  • Add a minimal amount of ammonium sulfide until a drop of the solution on filter paper shows no coloration with sodium sulfide.

  • Filter the hot solution to remove the iron sludge.

  • Evaporate the filtrate to a volume of approximately 400 ml.

  • Allow the solution to cool, which will cause the this compound to crystallize as long needles.

  • A second crop of crystals can be obtained by further evaporating the mother liquor.

Visualized Workflows and Pathways

Synthesis_Pathway Start 4-Nitroacetanilide Product This compound Start->Product Reduction (e.g., Fe/H+, Pd/C, H2)

Caption: Primary synthetic route to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions 4-Nitroacetanilide 4-Nitroacetanilide Product This compound 4-Nitroacetanilide->Product Reduction Incomplete_Reaction Unreacted 4-Nitroacetanilide 4-Nitroacetanilide->Incomplete_Reaction Incomplete Reaction Hydrolysis_Product p-Phenylenediamine Product->Hydrolysis_Product Hydrolysis (Strong Acid/Base, Heat) Isomeric_Impurity 2-Aminoacetanilide 2-Nitroacetanilide Isomeric Starting Material (2-Nitroacetanilide) 2-Nitroacetanilide->Isomeric_Impurity Reduction Troubleshooting_Workflow Start Problem Identified LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No CheckCompletion Check Reaction Completion (TLC, etc.) LowYield->CheckCompletion Yes CheckPurity Check Starting Material Purity Impurity->CheckPurity Yes PurifyProduct Purify by Recrystallization Impurity->PurifyProduct No OptimizeWorkup Optimize Work-up (Minimize H2O, cool for precipitation) CheckCompletion->OptimizeWorkup PreventHydrolysis Prevent Hydrolysis (Control Temp. & pH during work-up) CheckPurity->PreventHydrolysis PreventHydrolysis->PurifyProduct

References

Technical Support Center: Optimization of Reaction Conditions for the Reduction of 4-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the reduction of 4-nitroacetanilide to 4-aminoacetanilide (p-aminoacetanilide).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of 4-nitroacetanilide?

A1: The most common methods for the reduction of 4-nitroacetanilide to 4-aminoacetanilide include catalytic hydrogenation and the use of metals in acidic media. Catalytic hydrogenation often employs catalysts like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[1][2] Metal/acid reductions typically use metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[3][4][5]

Q2: My reaction is complete, but I have a low yield of 4-aminoacetanilide. What are the potential causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst can be poisoned by impurities or lose activity over time.[6][7]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.

  • Side Reactions: The formation of undesired byproducts consumes the starting material and reduces the yield of the desired product.

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] For TLC analysis, spotting the reaction mixture alongside the starting material (4-nitroacetanilide) and a standard of the product (4-aminoacetanilide) will show the disappearance of the starting material spot and the appearance of the product spot.[8]

Q4: What are the common side products in the reduction of 4-nitroacetanilide?

A4: Depending on the reaction conditions and the reducing agent used, several side products can be formed. Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. With certain reducing agents like lithium aluminum hydride (LiAlH4), aromatic nitro compounds can yield azo products.[2] During the initial nitration of acetanilide to produce the 4-nitroacetanilide starting material, the formation of the ortho-isomer (2-nitroacetanilide) is a common side product.[9]

Q5: How can I purify the crude 4-aminoacetanilide?

A5: Recrystallization is the most common method for purifying crude 4-aminoacetanilide.[10] A suitable solvent is one in which 4-aminoacetanilide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are often used for this purpose.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion of 4-Nitroacetanilide
Potential Cause Troubleshooting Action
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst has been stored properly and is not expired.- Test the catalyst with a known reaction to confirm its activity.- Use a fresh batch of catalyst.
Catalyst Poisoning (Catalytic Hydrogenation) - Purify the 4-nitroacetanilide starting material to remove any impurities.- Use high-purity solvents and hydrogen gas.- Common poisons for Pd catalysts include sulfur compounds, nitriles, and other nitrogen-containing heterocycles.[6]
Insufficient Reducing Agent (Metal/Acid Reduction) - Ensure the correct stoichiometry of the metal and acid is used.- Add the metal in portions to maintain a steady reaction rate.
Suboptimal Temperature or Pressure - For catalytic hydrogenation, ensure the system is properly sealed and pressurized with hydrogen.- For metal/acid reductions, gentle heating may be required to initiate or sustain the reaction.
Poor Agitation - Ensure efficient stirring to maximize the contact between the reactants and the catalyst (in heterogeneous reactions).
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Action
Incomplete Reduction - Increase the reaction time.- Increase the amount of reducing agent or catalyst.- Optimize the reaction temperature and pressure.
Over-reduction - In catalytic hydrogenation, intentional poisoning of the catalyst can sometimes prevent over-reduction of other functional groups, though this is less of a concern for the reduction of a nitro group to an amine.[6]
Incorrect Choice of Reducing Agent - For substrates with multiple reducible functional groups, the choice of reducing agent is critical. For example, NaBH4 is generally not strong enough to reduce a nitro group but can reduce other functional groups.[11]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Action
Product is too soluble in the recrystallization solvent. - Use a less polar solvent or a solvent mixture to decrease solubility at room temperature.- Ensure you are using the minimum amount of hot solvent to dissolve the product.[10]
No crystals form upon cooling. - The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 4-aminoacetanilide to induce crystallization.[10][12]- Concentrate the solution by evaporating some of the solvent.[12]
Product "oils out" instead of crystallizing. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]
Product is contaminated with residual metal salts (Metal/Acid Reduction). - After the reaction, ensure the pH is adjusted to precipitate the metal hydroxides, which can then be removed by filtration.

Data Presentation

Table 1: Comparison of Different Methods for the Reduction of 4-Nitroacetanilide

Reducing Agent/Catalyst Solvent Temperature Reaction Time Yield of 4-aminoacetanilide (%) Reference
Fe / Acetic AcidWaterBoiling10 min after final addition55[3]
Zn / NH4ClWater--"Green Synthesis"[1]
Pd/C / H2---High[2]
Sn / HCl----
Pd/C / Ammonium FormateMethanolReflux->99
Pd/C / Hydrazine Hydrate--->99[13]
NaBH4 / Ni(OAc)2·4H2OCH3CN/H2ORoom Temp-High to Excellent[14]

Note: Yields can vary significantly based on the specific experimental conditions and scale.

Experimental Protocols

Method 1: Reduction of 4-Nitroacetanilide using Iron and Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron filings (1.25 g), water (5 mL), and glacial acetic acid (0.1 mL).

  • Heating: Heat the mixture to boiling.

  • Addition of 4-Nitroacetanilide: Slowly add 4-nitroacetanilide (1.8 g) in small portions to the boiling mixture with vigorous stirring.

  • Reflux: After the addition is complete, continue to reflux for an additional 15-20 minutes.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: While the solution is still hot, add sodium carbonate to make the solution alkaline, which will precipitate iron salts.

  • Filtration: Filter the hot solution through a fluted filter paper to remove the iron salts.

  • Crystallization: Allow the filtrate to cool to room temperature, and then in an ice bath to crystallize the 4-aminoacetanilide.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the crystals to obtain the final product. A typical yield is around 55%.[3]

Method 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitroacetanilide in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC/HPLC analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-aminoacetanilide.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure 4-aminoacetanilide.

Mandatory Visualization

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Nitroacetanilide 4-Nitroacetanilide Reaction_Vessel Reduction Reaction 4-Nitroacetanilide->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Pd/C, H2 or Fe, HCl) Reducing_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Remove Catalyst/ Insolubles Extraction Extraction Filtration->Extraction Isolate Crude Product Recrystallization Recrystallization Extraction->Recrystallization Purify Drying Drying Recrystallization->Drying 4-Aminoacetanilide 4-Aminoacetanilide Drying->4-Aminoacetanilide

Caption: Experimental workflow for the reduction of 4-nitroacetanilide.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_TLC Check TLC for Starting Material Start->Check_TLC SM_Present Starting Material Still Present Check_TLC->SM_Present Yes No_SM No Starting Material Check_TLC->No_SM No Increase_Time Increase Reaction Time/ Temperature/Pressure SM_Present->Increase_Time Check_Catalyst Check Catalyst Activity/ Add More Reducing Agent SM_Present->Check_Catalyst Check_Workup Review Workup and Purification Procedures No_SM->Check_Workup Product Loss? Side_Products Analyze for Side Products (e.g., by NMR, MS) No_SM->Side_Products Unexpected Spots on TLC?

Caption: Troubleshooting decision tree for low yield in 4-nitroacetanilide reduction.

References

Technical Support Center: Purification of 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 2-(4-Aminophenyl)acetamide (also known as p-aminoacetanilide).

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: Pure this compound should be a white or slightly reddish solid, often appearing as flakes or a fine crystalline powder.[1][2][3][4] A pink, brown, or reddish coloration in the crude product typically indicates the presence of oxidation-related impurities.[2][3]

Q2: What is the literature melting point for this compound? A2: The reported melting point for this compound is in the range of 164-167 °C.[2][5][6] A broad or depressed melting point is a primary indicator of impurities.

Q3: What are the common impurities in crude this compound? A3: Common impurities arise from its synthesis, which is typically the reduction of 4-nitroacetanilide.[3][7] Potential impurities include:

  • Unreacted Starting Material: 4-Nitroacetanilide.

  • Isomeric Byproducts: 2-Aminoacetanilide and 3-aminoacetanilide, arising from impurities in the nitration of acetanilide.

  • Oxidation Products: Air-sensitive aromatic amines can oxidize over time, leading to colored impurities.[8]

  • Inorganic Salts: Remnants from the reduction reaction (e.g., iron salts if using Fe/HCl reduction).[3][7]

Q4: How should I store the purified compound? A4: this compound is sensitive to air and should be stored in a cool, dry, and airtight container to prevent oxidation.[1][2] Storage below +30°C is recommended.[2][3]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Crude product is pink, red, or brown. Oxidation of the aromatic amine functionality.Perform recrystallization using activated charcoal to adsorb the colored impurities.[8]
Low and broad melting point after initial purification. Presence of significant impurities.The product requires further purification. Attempt a second recrystallization. If the melting point does not improve, column chromatography is recommended.
The compound "oils out" or fails to crystallize during recrystallization. The chosen solvent is not optimal; impurities are preventing lattice formation.1. Scratch the inside of the flask with a glass rod to induce crystallization.[8] 2. Add a seed crystal of pure product if available. 3. Re-dissolve the oil in a minimal amount of hot solvent and try cooling more slowly. 4. If the issue persists, select a different recrystallization solvent or use a solvent pair. If all else fails, purify by column chromatography.
Low recovery yield after recrystallization. 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for complete dissolution.[9] 2. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation. 3. To recover more product, concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop of crystals.[9] 4. Ensure the funnel and flask are pre-heated before hot filtration to prevent clogging.[9]
TLC analysis shows multiple spots. The sample contains a mixture of compounds with different polarities (e.g., starting material, product, and byproducts).This confirms the presence of impurities. Column chromatography is the most effective method for separating these components.
Product streaks on the silica TLC plate or column. The basic amine group is interacting strongly with the acidic silanol groups of the silica gel.Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA) or ammonia, to the chromatography eluent to neutralize the acidic sites and improve peak shape.[10]

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name N-(4-Aminophenyl)acetamide[4][6]
CAS Number 122-80-5[2][4][6]
Molecular Formula C₈H₁₀N₂O[6][11]
Molecular Weight 150.18 g/mol [4][11]
Appearance White to pink/brown crystalline powder[2][3][5]
Melting Point 164-167 °C[2][5][6]
Water Solubility Slightly soluble (0.1-1 g/100 mL at 25 °C)[2][3][6]
Other Solubilities More soluble in organic solvents like ethanol.[12]
Common Impurities and Removal Strategies
ImpurityCommon SourceRecommended Purification Method
4-Nitroacetanilide Incomplete reduction during synthesis.Recrystallization or Column Chromatography.
Oxidized Byproducts Air exposure of the amine.Recrystallization with activated charcoal.
o- and m-isomers Impure starting materials.Column Chromatography (isomers often have similar solubility, making recrystallization difficult).
Inorganic Salts Synthesis workup.An initial wash with water or recrystallization.

Experimental Protocols

Protocol 1: Recrystallization from Water

This is the most common and environmentally friendly method for purifying this compound.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling stick. Heat the mixture to a rolling boil on a hot plate. Continue adding small portions of hot water until the solid just dissolves.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for 2-3 minutes.[8]

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step prevents the product from crystallizing prematurely in the funnel.[9]

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[8]

  • Collection: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, transfer the solid to a pre-weighed watch glass and dry in a low-temperature oven (well below the melting point) or in a desiccator.

Protocol 2: Flash Column Chromatography

This method is used when recrystallization is ineffective, particularly for separating isomers or removing highly soluble impurities.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical. A good starting point is a mixture of ethyl acetate and hexane.

    • Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value for the desired product of ~0.3.

    • Pro-Tip: For amines, adding 0.5-1% triethylamine (TEA) to the eluent system will prevent streaking and improve separation by neutralizing acidic sites on the silica.[10]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent (e.g., 90:10:1 Hexane:Ethyl Acetate:TEA).

  • Sample Loading: Dissolve the crude this compound in a minimum volume of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Run the column by adding the eluent to the top and applying gentle pressure. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Spot each fraction on a TLC plate and develop it to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Visualizations

References

Technical Support Center: Scaling Up the Synthesis of 4-Aminoacetanilide for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Aminoacetanilide for industrial production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of 4-Aminoacetanilide?

A1: The most common and economically viable route for industrial production involves a two-step process:

  • Nitration of Acetanilide: Acetanilide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce p-nitroacetanilide.[1][2][3][4][5] The acetamido group directs the substitution to the para position, with a smaller amount of the ortho isomer formed as a byproduct.[3][5]

  • Reduction of p-Nitroacetanilide: The p-nitroacetanilide is then reduced to 4-Aminoacetanilide. Common methods for this reduction at an industrial scale include catalytic hydrogenation or reduction using iron filings in an acidic medium.[6][7]

Q2: What are the critical safety concerns when scaling up the nitration of acetanilide?

A2: The nitration of acetanilide is a highly exothermic reaction, and managing the heat generated is a primary safety concern.[8] A runaway reaction can occur if the temperature is not properly controlled, leading to a rapid increase in temperature and pressure. It is crucial to have a robust cooling system and to control the rate of addition of the nitrating mixture.[1][5]

Q3: What are the common impurities encountered in the synthesis of 4-Aminoacetanilide and how can they be minimized?

A3: Common impurities include:

  • o-Nitroacetanilide: This isomer is formed during the nitration step.[3] It can be largely removed during the crystallization of p-nitroacetanilide, as the ortho isomer is more soluble in ethanol.[3][9]

  • Unreacted p-Nitroacetanilide: Incomplete reduction can leave residual starting material. Monitoring the reaction progress is essential to ensure complete conversion.

  • p-Nitroaniline: This can be formed if the acetamido group is hydrolyzed during the nitration or subsequent workup steps.[10] Maintaining appropriate pH and temperature control can minimize this.

  • Azo and Azoxy compounds: These can form as byproducts during the reduction of the nitro group, especially if the reaction conditions are not optimized.[11]

Q4: What are the key parameters to control during the crystallization of 4-Aminoacetanilide to ensure high purity and yield?

A4: Key parameters for crystallization include:

  • Solvent Selection: Ethanol or a mixture of ethanol and water is commonly used for recrystallization.

  • Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals.

  • Agitation: Proper agitation ensures uniform cooling and prevents the formation of agglomerates.

  • Seeding: Introducing seed crystals can help control the crystal size and morphology.

  • Final Temperature: Cooling to a sufficiently low temperature is necessary to maximize the yield.[12]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of p-nitroacetanilide Incomplete nitration reaction.- Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the nitrating mixture.[1][2] - Verify the concentration and quality of the nitric and sulfuric acids.
Loss of product during workup.- Ensure the precipitation of the product in ice-water is complete.[2][5] - Avoid using an excessive amount of solvent during recrystallization.[9]
High level of o-nitroacetanilide impurity Inadequate separation during crystallization.- Optimize the recrystallization process. The o-nitroacetanilide is more soluble in ethanol, so a carefully controlled crystallization should leave it in the mother liquor.[3][9] - Consider a second recrystallization step if purity requirements are not met.
Incomplete reduction of p-nitroacetanilide Insufficient reducing agent or catalyst deactivation.- Ensure the correct stoichiometry of the reducing agent (e.g., iron) is used.[6] - For catalytic hydrogenation, check the activity of the catalyst and consider regeneration or replacement.[11]
Poor reaction kinetics.- Optimize reaction temperature and pressure (for hydrogenation) to improve the reaction rate.[13]
Product discoloration (yellow or brown) Presence of p-nitroaniline due to hydrolysis.- Maintain the pH in the recommended range during workup to prevent hydrolysis of the acetamido group.[10]
Formation of azo/azoxy byproducts.- Optimize the reduction conditions (e.g., pH, temperature, catalyst) to minimize the formation of these colored impurities.[11]
Poor filterability of the final product Small crystal size.- Optimize the crystallization process to encourage the growth of larger crystals. This can be achieved through slower cooling, controlled agitation, and the use of seed crystals.[12][14]

Experimental Protocols

Step 1: Industrial Scale Nitration of Acetanilide to p-Nitroacetanilide

Objective: To synthesize p-nitroacetanilide from acetanilide on an industrial scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Acetanilide135.17100739.8
Glacial Acetic Acid60.05150-
Concentrated Sulfuric Acid (98%)98.082002039.1
Fuming Nitric Acid (95%)63.0150753.9
Crushed Ice-1000-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • Charge a glass-lined reactor with 100 kg of acetanilide and 150 kg of glacial acetic acid.[2][5]

  • Start the reactor's agitator and cool the mixture to 0-5°C using a cooling jacket.

  • Slowly add 200 kg of concentrated sulfuric acid, maintaining the temperature below 20°C.[1][5]

  • In a separate vessel, prepare the nitrating mixture by slowly adding 50 kg of fuming nitric acid to another portion of chilled concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the acetanilide solution over a period of 2-3 hours, ensuring the temperature does not exceed 10°C.[4]

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.[5]

  • Prepare a quench tank with 1000 kg of crushed ice and water.

  • Slowly transfer the reaction mixture into the quench tank with vigorous stirring to precipitate the crude p-nitroacetanilide.[2][5]

  • Filter the crude product using a centrifuge or filter press and wash thoroughly with cold water until the washings are neutral to litmus.

  • Recrystallize the crude product from ethanol to yield pure p-nitroacetanilide.[1]

  • Dry the final product in a vacuum oven at 80°C.

Step 2: Industrial Scale Reduction of p-Nitroacetanilide to 4-Aminoacetanilide

Objective: To reduce p-nitroacetanilide to 4-Aminoacetanilide on an industrial scale.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
p-Nitroacetanilide180.16100555.1
Iron Filings55.841252238.5
Acetic Acid (40%)60.058-
Water18.02500-
Sodium Carbonate105.99As needed-

Procedure:

  • Charge a stirred reactor with 500 L of water, 125 kg of iron filings, and 8 L of 40% acetic acid.[6]

  • Heat the mixture to boiling with good agitation.[6]

  • Slowly add 100 kg of moist p-nitroacetanilide in small portions to control the exothermic reaction.[6]

  • After the addition is complete, continue boiling for 30 minutes. Monitor the reaction completion by spotting on filter paper; the solution should be colorless.[6]

  • Cool the reaction mixture to 70°C.

  • Carefully add a solution of sodium carbonate until the mixture is alkaline to precipitate iron salts. Avoid adding excess sodium carbonate or at a higher temperature to prevent hydrolysis of the product.[6]

  • Filter the hot solution to remove the iron sludge.

  • Concentrate the filtrate by evaporation and then cool to crystallize the 4-Aminoacetanilide.

  • Collect the crystals by filtration and dry them. A second crop of crystals can be obtained by further concentrating the mother liquor.[6]

Data Presentation

Table 1: Typical Yields for the Synthesis of 4-Aminoacetanilide

StepProductStarting MaterialTheoretical Yield (kg)Actual Yield (kg)Percentage Yield (%)
1p-NitroacetanilideAcetanilide (100 kg)133.3115-12586-94
24-Aminoacetanilidep-Nitroacetanilide (100 kg)83.375-8090-96

Table 2: Key Process Parameters and Impurity Profile

ParameterStep 1: NitrationStep 2: Reduction
Reaction Temperature 0-10°C90-100°C
Reaction Time 3-4 hours1-2 hours
Key Impurity o-NitroacetanilideUnreacted p-Nitroacetanilide
Typical Impurity Level < 5% before recrystallization< 1%
Final Product Purity > 98% after recrystallization> 99%

Visualizations

Synthesis_Workflow Acetanilide Acetanilide Nitration Nitration Reactor Acetanilide->Nitration Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Nitration p_Nitroacetanilide p-Nitroacetanilide Nitration->p_Nitroacetanilide Reduction Reduction Reactor (Fe / Acetic Acid) p_Nitroacetanilide->Reduction Aminoacetanilide 4-Aminoacetanilide (Crude) Reduction->Aminoacetanilide Crystallization Crystallization & Purification Aminoacetanilide->Crystallization Final_Product Pure 4-Aminoacetanilide Crystallization->Final_Product

Caption: Workflow for the industrial synthesis of 4-Aminoacetanilide.

Troubleshooting_Tree Start Low Yield or Purity Issue Check_Nitration Check Nitration Step Start->Check_Nitration Yield Issue Check_Reduction Check Reduction Step Start->Check_Reduction Purity Issue Check_Purification Check Purification Step Start->Check_Purification Final Product Specs Incomplete_Nitration Incomplete Reaction? Check_Nitration->Incomplete_Nitration High_Ortho High o-Nitro Impurity? Check_Nitration->High_Ortho Incomplete_Reduction Incomplete Reduction? Check_Reduction->Incomplete_Reduction Colored_Product Product Discolored? Check_Reduction->Colored_Product Poor_Crystals Poor Crystal Form? Check_Purification->Poor_Crystals Sol_Nitration_Time Increase Reaction Time Incomplete_Nitration->Sol_Nitration_Time Yes Sol_Ortho_Recrystallize Optimize Recrystallization High_Ortho->Sol_Ortho_Recrystallize Yes Sol_Reduction_Catalyst Check Reducing Agent/Catalyst Incomplete_Reduction->Sol_Reduction_Catalyst Yes Sol_Color_pH Control pH During Workup Colored_Product->Sol_Color_pH Yes Sol_Crystals_Cooling Optimize Cooling Rate Poor_Crystals->Sol_Crystals_Cooling Yes

Caption: Troubleshooting decision tree for 4-Aminoacetanilide synthesis.

References

Troubleshooting guide for the crystallization of 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of 2-(4-Aminophenyl)acetamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on its polarity, polar solvents are recommended. Good starting points include ethanol, water, or a mixed solvent system of ethanol and water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.

  • Inappropriate Solvent: The solvent you have chosen may not be suitable. If adding more solvent does not work, you may need to select a more polar solvent.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity that can be removed by hot filtration.

Q3: No crystals are forming after the solution has cooled. What is the problem?

A3: The absence of crystal formation is a common issue and can be addressed by the following methods:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.

  • Concentrate the Solution: It is possible that you used too much solvent, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble (like ethanol). Then, add a "poor" solvent in which it is less soluble (like water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: A low yield can be frustrating. Here are some potential causes and their solutions:

  • Using too much solvent: This will cause a significant amount of your product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization during hot filtration: If crystals form on the filter paper or in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath can significantly increase the yield.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q6: The recrystallized product is colored. How can I remove the color?

A6: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You can then remove the charcoal by hot filtration. Do not add charcoal to a boiling solution as it can cause bumping.

Data Presentation

Solubility of this compound

The following table summarizes the available solubility data for this compound. Please note that precise, temperature-dependent solubility data is limited in the literature.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water250.1 - 1[1]
General-Slightly soluble

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Mixed Solvent System

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the compound into the pre-heated flask.

  • Addition of Anti-Solvent: Heat the filtered solution to boiling. Add hot water dropwise until the solution becomes slightly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product should be a crystalline solid. The purity can be checked by taking a melting point.

Mandatory Visualizations

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does the compound 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes check_purity Check Purity & Yield collect_crystals->check_purity induce_crystallization->cool reheat_add_solvent->cool

Caption: A flowchart for troubleshooting common crystallization issues.

Recrystallization_Workflow start Crude This compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add hot water until cloudy hot_filtration->add_antisolvent redissolve Add hot ethanol until clear add_antisolvent->redissolve cool_slowly Slow cooling to room temperature redissolve->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash dry Dry crystals filter_wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

References

How to avoid oxidation of 4-Aminoacetanilide during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Aminoacetanilide to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminoacetanilide and why is it sensitive to oxidation?

4-Aminoacetanilide is a chemical intermediate used in the synthesis of pharmaceuticals and dyes.[1][2] Its chemical structure, containing an amino group on a benzene ring, makes it susceptible to oxidation when exposed to atmospheric oxygen and light.[3][4] This degradation can lead to the formation of colored impurities, which can compromise the integrity and reproducibility of experiments.

Q2: What are the visible signs of 4-Aminoacetanilide oxidation?

The primary visual indicator of oxidation is a change in color. Pure 4-Aminoacetanilide is a white or slightly reddish solid.[5] Upon oxidation, it may turn yellow or brown, signifying degradation and the presence of impurities.[3]

Q3: My 4-Aminoacetanilide has discolored. Can I still use it?

It is strongly recommended to use a fresh, unoxidized batch for applications requiring high purity. The presence of oxidation byproducts can lead to lower yields, unexpected side reactions, and unreliable experimental results.[3] For less sensitive applications, the suitability of discolored reagent should be determined on a case-by-case basis, preferably after purity analysis.

Q4: What are the ideal storage conditions to prevent oxidation?

To maintain the purity of 4-Aminoacetanilide, it should be stored in a tightly sealed container to protect it from air and moisture.[6][7] The container should be placed in a cool, dry, and well-ventilated area, shielded from light.[7][8][9] For long-term storage or for use in highly sensitive experiments, storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective method.[3][5][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of Solid Exposure to air and/or light.Discard the reagent if high purity is required. For future prevention, store in a tightly sealed, opaque container in a cool, dark, and dry place, preferably under an inert atmosphere.[3]
Inconsistent Experimental Results Use of partially oxidized 4-Aminoacetanilide.Verify the purity of the starting material using an appropriate analytical method like HPLC. Use a fresh, unoxidized batch of the reagent.
Formation of Insoluble Particles in Solution Presence of polymeric oxidation byproducts.Filter the solution before use. However, this does not remove soluble impurities. It is best to start with a fresh reagent.

Data Presentation: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Refrigerated or between 15°C and 25°C[3][5]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen or Argon)[3][5][10]Prevents contact with atmospheric oxygen.
Light Store in an opaque or amber container in a dark location[3][9][11]Prevents light-induced degradation.
Moisture Tightly sealed container in a dry environment[6][7]Prevents hydrolysis and moisture-mediated degradation.
Container Tightly sealed, appropriate for chemical storage[6][8]Prevents exposure to the external environment.

Experimental Protocols

Purity Assessment of 4-Aminoacetanilide by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a 4-Aminoacetanilide sample and detect the presence of oxidation-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Aminoacetanilide sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector at 254 nm.[3]

    • Injection Volume: 10 µL.[3]

  • Analysis:

    • Inject a blank (mobile phase only) to establish a baseline.

    • Inject the prepared sample solution.

    • The purity can be estimated by the relative peak area of the main 4-Aminoacetanilide peak compared to the total area of all peaks. The presence of additional peaks indicates impurities.

Mandatory Visualization

Factors and Prevention of 4-Aminoacetanilide Oxidation cluster_factors Oxidative Stress Factors cluster_degradation Degradation Pathway cluster_prevention Preventative Measures Air Air (Oxygen) Oxidation Oxidation of 4-Aminoacetanilide Air->Oxidation Light Light Light->Oxidation Moisture Moisture Moisture->Oxidation Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->Air Counteracts Dark_Storage Dark Storage Dark_Storage->Light Counteracts Dry_Conditions Dry Conditions Dry_Conditions->Moisture Counteracts Proper_Handling Proper Handling Techniques Proper_Handling->Oxidation Minimizes Exposure

References

Technical Support Center: Optimizing Catalyst Selection for 2-(4-Aminophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 2-(4-Aminophenyl)acetamide, with a focus on catalyst selection.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

ProblemPossible Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction.Side reactions occurring.Product loss during the workup and purification stages.Deactivation of the catalyst.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1][2]Adjust the reaction time or temperature as needed, being cautious of potential product degradation at higher temperatures.[2]Control the stoichiometry of reactants and the rate of addition to minimize the formation of byproducts.[2]Optimize the pH during the aqueous workup to reduce the product's solubility in the aqueous phase.[2]Ensure the catalyst is active. For metal catalysts, pre-washing with a dilute acid can sometimes improve activity.
Presence of Impurities in the Final Product Unreacted starting materials remaining in the product.Formation of byproducts, such as di-acylated compounds.Oxidation of the aminophenyl group.Confirm the reaction has gone to completion via TLC.[1]Purify the crude product using recrystallization or column chromatography to separate it from impurities.[2]Careful control of reaction stoichiometry and temperature can prevent the formation of byproducts.[2]Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the desired amine product.
Reaction Fails to Initiate or Proceeds Slowly Poor quality or inactive catalyst.Incorrect solvent or temperature conditions.Insufficient concentration of the acid.Verify the quality and purity of all reagents, including the catalyst.Select a solvent in which all reactants are soluble and which is inert to the reaction conditions.[2]Ensure the acid concentration is appropriate for the chosen catalyst and reaction scale.Gradually increase the reaction temperature while carefully monitoring the reaction progress.
Product Discoloration (e.g., brownish-violet crystals) Oxidation of the this compound product.Minimize exposure of the product to air and light, especially during and after purification.Working under an inert atmosphere can be beneficial.The brownish-violet color has been noted in the literature for this compound.[1] Purification by recrystallization may yield a purer, less colored product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common laboratory synthesis involves the reduction of the nitro group of 2-(4-nitrophenyl)acetamide to an amino group.[1][3]

Q2: Which catalysts are typically used for this synthesis? A2: Metal-acid systems are frequently employed. Catalysts such as iron (Fe) and zinc (Zn) in the presence of acids like acetic acid or hydrochloric acid are commonly used.[1][3] The use of iron is often favored due to its low cost and more environmentally friendly nature.[1] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable method.[4]

Q3: How do I select the most appropriate catalyst for my experiment? A3: Catalyst selection depends on several factors, including the desired yield and purity, cost considerations, and environmental impact. For cost-effective and greener synthesis, iron in acetic acid is a good starting point.[1] For potentially higher yields and cleaner reactions, catalytic hydrogenation with noble metal catalysts might be preferable, though this often involves higher costs and specialized equipment.

Q4: What is the function of the acid in metal-acid reduction systems? A4: The acid serves multiple roles. It helps to dissolve the starting nitro compound, activates the metal catalyst, and acts as a proton source for the reduction of the nitro group.[1]

Q5: How can I monitor the progress of the reaction? A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By comparing the spots of the reaction mixture with the starting material and a product standard (if available), you can determine when the starting material has been fully consumed.

Catalyst Performance Data

The selection of a catalyst is a critical step in optimizing the synthesis of this compound. The following table summarizes performance data for different catalytic systems.

Catalyst SystemStarting MaterialSolventTemperatureReaction TimeYield (%)Reference
Fe / CH₃COOHN-(4-nitrophenyl) acetamide40% Acetic Acid / WaterReflux~2.5 hours84.65[1]
Zn / HClN-(4-nitrophenyl) acetamideConcentrated HClHeated in a water bathNot specifiedNot specified[1]
Zn / NH₄Clp-nitroacetanilideWaterNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Detailed Methodology for Synthesis via Iron-Catalyzed Reduction

This protocol provides a step-by-step guide for the synthesis of this compound using iron as a catalyst in an acidic medium.[1]

Materials:

  • N-(4-nitrophenyl) acetamide

  • Iron chips (Fe)

  • 40% Acetic acid (CH₃COOH)

  • Distilled water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron chips, 40% acetic acid, and distilled water.

  • Heat the mixture to reflux while stirring.

  • Once reflux is established, add N-(4-nitrophenyl) acetamide to the reaction mixture.

  • Continue to reflux and stir the mixture for approximately 2.5 hours.

  • Monitor the reaction's completion by TLC.

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a sodium carbonate or sodium hydroxide solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an optimal catalyst for the synthesis of this compound, considering key experimental and practical factors.

Catalyst Selection Workflow start Define Synthesis Goals (Yield, Purity, Scale) cost_priority Is Cost a Major Constraint? start->cost_priority performance_priority Is High Yield/Purity Critical? cost_priority->performance_priority No fe_zn_catalysts Evaluate Fe or Zn Catalysts in Acidic Media cost_priority->fe_zn_catalysts Yes green_chemistry Are Green Chemistry Principles a Priority? performance_priority->green_chemistry No noble_metal_catalysts Evaluate Noble Metal Catalysts (e.g., Pd/C, PtO2) via Hydrogenation performance_priority->noble_metal_catalysts Yes green_chemistry->fe_zn_catalysts Yes experimental_screening Perform Small-Scale Experimental Screening green_chemistry->experimental_screening No fe_zn_catalysts->experimental_screening noble_metal_catalysts->experimental_screening optimization Optimize Reaction Conditions (Temperature, Time, Stoichiometry) experimental_screening->optimization final_selection Select Optimal Catalyst and Conditions optimization->final_selection

Caption: A decision-making workflow for catalyst selection in this compound synthesis.

References

Technical Support Center: Purification of 4-Aminoacetanilide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Aminoacetanilide using column chromatography. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.

Experimental Protocol: Column Chromatography of 4-Aminoacetanilide

This protocol outlines the methodology for the purification of 4-Aminoacetanilide on a laboratory scale using silica gel column chromatography.

1. Materials and Equipment:

  • Crude 4-Aminoacetanilide

  • Silica gel (for column chromatography, typically 230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexane (or Heptane), Dichloromethane (DCM)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, Erlenmeyer flasks, and collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Rotary evaporator

2. Procedure:

a. Preparation of the TLC System: Before performing the column chromatography, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). A common mobile phase for 4-Aminoacetanilide is a mixture of ethyl acetate and hexane.

  • Prepare several small beakers with different ratios of Ethyl Acetate/Hexane (e.g., 1:4, 1:2, 1:1, 2:1 v/v).

  • Dissolve a small amount of the crude 4-Aminoacetanilide in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the different solvent systems.

  • Visualize the spots under a UV lamp. The ideal solvent system will give the 4-Aminoacetanilide spot an Rf value of approximately 0.3.

b. Packing the Column: There are two primary methods for packing a silica gel column: the slurry (wet) method and the dry packing method. The slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.

  • Slurry (Wet) Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.

    • Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% Ethyl Acetate in Hexane). The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and to dislodge any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Carefully add a thin layer of sand on top of the silica gel to protect the surface from disturbance when adding the eluent.

c. Loading the Sample: The sample can be loaded onto the column using either a wet or dry loading technique.

  • Wet Loading:

    • Dissolve the crude 4-Aminoacetanilide in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.

    • Carefully add the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Dry Loading:

    • Dissolve the crude 4-Aminoacetanilide in a suitable solvent.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Add a layer of sand on top of the sample-silica mixture.

d. Elution and Fraction Collection:

  • Begin eluting the column with the solvent system determined from the TLC analysis (e.g., starting with a lower polarity like 10% EtOAc/Hexane).

  • Collect the eluent in fractions (e.g., in test tubes or small flasks).

  • Monitor the separation by periodically collecting small samples from the eluting solvent and analyzing them by TLC.

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc/Hexane, then 30%, and so on).

  • Once the desired compound starts to elute, continue collecting fractions until it is no longer detected in the eluent by TLC.

e. Isolation of the Purified Product:

  • Combine the fractions that contain the pure 4-Aminoacetanilide (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified solid product.

  • Determine the yield and assess the purity of the final product using techniques such as melting point determination, NMR, or HPLC.

Quantitative Data Summary

The following tables provide typical ranges for various parameters in the column chromatography of 4-Aminoacetanilide. The optimal values for a specific experiment should be determined empirically.

ParameterTypical Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate / Hexane (or Heptane)
Silica to Compound Ratio 30:1 to 100:1 (w/w) for difficult separations.[1]
Sample Loading Varies based on column size and separation difficulty
Solvent System (EtOAc/Hexane)AnalyteApproximate Rf Value
1:14-Nitroacetanilide (starting material)~0.7-0.8
1:14-Aminoacetanilide (product)~0.3-0.4

Note: Rf values are highly dependent on the specific conditions (e.g., TLC plate manufacturer, temperature, and exact solvent composition) and should be determined experimentally.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of 4-Aminoacetanilide by column chromatography.

Q1: My compound is not moving down the column.

A1: This issue, where the compound remains at the top of the column, is typically due to the mobile phase being too non-polar.

  • Solution: Gradually increase the polarity of the eluting solvent. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try moving to 20%, then 30%, and so on. Monitor the elution with TLC to see when your compound begins to move.

Q2: All my compounds are eluting together at the solvent front.

A2: If all components of your mixture elute quickly with the solvent front, the mobile phase is too polar.

  • Solution: Decrease the polarity of the eluting solvent. In an ethyl acetate/hexane system, this involves increasing the proportion of hexane. Start with a much less polar mixture, for example, 5% ethyl acetate in hexane, and gradually increase the polarity if necessary.

Q3: The separation between my desired product and an impurity is poor.

A3: Poor resolution can be caused by several factors.

  • Improper Solvent System: The chosen solvent system may not be optimal for separating the specific compounds in your mixture. Try a different solvent system. For example, you could try a dichloromethane/methanol system.

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. Use a larger column or reduce the amount of sample loaded. A general guideline for difficult separations is a silica-to-compound ratio of 100:1 by weight.[1]

  • Column Packing Issues: Cracks, channels, or air bubbles in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed carefully and uniformly. Using the slurry method for packing is recommended to avoid these issues.[1]

Q4: The bands on my column are tailing.

A4: Tailing, where the spots on the column appear elongated, is a common problem, especially with polar compounds like amines on silica gel.

  • Strong Adsorption: Aromatic amines can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.

  • Solution: Adding a small amount of a basic modifier to the eluent can help to reduce tailing. For example, adding 0.5-1% triethylamine (Et3N) or a few drops of ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

Q5: How do I visualize the spots of 4-Aminoacetanilide on a TLC plate?

A5: 4-Aminoacetanilide is a UV-active compound due to its aromatic ring.

  • UV Visualization: The most common and non-destructive method is to visualize the TLC plate under a UV lamp at 254 nm. The compound will appear as a dark spot against a fluorescent background.

  • Staining: If UV visualization is not sufficient, various chemical stains can be used.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, including amines. The spots will appear as yellow-brown spots on a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, and will produce a colored spot (often purple or yellow).[2]

Q6: What are the likely impurities I need to separate from 4-Aminoacetanilide?

A6: The impurities will depend on the synthetic route used to prepare the 4-Aminoacetanilide. A common synthesis involves the reduction of 4-nitroacetanilide.

  • Unreacted Starting Material: The most common impurity is likely unreacted 4-nitroacetanilide. 4-Nitroacetanilide is significantly less polar than 4-Aminoacetanilide and will therefore have a higher Rf value on a TLC plate and elute earlier from the column.

  • Byproducts: Other byproducts from the reaction or workup may also be present. Their properties will vary, and TLC analysis is the best way to identify their presence and determine a suitable separation strategy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Wet or Dry Method) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine Identify Pure Fractions isolate 7. Isolate Product (Rotary Evaporation) combine->isolate troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed no_movement Compound Not Moving start->no_movement fast_elution All Compounds Elute Together start->fast_elution poor_sep Poor Separation start->poor_sep tailing Band Tailing start->tailing inc_polarity Increase Solvent Polarity no_movement->inc_polarity dec_polarity Decrease Solvent Polarity fast_elution->dec_polarity optimize_solvent Change Solvent System poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load repack Repack Column poor_sep->repack add_base Add Base to Eluent (e.g., Et3N) tailing->add_base

References

Validation & Comparative

A Comparative Guide to Iron and Zinc Catalysts in the Synthesis of 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(4-Aminophenyl)acetamide, a key intermediate in the pharmaceutical and dye industries, is commonly achieved through the reduction of 2-(4-nitrophenyl)acetamide. This guide provides a comparative analysis of two widely used catalytic systems for this reduction: iron in an acidic medium (Béchamp reduction) and zinc in an acidic medium. This comparison is based on experimental data to assist researchers in selecting the most suitable catalyst for their specific needs, considering factors such as yield, reaction conditions, and catalyst handling.

Performance Comparison: Iron vs. Zinc Catalysts

The selection of a catalyst for the reduction of 2-(4-nitrophenyl)acetamide to this compound is a critical step that can influence the efficiency and overall success of the synthesis. Below is a summary of the quantitative data obtained from comparative experimental studies.

ParameterIron Catalyst (Fe/CH₃COOH)Zinc Catalyst (Zn/HCl)
Average Yield 32.38%33.29%
Catalyst Iron filingsZinc dust
Acid Medium Diluted Acetic AcidHydrochloric Acid
Reaction Conditions HeatingNot specified, typically room temp.
Product Purity Not specifiedNot specified

Experimental Workflow

The general experimental workflow for the synthesis and subsequent comparison of this compound using iron and zinc catalysts is depicted in the following diagram.

G cluster_synthesis Synthesis of this compound cluster_fe Iron-Catalyzed Reduction cluster_zn Zinc-Catalyzed Reduction cluster_analysis Product Analysis and Comparison start Start: 2-(4-nitrophenyl)acetamide fe_react React with Iron Filings & Acetic Acid start->fe_react zn_react React with Zinc Dust & Hydrochloric Acid start->zn_react workup Reaction Work-up (Neutralization, Filtration) fe_react->workup zn_react->workup purification Purification (Recrystallization) workup->purification characterization Characterization (e.g., Melting Point, Spectroscopy) purification->characterization comparison Compare Yields, Purity, etc. characterization->comparison

General experimental workflow for catalyst comparison.

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures for the reduction of aromatic nitro compounds.

Iron-Catalyzed Synthesis (Béchamp Reduction)

This procedure utilizes iron filings in the presence of a weak acid to reduce the nitro group.

Materials:

  • 2-(4-nitrophenyl)acetamide

  • Iron filings

  • Glacial acetic acid

  • Water

  • Sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2-(4-nitrophenyl)acetamide in water is prepared.

  • Iron filings are added to the suspension.

  • A small amount of glacial acetic acid is added to initiate the reaction.

  • The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and made alkaline by the addition of a sodium carbonate solution to precipitate iron salts.

  • The hot mixture is filtered to remove the iron sludge.

  • The filtrate is allowed to cool, leading to the crystallization of this compound.

  • The crystals are collected by filtration, washed with cold water, and dried.

Zinc-Catalyzed Synthesis

This method employs zinc dust and a strong acid for the reduction.

Materials:

  • 2-(4-nitrophenyl)acetamide

  • Zinc dust

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • 2-(4-nitrophenyl)acetamide is dissolved in ethanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

  • Zinc dust is added to the solution.

  • Concentrated hydrochloric acid is added dropwise with continuous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The excess zinc is removed by filtration.

  • The filtrate is carefully neutralized with a sodium hydroxide solution to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Concluding Remarks

Both iron and zinc catalysts are effective for the synthesis of this compound, with reported yields being comparable under the specified conditions. The choice between the two may depend on factors such as cost, availability of reagents, and the desired reaction scale. The Béchamp reduction using iron is a classical and cost-effective method. The zinc-based reduction can also be highly efficient. For process optimization, further studies on reaction kinetics, catalyst loading, and purification methods are recommended. Researchers should also consider the environmental impact and waste disposal associated with each method.

A Comparative Guide to the Synthesis of Azo Dyes: 2-(4-Aminophenyl)acetamide versus Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Aminophenyl)acetamide (also known as 4-aminoacetanilide) and other common aniline derivatives in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants widely used across various industries, including textiles, printing, and pharmaceuticals, due to their versatile color palette and straightforward synthesis.[1][2] The selection of the initial aniline derivative is a critical determinant of the final dye's color, stability, and performance characteristics.[2][3] This document outlines the synthetic pathways, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the optimal precursors for their specific applications.

The synthesis of azo dyes from aniline derivatives is a well-established two-step process:

  • Diazotization: A primary aromatic amine (the aniline derivative) is converted into a diazonium salt at low temperatures (typically 0-5 °C) using a source of nitrous acid, such as sodium nitrite, in a strong acidic medium like hydrochloric acid.[1][2][3][4]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aniline derivative, to form the characteristic azo (-N=N-) bond that defines this class of dyes.[1][2][5]

The electronic nature of the substituents on the aniline ring significantly influences the stability of the diazonium salt and the reactivity of the subsequent coupling reaction, thereby affecting the final properties of the dye.[3]

Comparative Performance of Aniline Derivatives

The choice of the aniline derivative directly impacts the tinctorial and fastness properties of the resulting azo dyes. While comprehensive, directly comparative studies are sparse, the existing literature allows for a qualitative and semi-quantitative comparison of dyes synthesized from this compound and other common aniline derivatives when coupled with a standard component like β-naphthol. The acetamido group in this compound, for instance, modifies the electronic properties of the aromatic ring compared to unsubstituted aniline or anilines with simple electron-donating or withdrawing groups.

Table 1: Comparison of Aniline Derivatives in Azo Dye Synthesis (Coupling with β-Naphthol)

Aniline DerivativeStructureKey Substituent Effect on Diazotization and CouplingResulting Dye Color (Typical)Performance Aspects (Yield, Fastness)
This compound The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. It can influence the solubility and binding properties of the final dye.Varies; can produce shades of red, orange, or yellow depending on the full structure.[6]Often used as an intermediate for disperse and acid dyes, suggesting good performance characteristics are achievable.[6][7]
Aniline The unsubstituted parent compound. Serves as a baseline for comparison.[3]Orange-RedGenerally provides good yields under standard conditions. Fastness properties are moderate and can be improved with further substitution.
p-Toluidine (4-Methylaniline) The methyl group (-CH₃) is a weak electron-donating group, which can slightly increase the rate of coupling.[3]RedGood yields are typically reported. The methyl group can enhance the dye's affinity for hydrophobic fibers.
p-Anisidine (4-Methoxyaniline) The methoxy group (-OCH₃) is a strong electron-donating group, which can accelerate the coupling reaction and may cause a bathochromic (deepening of color) shift.[3]Dark Red / VioletHigh reactivity can lead to excellent yields. The resulting dyes often exhibit good color depth.
p-Chloroaniline The chloro group (-Cl) is an electron-withdrawing but ortho-, para-directing group. It can stabilize the diazonium salt.[3]OrangeThe electron-withdrawing nature of chlorine can lead to brighter, more lightfast dyes.
p-Nitroaniline The nitro group (-NO₂) is a strong electron-withdrawing group, which greatly stabilizes the diazonium salt but may require more forcing conditions for coupling.RedThe resulting dyes often exhibit high molar extinction coefficients and good light fastness.

Experimental Protocols

The following protocols provide a framework for the synthesis and comparative evaluation of azo dyes derived from this compound and other aniline derivatives.

Protocol 1: Synthesis of Azo Dyes

This protocol outlines the general procedure for the diazotization of an aniline derivative and subsequent coupling with a naphthol derivative.

Materials:

  • Aniline derivative (e.g., this compound, aniline, p-toluidine)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Coupling component (e.g., Naphthalen-2-ol, β-naphthol)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of the Aniline Derivative

  • In a 100 mL beaker, dissolve 0.01 mol of the selected aniline derivative in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to achieve dissolution.[8]

  • Cool the solution to 0-5 °C in an ice-water bath. Some precipitation of the amine hydrochloride salt may occur.[9]

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.[9]

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline derivative solution, ensuring the temperature remains below 5 °C.[9] Stir continuously during the addition. The formation of the diazonium salt is indicated by a clear or slightly yellow solution.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 0.01 mol of the coupling component (e.g., 1.44 g of naphthalen-2-ol) in 20 mL of a 10% aqueous sodium hydroxide solution.[9]

  • Cool this solution thoroughly in an ice-water bath to 0-5 °C.[9]

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold coupling component solution.[9]

  • A colored precipitate of the azo dye should form immediately. Continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the reaction.[9]

Part C: Isolation and Purification

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.

  • Dry the purified dye in a desiccator or a low-temperature oven.

  • Calculate the percentage yield and determine the melting point. Characterize the dye using spectroscopic methods (UV-Vis, FT-IR).

Protocol 2: Evaluation of Dye Performance

This protocol describes methods for assessing the dyeing efficacy and colorfastness of the synthesized dyes on a fabric substrate like cotton or wool.

Materials:

  • Synthesized azo dyes

  • Fabric swatches (e.g., cotton, wool, nylon)

  • Acetic acid

  • Sodium sulfate or sodium chloride

  • Standard soap solution (e.g., 5 g/L)

  • Colorimeter or spectrophotometer

Procedure:

Part A: Dyeing of Fabric

  • Prepare a dye bath by dissolving 0.1 g of the synthesized dye in 100 mL of water. Depending on the dye's solubility, a small amount of a dispersing agent or ethanol may be added.

  • Add 1 mL of glacial acetic acid to adjust the pH and 1 g of sodium sulfate to act as an exhausting agent.

  • Introduce a pre-wetted fabric swatch (approximately 2 g) into the dye bath.

  • Heat the dye bath to 60-80 °C and maintain this temperature for 45-60 minutes with occasional stirring.

  • Remove the dyed fabric, rinse it thoroughly with cold water until the water runs clear, and allow it to air dry.

Part B: Wash Fastness Test

  • Prepare a wash solution containing 5 g/L of standard soap.

  • Place the dyed fabric swatch in a beaker with 50 mL of the soap solution.

  • Heat the beaker to 50-60 °C and agitate for 30 minutes.

  • Rinse the fabric swatch with cold water and allow it to dry.

  • Compare the color of the washed swatch to an unwashed dyed swatch. The change in color can be assessed visually or quantitatively using a colorimeter to measure the color difference (ΔE*).[10]

Visualizing Synthesis and Evaluation Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

G General Synthesis Pathway for Azo Dyes cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_purification Work-up & Purification Aniline Aniline Derivative (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+Cl-) Aniline->Diazonium Diazotization Reagents_D NaNO2 + HCl Reagents_D->Diazonium Azo_Dye Azo Dye (Ar-N=N-Ar') Diazonium->Azo_Dye Coupling Reaction Coupling_Comp Coupling Component (e.g., Phenol, Naphthol) Coupling_Comp->Azo_Dye Filtration Filtration Azo_Dye->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Dye Purified Azo Dye Recrystallization->Pure_Dye

Caption: General synthesis pathway for azo dyes from aniline derivatives.

G Comparative Evaluation Workflow Start Select Aniline Derivatives (e.g., this compound, Aniline, p-Toluidine) Synthesis Synthesize Azo Dyes (Protocol 1) Start->Synthesis Characterization Characterize Dyes (Yield, MP, UV-Vis, FT-IR) Synthesis->Characterization Dyeing Apply Dyes to Fabric (Protocol 2A) Synthesis->Dyeing Analysis Comparative Data Analysis Characterization->Analysis Performance Assess Performance (Wash Fastness - Protocol 2B) Dyeing->Performance Performance->Analysis Conclusion Select Optimal Precursor Analysis->Conclusion

Caption: Workflow for the comparative evaluation of different aniline derivatives.

References

A Comparative Analysis of the Biological Activity of 2-(4-Aminophenyl)acetamide Derivatives and Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of drug discovery. The 2-(4-Aminophenyl)acetamide scaffold has emerged as a promising pharmacophore, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the performance of select this compound derivatives against existing drugs, supported by experimental data. The information presented herein is intended to aid researchers in the evaluation and potential development of this class of compounds.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of various this compound derivatives compared to standard therapeutic agents. The data is presented as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

Target: Human Breast Adenocarcinoma Cell Line (MCF-7) Assay: MTT Assay

CompoundIC50 (µM)Reference DrugIC50 (µM)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c from Aliabadi et al.)100[1]Doxorubicin~1.1 - 8.3[2][3]
2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivative (Compound 4b)Not specified for MCF-7, but showed activityDoxorubicin~1.1 - 8.3[2][3]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c from a 2014 study)Exhibited activityDoxorubicin~1.1 - 8.3[2][3]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The IC50 for Doxorubicin can vary significantly based on the specific assay conditions and exposure time.

Anti-inflammatory Activity

Target: Murine Macrophage Cell Line (RAW 264.7) Assay: Nitric Oxide (NO) Production Inhibition Assay (LPS-stimulated)

CompoundIC50 (µM)Reference DrugIC50 (µM)
(4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative (Compound f15)1.55 ± 0.33 (for NO inhibition)[4]Indomethacin56.8 (for NO inhibition)[5]
Ursolic acid-indole amide derivative (UA-1)2.2 ± 0.4 (for NO inhibition)[6][7]Indomethacin56.8 (for NO inhibition)[5]
Antimicrobial Activity

Target: Staphylococcus aureus Assay: Broth Microdilution Method

CompoundMIC (µM)Reference DrugMIC (µM)
Ciprofloxacin-Thiazolidinedione Hybrid (Compound 3a)0.02Ciprofloxacin5.49[8]
Ciprofloxacin-Thiazolidinedione Hybrid (Compound 3l)0.22Ciprofloxacin5.49[8]
N4-acetamide derivative of Ciprofloxacin (CD-7)0.4 - 0.9CiprofloxacinNot specified in direct comparison[9]

Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are attributed to their interaction with specific cellular pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several this compound derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[10][11] Some acetamide derivatives have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[10]

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases p_IkBa->IkBa_NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Activates Inflammation_nuc Pro-inflammatory Gene Expression Derivative This compound Derivative Derivative->IKK Inhibits NFkB_nuc->Inflammation_nuc Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Activity: Induction of Apoptosis

The anticancer activity of some this compound derivatives is linked to their ability to induce apoptosis, or programmed cell death. Apoptosis is a crucial process for removing damaged or cancerous cells and is regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic process. Some studies have shown that certain acetamide derivatives can enhance the activity of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.[12]

Apoptosis_Induction Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of apoptosis via the caspase pathway by this compound derivatives.

Antimicrobial Activity: Inhibition of DNA Gyrase

The antimicrobial action of certain acetamide derivatives, particularly those hybridized with quinolones like ciprofloxacin, is attributed to the inhibition of bacterial DNA gyrase.[8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[13] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding. By inhibiting this enzyme, the derivatives block these fundamental cellular processes, leading to bacterial cell death.[13]

DNA_Gyrase_Inhibition Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative->DNA_Gyrase Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes CellDeath Bacterial Cell Death Replication DNA Replication & Transcription Supercoiling->Replication Enables Replication->CellDeath Leads to

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or the reference drug (e.g., Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity

This assay measures the amount of nitrite, a stable product of NO, in the supernatant of cultured macrophages stimulated with an inflammatory agent.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivatives or the reference drug (e.g., Indomethacin) for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Reagent Assay: The cell culture supernatant is collected, and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added.

  • Absorbance Measurement: After a short incubation period, the absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the this compound derivatives or the reference antibiotic (e.g., Ciprofloxacin) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Conclusion

The this compound scaffold holds significant promise as a source of new therapeutic agents. The derivatives discussed in this guide have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities in vitro, in some cases exceeding the efficacy of established drugs. The mechanisms of action, including the inhibition of the NF-κB pathway, induction of apoptosis, and inhibition of bacterial DNA gyrase, provide a solid foundation for further investigation and optimization of these compounds. The provided experimental protocols offer a standardized framework for the continued evaluation of this promising class of molecules. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.

References

A comparative study of different synthetic routes to 4-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-Aminoacetanilide

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Aminoacetanilide is a vital precursor in the production of various pharmaceuticals and dyes.[1][2] This guide provides a comparative analysis of different synthetic routes to 4-Aminoacetanilide, offering an objective look at their performance based on experimental data.

Comparative Analysis of Synthetic Routes

Several methods have been established for the synthesis of 4-Aminoacetanilide, each with its own set of advantages and disadvantages. The most common routes include the reduction of 4-nitroacetanilide, the acetylation of p-phenylenediamine, and a multi-step process involving the acetylation of aniline followed by nitration and subsequent reduction. Additionally, greener synthetic alternatives are emerging, including biocatalysis.

The choice of a particular synthetic route often depends on factors such as yield, purity, cost of reagents, reaction conditions, and environmental impact. Below is a summary of quantitative data for some of the prominent methods.

Synthetic Route Starting Material Key Reagents/Catalysts Reaction Time Yield (%) Purity (%) Reference
Reduction of 4-nitroacetanilide4-NitroacetanilideIron filings, Acetic acid~10 minutes (boiling)55%Not specified[3]
Reduction of 4-nitroacetanilide4-NitroacetanilideZinc, Ammonium chloride, WaterNot specifiedNot specifiedNot specified[4]
Acetylation of p-phenylenediaminep-PhenylenediamineEthyl acetate, Acetic acid, 1,4-diazabicyclo[2.2.2]octane6 hours98.6%99.1%[5]
Acetylation of Aniline, Nitration, and ReductionAniline1. Acetic anhydride 2. Nitrating mixture 3. Reducing agentMulti-stepNot specifiedHigh (p-isomer favored)[6][7][8]
Biocatalytic Synthesisp-PhenylenediamineBacillus cereusNot specifiedNot specifiedNot specified[4][6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and comparison.

Method 1: Reduction of 4-Nitroacetanilide with Iron

This classic method involves the reduction of a nitro group to an amine using iron filings in an acidic medium.

Procedure:

  • To a flask equipped with a stirrer, add 125 g of iron filings, 8 mL of 40% acetic acid, and 500 mL of water. Heat the mixture to boiling.[3]

  • In small portions, add 180 g of moist 4-nitroacetanilide to the boiling mixture with vigorous agitation.[3]

  • Continue boiling for 10 minutes after the final addition. The completion of the reaction can be monitored by spotting the solution on filter paper; it should be colorless.[3]

  • Cool the mixture to 70°C and add sodium carbonate until the solution is alkaline.[3]

  • To complete the precipitation of iron, add a minimal amount of ammonium sulfide until a drop of the solution on filter paper shows no coloration with sodium sulfide.[3]

  • Filter the hot solution and evaporate the filtrate to a volume of 400 mL.[3]

  • Upon cooling, 4-aminoacetanilide will crystallize. A second crop of crystals can be obtained by further evaporating the mother liquor. The resulting product has a melting point of 162.5°C.[3]

Method 2: Acetylation of p-Phenylenediamine

This route offers a high yield and purity of the final product.

Procedure:

  • In a 250 mL four-necked flask equipped with a stirrer and condenser, add 120.00 g of ethyl acetate, 32.00 g of p-phenylenediamine, and 0.26 g of triethylenediamine. Mix well to obtain a homogeneous solution.[5]

  • Under a nitrogen atmosphere, heat the solution to a temperature between 65-90°C.[5]

  • Add 10.00 g of acetic acid dropwise. After the addition is complete, maintain the reaction temperature at 78-82°C for 6 hours.[5]

  • After the reaction, cool the mixture to 15-25°C and let it stand for 6.5 hours to allow for crystallization.[5]

  • Filter the mixture and wash the filter cake thoroughly with n-butanol.[5]

  • Dry the collected white crystals of 4-aminoacetanilide in a vacuum oven at 80°C for 6 hours. This method can yield up to 31.84 g of the product.[5]

Method 3: Multi-step Synthesis from Aniline

This pathway involves three main stages: acetylation of aniline, nitration of the resulting acetanilide, and finally, reduction of the nitro group. This method is advantageous for controlling the regioselectivity of the nitration.[8]

Step 1: Acetylation of Aniline

  • Dissolve 500 mg of aniline in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.[9]

  • In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[9]

  • Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution, swirl to mix, and immediately add the sodium acetate solution.[9]

  • Acetanilide will precipitate as a white solid. Cool the mixture in an ice bath and collect the solid by vacuum filtration.[9]

Step 2: Nitration of Acetanilide

  • In a flask, mix 5 g of the dried acetanilide from the previous step with 5 mL of glacial acetic acid and stir until dissolved.[10]

  • Add 10 mL of concentrated sulfuric acid to the solution and cool it in an ice bath.[10]

  • Prepare a nitrating mixture by combining 2.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid, and cool this mixture.[10]

  • Add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10°C.[10]

  • After the addition is complete, let the mixture stand at room temperature for 30 minutes.[10]

  • Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide. Collect the yellow precipitate by filtration and wash with cold water.[10]

Step 3: Reduction of p-Nitroacetanilide The p-nitroacetanilide obtained can then be reduced to 4-aminoacetanilide using a method similar to that described in Method 1 .

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Reduction of 4-Nitroacetanilide cluster_1 Route 2: Acetylation of p-Phenylenediamine cluster_2 Route 3: Multi-step from Aniline N0 4-Nitroacetanilide P0 4-Aminoacetanilide N0->P0 Fe, CH3COOH or Zn, NH4Cl N1 p-Phenylenediamine P1 4-Aminoacetanilide N1->P1 CH3COOH, Ethyl Acetate N2 Aniline I2 Acetanilide N2->I2 Acetylation I3 4-Nitroacetanilide I2->I3 Nitration P2 4-Aminoacetanilide I3->P2 Reduction

Caption: Overview of the main synthetic routes to 4-Aminoacetanilide.

G cluster_exp1 Experimental Workflow: Reduction of 4-Nitroacetanilide start Start A Mix Iron filings, Acetic Acid, and Water start->A end End B Heat to Boiling A->B C Add 4-Nitroacetanilide B->C D Boil for 10 min C->D E Cool and Basify with Na2CO3 D->E F Filter E->F G Evaporate and Crystallize F->G H Collect 4-Aminoacetanilide G->H H->end

Caption: Experimental workflow for the reduction of 4-nitroacetanilide.

G cluster_exp2 Experimental Workflow: Acetylation of p-Phenylenediamine start Start A Mix p-Phenylenediamine, Ethyl Acetate, and Catalyst start->A end End B Heat under Nitrogen A->B C Add Acetic Acid Dropwise B->C D React for 6 hours C->D E Cool and Crystallize D->E F Filter and Wash E->F G Dry the Product F->G H Obtain 4-Aminoacetanilide G->H H->end

Caption: Experimental workflow for the acetylation of p-phenylenediamine.

References

A Comparative Guide to Analytical Methods for Quantifying 2-(4-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of analytical methods for the quantification of 2-(4-Aminophenyl)acetamide, a compound of interest in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, with an emphasis on method validation, experimental protocols, and data presentation.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, ensuring that the results are reliable and accurate.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, LC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile phase and a stationary phase.Separation by liquid chromatography followed by mass-based detection.Measurement of the absorbance of light by the analyte at a specific wavelength.
Specificity High, can separate the analyte from impurities and degradation products.Very high, provides mass-to-charge ratio information, confirming the identity of the analyte.Low, susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity (LOD/LOQ) Good to excellent, typically in the µg/mL to ng/mL range.Excellent, often in the ng/mL to pg/mL range.Moderate, generally in the µg/mL range.
Linearity & Range Typically wide, with R² values > 0.999 over a significant concentration range.Wide, with excellent linearity over several orders of magnitude.Generally narrower linear range compared to chromatographic methods.
Precision (%RSD) High, with %RSD values typically < 2%.[3]High, with %RSD values often < 5%.Good, with %RSD values typically < 5%.
Accuracy (% Recovery) High, with recovery values typically between 98-102%.High, with recovery values typically between 95-105%.Moderate to high, can be affected by matrix interferences.
Sample Throughput Moderate, typical run times are in the range of 5-30 minutes per sample.Moderate, similar to HPLC.High, can be very rapid for simple sample matrices.
Instrumentation Cost Moderate to high.High.Low.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC, LC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM ammonium formate in water, pH adjusted to 3 with formic acid) and an organic modifier (e.g., acetonitrile or methanol).[5] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV spectrum of N-(4-aminophenyl) acetamide shows an absorption peak at 246.41 nm.[6]

  • Injection Volume: 10 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method offers higher sensitivity and specificity, making it ideal for trace-level analysis or for samples with complex matrices.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or ion trap).[7]

  • Chromatographic Conditions: Similar to the HPLC method, but the mobile phase components must be volatile (e.g., ammonium formate or ammonium acetate instead of phosphate buffers).[5]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amino compounds.

  • Mass Spectrometry Parameters: The instrument should be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8] The precursor ion would be the protonated molecule [M+H]⁺ of this compound (m/z 151.1).[6]

  • Quantification: An internal standard (e.g., a deuterated analog) is recommended for accurate quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

UV-Vis Spectrophotometry Method

This is a simpler and more cost-effective method, suitable for preliminary analysis or for samples with minimal interfering substances.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and which is transparent in the UV region of interest (e.g., methanol, ethanol, or water).

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for N-(4-aminophenyl) acetamide is approximately 246 nm.[6]

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Method Validation Workflow and Comparative Analysis

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance parameters of the discussed methods.

G General Workflow for Analytical Method Validation cluster_0 Planning cluster_1 Execution cluster_2 Evaluation & Reporting P1 Define Analytical Method's Intended Use P2 Identify Validation Parameters (ICH Q2(R1)) P1->P2 P3 Set Acceptance Criteria P2->P3 E1 Prepare Validation Protocol P3->E1 E2 Conduct Experiments (e.g., Accuracy, Precision, Linearity) E1->E2 E3 Collect and Process Data E2->E3 R1 Analyze Results Against Acceptance Criteria E3->R1 R2 Document Findings in Validation Report R1->R2 R3 Method Approval for Routine Use R2->R3

A general workflow for the validation of an analytical method.

G Comparison of Analytical Method Performance Specificity_H High Specificity Sensitivity_H Good Sensitivity (µg/mL) Cost_H Moderate Cost Specificity_L Very High Specificity Sensitivity_L Excellent Sensitivity (ng/mL) Cost_L High Cost Specificity_U Low Specificity Sensitivity_U Moderate Sensitivity (µg/mL) Cost_U Low Cost

Key performance parameter comparison of analytical methods.

References

The Efficacy of 2-(4-Aminophenyl)acetamide as a Versatile Building Block: A Comparative Guide to Alternative Synthons

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and ultimate product performance. 2-(4-Aminophenyl)acetamide, a bifunctional aromatic compound, has emerged as a valuable synthon for the construction of a diverse array of heterocyclic scaffolds and active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the efficacy of this compound against common alternative synthons in key synthetic applications, supported by experimental data and detailed protocols.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. Both this compound and 4-aminobenzoic acid serve as precursors to 2-(4-aminophenyl)benzimidazole, a key intermediate for more complex derivatives.

Comparative Data:
Target MoleculeStarting MaterialAlternative SynthonReaction ConditionsYield (%)Reference
2-(4-Aminophenyl)benzimidazoleThis compound4-Aminobenzoic AcidPolyphosphoric acid, microwave, 10 min89.5[1]
2-(4-Aminophenyl)benzimidazoleo-Phenylenediamine4-Aminobenzoic Acido-Phosphoric acid, reflux, 4h70[2][3][4]
2-(4-Aminophenyl)benzimidazoleo-Phenylenediamine4-Aminobenzoic AcidHCl, 120°C, 4hHigh (not specified)[2]
2-(4-Aminophenyl)benzimidazoleo-Phenylenediamine4-Aminobenzoic AcidH2SO4, 165°C, 7h56.6 (crude)[2]

Analysis: While a direct synthesis of 2-(4-aminophenyl)benzimidazole from this compound was not explicitly found with yield data in the provided search results, the use of the closely related 4-aminobenzoic acid provides a strong comparative basis. The microwave-assisted synthesis using polyphosphoric acid with 4-aminobenzoic acid demonstrates a significantly higher yield and drastically reduced reaction time compared to conventional heating methods with other acid catalysts[1][2]. This suggests that for rapid and high-yield synthesis, the carboxylic acid precursor under microwave irradiation is highly effective. However, the choice of synthon may also depend on the desired downstream functionalization, where the acetamide group of this compound could offer alternative reaction pathways.

Experimental Protocols:

Protocol 1: Synthesis of 2-(4-Aminophenyl)benzimidazole using o-Phenylenediamine and 4-Aminobenzoic Acid (Microwave Irradiation) [1]

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and 4-aminobenzoic acid (1.3 eq).

  • Add polyphosphoric acid (6 mL) as the catalyst.

  • Irradiate the mixture with microwaves at 80 W for 10 minutes.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with 10% sodium hydroxide until it is just alkaline.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain the product.

Protocol 2: Synthesis of 2-(4-Aminophenyl)benzimidazole using o-Phenylenediamine and 4-Aminobenzoic Acid (Conventional Heating) [5]

  • In a round-bottom flask, heat a mixture of o-phenylenediamine (0.1 mol) and p-aminobenzoic acid (0.1 mol) on a water bath for 2 hours.

  • Cool the reaction mixture and add 10% sodium hydroxide solution slowly with constant stirring until the solution is just alkaline.

  • Filter the crude product, wash with ice-cold water, and decolorize if necessary.

  • Wash the product repeatedly and dry.

  • Recrystallize the product from ethanol to obtain pure 2-(4-aminophenyl)benzimidazole.

Synthesis Workflow: Benzimidazole Formation

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product o-Phenylenediamine o-Phenylenediamine Reaction_Vessel Reaction Vessel (Microwave or Conventional Heat) o-Phenylenediamine->Reaction_Vessel 4-Aminobenzoic_Acid 4-Aminobenzoic Acid 4-Aminobenzoic_Acid->Reaction_Vessel Benzimidazole 2-(4-Aminophenyl)benzimidazole Reaction_Vessel->Benzimidazole Cyclization

Caption: Synthetic pathway for 2-(4-aminophenyl)benzimidazole.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of heterocycles with significant therapeutic applications. Anthranilic acid is a common starting material for the quinazolinone core, while this compound can be used to introduce the N-phenylacetamide moiety.

Comparative Data:
Target Molecule ClassStarting MaterialAlternative SynthonReaction ConditionsYield (%)Reference
3-Substituted-quinazolin-4(3H)-onesAnthranilic acid, Trimethyl orthoformate, Amine-Microwave, 120°C, 30 minNot specified[6]
3-Substituted-2-methyl-quinazolin-4(3H)-onesAnthranilic acid, Acetic anhydride, Amine-Deep eutectic solvent, 80°CNot specified[6]
Quinazolin-4(3H)-oneAnthranilic acid, Formamide-Conventional heating, 130-135°C, 2h72-96[7]
Quinazolinone DerivativesIsatoic anhydride, p-Aminoacetanilide-Refluxing in ethanolNot specified[8]

Analysis: The synthesis of quinazolinones can be achieved from various starting materials. Anthranilic acid is a versatile precursor, and its reaction with formamide provides high yields of the parent quinazolin-4(3H)-one[7]. The use of this compound (p-aminoacetanilide) allows for the direct incorporation of the N-acetylphenyl group at the 3-position of the quinazolinone ring[8]. The choice between these synthons depends on the desired substitution pattern of the final molecule. If the N-phenylacetamide moiety is the target, using this compound is a more direct route.

Experimental Protocols:

Protocol 3: General Synthesis of 3-Substituted-2-methyl-quinazolin-4(3H)-ones using Anthranilic Acid [6]

  • Synthesize a deep eutectic solvent by mixing choline chloride (0.05 mol) and urea (0.1 mol) and heating at 90°C until a clear liquid is formed.

  • To the deep eutectic solvent, add anthranilic acid (5 mmol), acetic anhydride (6 mmol), and the desired amine (6 mmol).

  • Stir the mixture under heating at 80°C until the reaction is complete (monitored by TLC).

  • Add water to the mixture to precipitate the crude product.

  • Filter, dry, and recrystallize the product from ethanol.

Protocol 4: Synthesis of N-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide using Isatoic Anhydride and p-Aminoacetanilide [8]

  • In a suitable flask, reflux a mixture of isatoic anhydride and p-aminoacetanilide (this compound) in ethanol.

  • Monitor the reaction for the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add crushed ice with vigorous stirring to precipitate the solid.

  • Filter the separated solid, dry it, and recrystallize from hot ethanol.

Synthesis Workflow: Quinazolinone Formation

G cluster_0 Route A: From Anthranilic Acid cluster_1 Route B: From Isatoic Anhydride Anthranilic_Acid Anthranilic Acid Quinazolinone_Core Quinazolinone Core Anthranilic_Acid->Quinazolinone_Core Amine_Source Amine Source (e.g., Formamide, Amine) Amine_Source->Quinazolinone_Core Isatoic_Anhydride Isatoic Anhydride Isatoic_Anhydride->Quinazolinone_Core Aminophenylacetamide This compound Aminophenylacetamide->Quinazolinone_Core

Caption: Alternative synthetic routes to quinazolinone derivatives.

Synthesis of Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic drug. Its synthesis typically involves the acetylation of 4-aminophenol. While this compound itself is not a direct precursor, understanding the synthesis from 4-aminophenol provides a benchmark for evaluating the efficiency of introducing the acetamide group.

Comparative Data:
Target MoleculeStarting MaterialAlternative SynthonReaction ConditionsYield (%)Reference
Paracetamol4-Aminophenol-Acetic anhydride, pyridine, ethyl acetate, 30 minQuantitative (intermediate)[9][10]
Paracetamol4-Aminophenol-Acetic anhydride, aqueous solution70.82 (practical)[11]

Analysis: The acetylation of 4-aminophenol is a high-yielding and efficient reaction[9][10]. The use of this compound as a starting material for paracetamol would be a redundant pathway as it already contains the acetamide group and would require hydrolysis and re-acetylation or other less direct transformations. Therefore, for the synthesis of paracetamol, 4-aminophenol is the superior and more direct synthon.

Experimental Protocol:

Protocol 5: Synthesis of Paracetamol from 4-Aminophenol [9][10][12]

  • In a glass boiling tube, place 4-aminophenol (200 mg, 1.8 mmol) and ethyl acetate (2.0 mL) with a magnetic stirrer bar.

  • Stir the mixture slowly on a stirrer plate.

  • Add pyridine (4 drops) using a glass Pasteur pipette.

  • Add acetic anhydride (1.0 mL) using a graduated pipette.

  • Allow the mixture to stir for 30 minutes.

  • Monitor the reaction progress by TLC until the starting material spot disappears.

  • Upon completion, the intermediate 4-acetamidophenyl acetate is formed.

  • For the second step, dissolve the intermediate in ethanol and add aqueous sodium hydroxide to hydrolyze the ester, yielding paracetamol.

  • Isolate and purify the paracetamol by recrystallization.

Synthesis Workflow: Paracetamol Synthesis

G 4-Aminophenol 4-Aminophenol Acetylation Acetylation 4-Aminophenol->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Paracetamol Paracetamol Acetylation->Paracetamol

Caption: The direct synthetic route to paracetamol.

Conclusion

This compound is a valuable and versatile building block, particularly for the synthesis of complex heterocyclic structures where the N-phenylacetamide moiety is a desired feature. Its utility shines in scenarios requiring the direct incorporation of this functional group, potentially simplifying synthetic routes and avoiding protection/deprotection steps.

However, for the synthesis of simpler core structures like the parent benzimidazole or for APIs such as paracetamol, alternative synthons like 4-aminobenzoic acid and 4-aminophenol, respectively, offer more direct and often higher-yielding pathways. The choice of the optimal building block is therefore contingent on the specific synthetic target, desired efficiency, and the overall strategic approach to the molecular design. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthon for their synthetic endeavors.

References

Unveiling the Antioxidant Potential: A Comparative Analysis of 4-Aminoacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the antioxidant properties of synthetic compounds. A comparative analysis of various 4-Aminoacetanilide derivatives has revealed significant potential in combating oxidative stress, a key factor in numerous pathological conditions. This guide provides an objective comparison of the antioxidant performance of these derivatives, supported by experimental data, to aid researchers in identifying promising candidates for further investigation.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals, is a standard metric for this activity. Lower IC50 values indicate higher antioxidant potency. The following table summarizes the IC50 values for various 4-Aminoacetanilide derivatives and related compounds from different studies, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)
Imino and Amino Derivatives of 4-Hydroxy Coumarins
p-nitro-phenyl derivative 6cDPPH25.9BHT-
Benzyl amino compound 8cReducing Power (RP50)255.6--
Quinazolinone Derivatives
Quinazolinone 3gDPPH165BHT245
Quinazolinone 5aDPPH172BHT245
Quinazolinone 3aDPPH191BHT245

Note: Data for a comprehensive series of 4-Aminoacetanilide derivatives is currently limited in publicly available literature. The table presents data from related heterocyclic compounds to provide a comparative context for antioxidant potential.

Structure-Activity Relationship Insights

The antioxidant activity of 4-Aminoacetanilide derivatives is intrinsically linked to their chemical structure. Studies on related aromatic compounds, such as coumarins and quinazolinones, have demonstrated that the presence and position of certain functional groups significantly influence their radical scavenging capabilities. For instance, the presence of ortho-dihydroxy or ortho-hydroxy-amino groups on coumarin rings has been shown to confer the highest antioxidant and radical scavenging activities.[1] Similarly, for quinazolinone derivatives, specific substitutions on the aryl ring can enhance their potency as antioxidants, with some derivatives exhibiting greater efficacy than the standard antioxidant Butylated hydroxytoluene (BHT).

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The procedure is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, or BHT)

  • Spectrophotometer

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test compounds and a standard antioxidant are prepared in the same solvent.

  • An aliquot of the test compound or standard is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[2]

ABTS Radical Scavenging Assay

The ABTS assay is another widely used method to screen for antioxidant activity. It involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Standard antioxidant (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of the test compounds and a standard are added to the ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.[2]

Visualizing Antioxidant Mechanisms

The antioxidant effects of 4-Aminoacetanilide derivatives are not limited to direct radical scavenging. They may also exert their protective effects by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways in this regard is the Keap1-Nrf2/ARE pathway.

G Keap1-Nrf2/ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Initiates Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Neutralizes Derivative 4-Aminoacetanilide Derivative Derivative->Keap1 Inhibits Keap1 (e.g., via modification of cysteine residues) ROS->Keap1 Induces conformational change

Caption: The Keap1-Nrf2/ARE signaling pathway for cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[3] Oxidative stress or the presence of certain antioxidant compounds, potentially including 4-Aminoacetanilide derivatives, can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA.[[“]] This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.[[“]][5]

G General Experimental Workflow for Antioxidant Screening cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Antioxidant Assays cluster_analysis Data Analysis Start Starting Materials (4-Aminoacetanilide, etc.) Synth Chemical Synthesis Start->Synth Purify Purification (e.g., Recrystallization, Chromatography) Synth->Purify Char Structural Characterization (NMR, IR, Mass Spec) Purify->Char Prep Preparation of Stock Solutions (Derivatives & Standards) Char->Prep DPPH DPPH Assay Prep->DPPH ABTS ABTS Assay Prep->ABTS Other Other Assays (e.g., FRAP, ORAC) Prep->Other Measure Spectrophotometric Measurement DPPH->Measure ABTS->Measure Other->Measure Calc Calculation of % Inhibition Measure->Calc IC50 Determination of IC50 Values Calc->IC50 Compare Comparative Analysis IC50->Compare

Caption: A generalized workflow for the synthesis and antioxidant screening of novel compounds.

The discovery and development of new antioxidant compounds involve a systematic process. This begins with the chemical synthesis of the target derivatives from appropriate starting materials. The synthesized compounds are then purified and their chemical structures are confirmed using various spectroscopic techniques. Following characterization, the compounds are subjected to a battery of in vitro antioxidant assays to quantify their radical scavenging activity. The resulting data is then analyzed to determine key parameters like IC50 values, which allows for a comparative assessment of their antioxidant potential.

References

A Comparative Guide to the Structural Analysis of 2-(4-Aminophenyl)acetamide and the Phenomenon of Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-(4-Aminophenyl)acetamide, a significant intermediate in the pharmaceutical and dye industries.[1][2] While specific polymorphic forms of this compound are not extensively documented in publicly available literature, this document serves as a comprehensive resource on its known physicochemical properties and the analytical techniques essential for polymorphic screening. By drawing comparisons with well-studied polymorphic compounds, this guide offers a foundational framework for initiating and conducting structural analysis and polymorph characterization.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development.[3][4] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, stability, melting point, and dissolution rate, which can significantly impact a drug's bioavailability and therapeutic efficacy.[5]

Physicochemical Properties of this compound

The fundamental properties of this compound (also known as p-Aminoacetanilide) are summarized below. These values serve as a baseline for comparison in the event that different polymorphic forms are discovered.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1][2][6]
Molecular Weight 150.18 g/mol [1][2][6]
Appearance White to reddish or brown crystalline powder/flakes[1][2][6][7]
Melting Point 164–167 °C[2][6]
Boiling Point 267 °C[6]
Solubility in Water 0.1-1 g/100 mL at 25 °C[6]
CAS Number 122-80-5[2]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments crucial in the characterization of this compound and the screening for its potential polymorphs.

1. Powder X-Ray Diffraction (PXRD)

Powder X-ray diffraction is a primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.[3][8]

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrumentation: A powder X-ray diffractometer with, for example, a Cu Kα radiation source.

  • Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) with a specific step size and scan speed.

  • Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. Differences in peak positions and relative intensities between samples indicate the presence of different polymorphs.[8]

2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, which are unique to each polymorphic form.[9]

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events like melting and exothermic events like crystallization are recorded. Different polymorphs will exhibit different melting points and may show solid-solid phase transitions at specific temperatures.[10]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate polymorphs by identifying variations in the vibrational modes of the molecules in the crystal lattice.[4]

  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Collection: The infrared spectrum is recorded over a specific range (e.g., 4000 to 400 cm⁻¹).

  • Analysis: Differences in the crystal lattice of polymorphs can lead to shifts in the positions and changes in the shapes of absorption bands, particularly in the fingerprint region.[4]

4. Optical Microscopy

Microscopy allows for the visual examination of crystal habit (shape) and other morphological properties.

  • Sample Preparation: A small amount of the crystalline sample is dispersed on a microscope slide.

  • Instrumentation: A polarized light microscope, optionally equipped with a hot stage for observing thermal transitions.

  • Analysis: Different polymorphs often exhibit distinct crystal shapes, colors, and birefringence under polarized light. The hot stage allows for the direct observation of melting and solid-state transformations.

Comparative Analysis: A Case Study Approach

To illustrate how these techniques are applied in a comparative study of polymorphs, we can look at well-documented examples of active pharmaceutical ingredients.

Table 2: Comparison of Hypothetical Polymorphs of an Acetanilide Analog

PropertyForm IForm IIAnalytical Technique
Crystal System MonoclinicOrthorhombicSingle-Crystal XRD
Melting Point 170 °C165 °CDSC
Enthalpy of Fusion 25 kJ/mol22 kJ/molDSC
Solubility 0.5 mg/mL0.8 mg/mLHPLC/UV-Vis
PXRD Peaks (2θ) 8.5°, 12.3°, 20.1°9.2°, 15.6°, 21.8°PXRD
FTIR Peaks (cm⁻¹) 3300 (N-H), 1660 (C=O)3310 (N-H), 1655 (C=O)FTIR
Crystal Habit NeedlesPlatesMicroscopy

This table demonstrates how quantitative and qualitative data are used to differentiate and characterize polymorphs. Form I, with its higher melting point and lower solubility, would likely be the more thermodynamically stable form at room temperature.

Visualizing Experimental Workflows and Relationships

Workflow for Polymorph Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and analysis of polymorphs.

G Workflow for Polymorph Screening cluster_0 Screening cluster_1 Characterization cluster_2 Analysis & Selection API API Solution/Melt Crystallization Crystallization under Various Conditions API->Crystallization Solids Solid Samples Crystallization->Solids PXRD Powder X-Ray Diffraction Solids->PXRD Primary ID DSC Differential Scanning Calorimetry Solids->DSC Thermal Properties FTIR FTIR Spectroscopy Solids->FTIR Structural Info Microscopy Microscopy Solids->Microscopy Morphology Data Comparative Data Analysis PXRD->Data DSC->Data FTIR->Data Microscopy->Data Stability Stability & Solubility Studies Data->Stability Selection Polymorph Selection Stability->Selection

Caption: A typical workflow for polymorph screening and characterization.

Logical Relationship Between Polymorphic Forms

The relationship between different polymorphs can be described in terms of their thermodynamic stability. This diagram illustrates the concepts of monotropic and enantiotropic relationships.

G Thermodynamic Relationships of Polymorphs cluster_0 Monotropic System cluster_1 Enantiotropic System M_Stable Stable Form (I) M_Metastable Metastable Form (II) M_Metastable->M_Stable Irreversible Transition E_FormA Form A (Stable at T < Tt) E_FormB Form B (Stable at T > Tt) E_FormA->E_FormB Reversible Transition at Tt

Caption: Thermodynamic relationships between polymorphic forms.

References

Unlocking the Therapeutic Promise of 4-Aminoacetanilide Derivatives: A Comparative In-Vitro and In-Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of 4-Aminoacetanilide derivatives, presenting a comparative overview of their performance against established alternatives. By summarizing key experimental data and detailing methodologies, this document aims to facilitate informed decisions in drug discovery and development. 4-Aminoacetanilide, a key pharmaceutical intermediate, serves as a scaffold for novel compounds with potential analgesic, anti-inflammatory, and anticancer properties.[1][2][3] This guide synthesizes findings from various studies to offer a consolidated resource for evaluating these promising therapeutic agents.

Comparative Analysis of Therapeutic Potential

The therapeutic efficacy of novel 4-Aminoacetanilide and related acetanilide derivatives has been evaluated across several preclinical models. These studies provide quantitative data on their analgesic, anti-inflammatory, and cytotoxic activities, often in direct comparison with standard drugs.

Analgesic and Anti-inflammatory Activity

Recent research has focused on synthesizing new acetanilide derivatives and evaluating their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[4][5] The analgesic and anti-inflammatory activities of these compounds have been assessed using established in-vivo models.

A study on novel acetanilide derivatives demonstrated significant analgesic and anti-inflammatory responses.[4] Compound C6 (Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate) showed the highest anti-inflammatory activity, comparable to the standard drug diclofenac, while compound C5 (2-phenoxy-N-(o-tolyl)acetamide) exhibited the most potent analgesic effects.[4]

Similarly, novel benzothiazole derivatives incorporating a carboxamide moiety, structurally related to acetanilides, have shown promising in-vivo anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to celecoxib.[6]

Table 1: Comparative In-Vivo Anti-inflammatory and Analgesic Activity of Acetanilide and Related Derivatives

CompoundTherapeutic ActivityAnimal ModelKey FindingsStandard Drug ComparisonReference
C6 (Acetanilide Derivative)Anti-inflammatoryCarrageenan-induced paw edema in rats61.36% inhibition of edema at 120 minComparable to Diclofenac Sodium[4]
C5 (Acetanilide Derivative)AnalgesicEddy's hot plate method in ratsHighest analgesic action among tested derivativesNot specified[4]
17c (Benzothiazole Derivative)Anti-inflammatoryCarrageenan-induced rat paw edema72-80% inhibition of edema (1-3h)Comparable to Celecoxib[6]
17i (Benzothiazole Derivative)Anti-inflammatoryCarrageenan-induced rat paw edema64-78% inhibition of edema (1-3h)Comparable to Celecoxib[6]
17c (Benzothiazole Derivative)AnalgesicNot specifiedED50: 89-102 µM/kgComparable to Celecoxib[6]
17i (Benzothiazole Derivative)AnalgesicNot specifiedED50: 69-84 µM/kgComparable to Celecoxib[6]
Anticancer Activity

The versatility of the 4-amino core structure is further highlighted by the anticancer potential of its derivatives. Studies on 4-anilinoquinoline and 9-aminoacridine-4-carboxamide derivatives, which share structural similarities with 4-Aminoacetanilide derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and showed potent antiproliferative activities against human breast cancer (MDA-MB-231) and liver cancer (Huh-7) cell lines, with low cytotoxicity towards normal cells.[7][8] Compound 4a from this series was found to induce apoptosis in breast cancer cells through ATP depletion and activation of caspases 3/7.[7][8]

Furthermore, novel 9-aminoacridine-4-carboxamide derivatives have been evaluated for their anticancer activity against lung (A-549) and cervical (HeLa) cancer cell lines, with some compounds showing significant cytotoxic effects.[9]

Table 2: In-Vitro Anticancer Activity of Structurally Related Derivatives

CompoundCancer Cell LineIC50 ValueMechanism of ActionReference
4a (4-anilinoquinolinylchalcone)MDA-MB-231 (Breast)Not specifiedATP depletion, apoptosis, ROS-dependent caspase 3/7 activation[7][8]
8 & 9 (9-acridinyl amino acid)A549 (Lung)≈ 6 µMInduction of apoptotic cell death[10]
5b (9-aminoacridine-4-carboxamide)HeLa (Cervical)47.50 µg/mlNot specified[9]
5e (9-aminoacridine-4-carboxamide)A-549 (Lung)100 µg/mlNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to assess the therapeutic potential of 4-Aminoacetanilide and related derivatives.

In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats are typically used.[11]

  • Procedure:

    • Animals are fasted overnight.

    • The test compound or vehicle (e.g., 5% acacia solution) is administered orally.[4]

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw to induce localized edema.[12]

    • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.[11]

In-Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model evaluates the peripheral analgesic activity of a compound.

  • Animal Model: Swiss albino mice are commonly used.[13]

  • Procedure:

    • Animals are divided into groups and administered the test compound or vehicle orally.

    • After a specified period (e.g., 1 hour), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching).[14]

    • The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.[14]

  • Data Analysis: The analgesic activity is expressed as the percentage reduction in the number of writhes in the treated group compared to the control group.

In-Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Lines: Relevant human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are used.[9]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 24-72 hours).

    • After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Visualizing the Science: Pathways and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In-Vivo Anti-inflammatory and Analgesic Screening cluster_0 Animal Acclimatization and Grouping cluster_1 Compound Administration cluster_2 Induction of Pain/Inflammation cluster_3 Data Collection and Analysis acclimatization Acclimatization of Animals grouping Random Grouping (Control, Standard, Test) acclimatization->grouping administration Oral Administration of Test Compounds/Vehicle/Standard grouping->administration carrageenan Carrageenan Injection (Paw Edema) administration->carrageenan Anti-inflammatory Assay acetic_acid Acetic Acid Injection (Writhing) administration->acetic_acid Analgesic Assay paw_measurement Paw Volume Measurement carrageenan->paw_measurement writhing_count Counting of Writhes acetic_acid->writhing_count analysis Calculation of % Inhibition paw_measurement->analysis writhing_count->analysis

Caption: Workflow for in-vivo screening of anti-inflammatory and analgesic activities.

G Proposed Anti-inflammatory Signaling Pathway (COX Inhibition) stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids stimuli->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Pain & Inflammation prostaglandins->inflammation mediate derivatives 4-Aminoacetanilide Derivatives derivatives->cox inhibit

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

References

Safety Operating Guide

Proper Disposal of 2-(4-Aminophenyl)acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-(4-aminophenyl)acetamide, a chemical compound utilized in various research and development applications, is paramount to ensuring personnel safety and environmental protection. This guide provides a procedural, step-by-step approach for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is essential for maintaining a safe laboratory environment.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes serious eye irritation, and may trigger allergic skin reactions or respiratory issues upon inhalation.[1] Furthermore, it is recognized as being harmful to aquatic life, necessitating the prevention of its release into the environment.[2]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE should be worn when handling this compound for disposal:

Protective EquipmentSpecification
Eye ProtectionTightly fitting safety goggles or a face shield.[1][3]
Hand ProtectionChemical-resistant gloves.[1]
Respiratory ProtectionA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][4]
Protective ClothingA lab coat or a complete suit protecting against chemicals.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[2] The following steps outline the recommended procedure:

  • Waste Collection:

    • Carefully collect surplus and non-recyclable this compound.

    • For spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][5]

  • Containerization and Labeling:

    • Use a dedicated, properly sealed, and clearly labeled waste container for this compound waste.

    • The label should prominently display the chemical name and associated hazard symbols in accordance with regulatory standards.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Engage a Licensed Disposal Company:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.

    • It is the responsibility of the waste generator to ensure that the disposal company is certified and adheres to all relevant regulations.[4][6]

  • Alternative Disposal Method (to be performed by a licensed facility):

    • An alternative method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed and appropriately equipped waste disposal facility.

Crucial "Don'ts":

  • Do not dispose of this compound down the drain or in regular trash.[1][5][6]

  • Do not allow the product to enter the environment.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste assess_waste Assess Waste Type (Surplus, Spill, Contaminated Material) start->assess_waste improper_disposal Improper Disposal (Drain or Regular Trash) start->improper_disposal Incorrect Path collect_waste Collect Waste in a Suitable, Closed Container assess_waste->collect_waste label_container Label Container with Chemical Name and Hazard Symbols collect_waste->label_container store_waste Store in a Cool, Dry, Well-Ventilated Area label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal disposal_complete Disposal Complete contact_disposal->disposal_complete environmental_release Environmental Release and Regulatory Non-Compliance improper_disposal->environmental_release

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。